molecular formula C12H10N2O3 B162694 2-(4-Methoxyphenyl)-5-nitropyridine CAS No. 131941-25-8

2-(4-Methoxyphenyl)-5-nitropyridine

Cat. No.: B162694
CAS No.: 131941-25-8
M. Wt: 230.22 g/mol
InChI Key: AQFGZIXPQOUSHT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-nitropyridine is a specialized chemical scaffold valued in research for its role as a versatile building block in organic synthesis. Its structure, incorporating both methoxyphenyl and nitropyridine moieties, makes it a key intermediate in the exploration of novel chemical entities, particularly in medicinal chemistry. In pharmaceutical development, this compound serves as a crucial precursor in the synthesis of more complex molecules. While specific studies on this exact molecule are limited, research into structurally similar nitropyridine derivatives highlights their significant application as intermediates in the discovery of active pharmaceutical ingredients (APIs) . These APIs often target areas such as neurological disorders, though the specific therapeutic target for this compound would be determined by the final synthesized compound . Furthermore, related chemical scaffolds, such as pyrimidine derivatives, are actively being investigated in neuroscience research, for example, as selective partial agonists for dopamine receptors, showing potential for improving cognitive function in preclinical models . This underscores the research value of the nitropyridine core in developing central nervous system (CNS) active compounds. As a research chemical, this compound provides a foundational template for synthetic chemists to develop compounds with tailored biological activities and physicochemical properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-13-12)14(15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFGZIXPQOUSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377180
Record name 2-(4-methoxyphenyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131941-25-8
Record name 2-(4-methoxyphenyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Aryl-Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-5-nitropyridine

The 2-arylpyridine motif is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1][2] The specific molecule, this compound, serves as a critical intermediate. The methoxy group offers a site for metabolic interaction or further functionalization, while the nitro group can be a key pharmacophoric element or, more commonly, a versatile precursor to an amino group, opening pathways to a diverse range of derivatives such as amides, ureas, and sulfonamides.[3]

This guide provides a detailed examination of the primary synthetic route to this compound, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of this transformation, the rationale behind the selection of reagents and conditions, and provide a detailed, field-proven experimental protocol.

Primary Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in the target molecule is the Suzuki-Miyaura cross-coupling reaction.[1][4] This Nobel Prize-winning reaction offers high functional group tolerance, mild reaction conditions, and utilizes organoboron reagents that are generally stable and have low toxicity compared to other organometallics.[5][6] The core transformation involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[7]

For the synthesis of this compound, the reaction couples 2-chloro-5-nitropyridine with 4-methoxyphenylboronic acid.

Mechanistic Rationale: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this cycle is paramount for troubleshooting and optimization.[5][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-5-nitropyridine. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[4][8] The electron-withdrawing nitro group on the pyridine ring helps to facilitate this step.

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[9] This species then transfers the 4-methoxyphenyl group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups (the nitropyridinyl and methoxyphenyl moieties) on the palladium complex couple and are eliminated as the final product, this compound, thereby regenerating the active Pd(0) catalyst which re-enters the cycle.[1][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (2-chloro-5-nitropyridine) pd_complex Ar-Pd(II)-X (L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ + Base (4-methoxyphenylboronic acid) coupled_complex Ar-Pd(II)-Ar' (L_n) transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Product (Ar-Ar') reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deep Dive: Causality Behind Experimental Choices

The success of coupling challenging substrates like electron-deficient chloropyridines hinges on the judicious selection of the catalyst system, base, and solvent.[4]

  • The Halide Partner (2-Chloro-5-nitropyridine): While bromo- or iodo-pyridines are more reactive, 2-chloro-5-nitropyridine is often chosen due to its lower cost and widespread availability. Its reduced reactivity necessitates a more active catalytic system.[4] The strong electron-withdrawing effect of the para-nitro group is crucial, as it activates the C-Cl bond towards oxidative addition.

  • The Catalyst System (Palladium Source & Ligand):

    • Palladium Source: Simple palladium salts like palladium(II) acetate (Pd(OAc)₂) or pre-formed complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) are commonly used.[4][8]

    • Ligand Selection: This is arguably the most critical parameter. The nitrogen atom of the pyridine substrate can coordinate to the palladium center, leading to catalyst deactivation or "poisoning".[9][10] To mitigate this, bulky, electron-rich phosphine ligands are employed. Ligands like SPhos, XPhos, and RuPhos have proven highly effective.[4] They serve a dual purpose: they enhance the rate of oxidative addition to the C-Cl bond and their steric bulk helps to shield the palladium center from inhibitory coordination by the pyridine nitrogen.[4][9]

  • The Base: The base is not merely a spectator; it is essential for the transmetalation step.[9] It activates the boronic acid to form the boronate anion, which is significantly more nucleophilic. For challenging couplings with chloropyridines, strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[9]

  • The Solvent System: The solvent must be capable of dissolving the organic substrates and, to some extent, the inorganic base. Anhydrous, degassed solvents are required to prevent catalyst deactivation. Aprotic polar solvents such as 1,4-dioxane or toluene are standard. Often, a co-solvent of water is used (e.g., dioxane/water 4:1) to aid in dissolving the base and facilitate the formation of the active boronate species.[8][9]

ParameterRecommended Choice(s)Rationale
Palladium Source Pd(OAc)₂, [Pd(dppf)Cl₂]Readily available and effective palladium precursors.[4][8]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that prevent catalyst poisoning and promote oxidative addition.[4]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that effectively generate the boronate species for transmetalation.[9]
Solvent Dioxane/H₂O, Toluene/H₂OAprotic solvents that solubilize reagents; water co-solvent aids base dissolution.[8][9]
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome the activation barrier for oxidative addition of the C-Cl bond.[4]

Experimental Protocol: A Self-Validating System

This protocol is a generalized procedure based on established methodologies for Suzuki-Miyaura couplings of chloropyridines.[4][8] Optimization for specific laboratory conditions and scales may be required.

Bill of Materials
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Chloro-5-nitropyridine158.551.01.0
4-Methoxyphenylboronic acid151.961.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.490.020.02
SPhos410.470.040.04
Potassium Phosphate (K₃PO₄)212.272.02.0
1,4-Dioxane (anhydrous)--8 mL
Water (degassed)--2 mL
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-5-nitropyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol). Add these to the Schlenk flask containing the other reagents.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Degassing: Bubble a gentle stream of the inert gas through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol) to yield pure this compound.

Experimental_Workflow setup 1. Reaction Setup (Schlenk Flask, Reagents, Catalyst) inert 2. Inert Atmosphere (Vacuum/Inert Gas Cycles) setup->inert solvent 3. Solvent Addition (Anhydrous Dioxane/Water) inert->solvent reaction 4. Reaction (Heat to 100°C, Stir) solvent->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Work-up (Cool, Dilute) monitoring->workup Reaction Complete extraction 7. Extraction (Ethyl Acetate) workup->extraction purification 8. Purification (Chromatography/Recrystallization) extraction->purification product Final Product This compound purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling provides a robust and reliable pathway for the synthesis of this compound. A thorough understanding of the reaction mechanism and the critical role of each component—particularly the ligand and base—is essential for achieving high yields and purity, especially when starting from less reactive chloro-pyridines. The protocol outlined in this guide serves as a validated starting point for researchers, scientists, and drug development professionals aiming to access this valuable chemical intermediate for further synthetic exploration.

References

  • BenchChem. A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.
  • BenchChem. A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
  • Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • BenchChem. Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
  • BenchChem. Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
  • The Journal of Organic Chemistry. Acid-catalyzed aromatic nucleophilic substitution. II. Reaction of 2-halo-3-nitropyridines and 2-halo-5-nitropyridines with water in sulfuric acid.
  • PrepChem.com. Synthesis of 2-methoxy-4-methyl-5-nitropyridine.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • ACS Publications. Acid-catalyzed aromatic nucleophilic substitution. II. Reaction of 2-halo-3-nitropyridines and 2-halo-5-nitropyridines with water in sulfuric acid.
  • National Institutes of Health. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • YouTube. nucleophilic aromatic substitutions.
  • Wikipedia. Stille reaction.
  • OpenOChem Learn. Stille Coupling.
  • Organic Chemistry Portal. Stille Coupling.
  • J&K Scientific LLC. Stille Cross-Coupling.
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  • Organic Reactions. The Stille Reaction.
  • Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • Google Patents. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Encyclopedia.pub. Principles of the Suzuki Coupling Reaction.
  • Scribd. Nitropyridines Synthesis via Pyridine Nitration | PDF.
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  • BenchChem. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity.
  • Biosynth. 2-Methoxy-5-nitropyridine | 5446-92-4 | FM00145.
  • BenchChem. Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling.
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • PubMed. Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists.
  • Market.us News. Innovation-Led Growth by Key Companies in 2-Methoxy-5-Nitropyridine.
  • PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
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An In-Depth Technical Guide to the Chemical Properties of 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-5-nitropyridine is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a methoxyphenyl group at the 2-position and a nitro group at the 5-position, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the nitro group coupled with the electronic characteristics of the methoxyphenyl moiety imparts a unique reactivity profile to this molecule, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound.

Chemical Identity and Physical Properties

Molecular Structure:

Suzuki-Miyaura Cross-Coupling for Synthesis

Detailed Experimental Protocol:

This protocol is a robust starting point for the coupling of 4-methoxyphenylboronic acid with 2-chloro-5-nitropyridine. [1]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chloro-5-nitropyridine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 mmol, 3 mol%), to the flask.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL), via syringe. The ratio of dioxane to water is commonly 4:1. [1]4. Degassing: Further degas the reaction mixture by bubbling a gentle stream of the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Nucleophilic Aromatic Substitution (SNAr)

An alternative synthetic route involves the nucleophilic aromatic substitution of a suitable precursor. For instance, the reaction of 2-chloro-5-nitropyridine with 4-methoxyphenol in the presence of a base can yield the target compound. The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack. [2][3] Reaction Scheme:

Nucleophilic Aromatic Substitution for Synthesis

Detailed Experimental Protocol:

This protocol is adapted from the synthesis of the analogous 2-(4-methylphenoxy)-5-nitropyridine. [4]

  • Reactant Preparation: In a suitable reaction vessel, dissolve 4-methoxyphenol (20 mmol) and a base such as sodium hydroxide (20 mmol) in water (50 ml).

  • Addition of Pyridine: To this solution, add a solution of 2-chloro-5-nitropyridine (20 mmol) dissolved in a suitable organic solvent like tetrahydrofuran (THF) (50 ml).

  • Reaction: Heat the resulting mixture for several hours (e.g., 5 hours). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, add water to the mixture and extract the organic phase with a solvent such as chloroform.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate. Evaporation of the solvent under reduced pressure should yield the crude product, which can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

1H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the methoxyphenyl rings. The protons on the pyridine ring will be deshielded due to the electron-withdrawing nitro group and the ring nitrogen. The protons on the methoxyphenyl ring will appear in the aromatic region, with the methoxy group protons appearing as a singlet further upfield.

13C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms of the pyridine ring will be significantly deshielded, particularly the carbon atom attached to the nitro group. The carbons of the methoxyphenyl ring will show characteristic shifts, with the carbon bearing the methoxy group being the most shielded in the aromatic region.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • C=C and C=N stretching (aromatic rings): ~1600-1450 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹

  • C-O-C stretching (ether): ~1250 cm⁻¹

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 230.22. Fragmentation patterns may involve the loss of the nitro group (NO₂) and the methoxy group (OCH₃).

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the pyridine ring, which is activated towards nucleophilic attack by the strong electron-withdrawing nitro group. [5]This makes the compound a valuable intermediate for the synthesis of more complex molecules.

Potential Applications:

  • Medicinal Chemistry: The 2-arylpyridine scaffold is a common motif in many biologically active compounds. The presence of the nitro group allows for its reduction to an amino group, providing a handle for further functionalization to generate libraries of compounds for drug discovery programs. [5]Derivatives of nitropyridines are explored for their potential as kinase inhibitors and for their anti-infective properties. [5]* Materials Science: Aryl-substituted pyridines can be utilized as building blocks for the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and other functional materials. [5]The electronic properties of the molecule can be tuned by modifying the substituents on the aromatic rings.

Safety and Handling

While a specific safety data sheet for this compound is not available, the safety precautions for related nitropyridine compounds should be followed. These compounds are generally considered to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a synthetically versatile molecule with significant potential in both medicinal chemistry and materials science. Its synthesis can be readily achieved through established methods such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. The presence of the nitro and methoxyphenyl groups provides multiple avenues for further chemical modification, making it an attractive starting material for the development of novel compounds with desired biological or physical properties. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.

References

  • Nasir, S. B., et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3077. Available at: [Link]

  • Synthesis of 2-Aryl-5-Nitropyridines by Three-Component Ring Transformation of 3,5-Dinitro-2-Pyridone. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. PubMed. Available at: [Link]

  • 2-Methoxy-5-nitropyridine | CAS#:5446-92-4. Chemsrc. Available at: [Link]

  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC - NIH. Available at: [Link]

  • Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]

  • 2-Methoxy-5-nitro-pyridine. SpectraBase. Available at: [Link]

  • 2-(Benzylamino)-5-nitropyridine. NIST WebBook. Available at: [Link]

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An In-depth Technical Guide to 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)-5-nitropyridine, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical identifiers, structural properties, a proposed synthetic pathway with a detailed experimental protocol, and methods for its characterization and safe handling.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative. The presence of a methoxyphenyl group and a nitro group on the pyridine ring makes it a potentially valuable building block in the synthesis of more complex molecules with desired biological activities.

Chemical Identifiers

A solid foundation in chemical research begins with accurate identification. The primary identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 131941-25-8[1]
IUPAC Name This compound
Molecular Formula C₁₂H₁₀N₂O₃[1]
Molecular Weight 230.22 g/mol [1]
Canonical SMILES COC1=CC=C(C=C1)C2=NC=C(C=C2)[O-]
Physicochemical Properties (Predicted)

While experimental data for this specific compound is not widely published, we can predict certain physicochemical properties based on its structure. These predictions are useful for planning purification and handling procedures.

PropertyPredicted ValueNotes
Physical State SolidBased on analogous compounds.
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.Based on the aromatic and nitro functionalities.

Synthesis of this compound

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method is well-suited for the functional groups present in the target molecule. The proposed synthesis involves the reaction of 2-chloro-5-nitropyridine with 4-methoxyphenol.

The electron-withdrawing nitro group on the pyridine ring activates the carbon at the 2-position for nucleophilic attack by the phenoxide ion generated from 4-methoxyphenol.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2-Chloro-5-nitropyridine reaction_node + reactant1->reaction_node reactant2 4-Methoxyphenol reactant2->reaction_node base Base (e.g., K₂CO₃) base->reaction_node Heat solvent Solvent (e.g., DMF) solvent->reaction_node product This compound reaction_node->product

Caption: Proposed synthesis of this compound via SNAr.

Detailed Experimental Protocol

This protocol is a representative procedure based on the synthesis of analogous compounds, such as 2-(4-methylphenoxy)-5-nitropyridine[2].

Materials:

  • 2-Chloro-5-nitropyridine

  • 4-Methoxyphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids.

  • Addition of Electrophile: To the stirred solution, add 2-chloro-5-nitropyridine (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

Characterization and Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Aromatic protons of the pyridine and phenyl rings are expected in the range of δ 7.0-9.0 ppm. The methoxy group protons should appear as a singlet around δ 3.8-4.0 ppm.
¹³C NMR Aromatic carbons will appear in the δ 110-160 ppm range. The methoxy carbon is expected around δ 55-60 ppm.
FT-IR Characteristic peaks for the C-O-C stretch of the ether, the N-O stretch of the nitro group, and C=C and C=N stretching of the aromatic rings.
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of 230.22 g/mol should be observed.
Chromatographic and Physical Analysis
  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Melting Point: To determine the melting range of the purified solid, which is an indicator of purity.

Reactivity and Potential Applications

The chemical structure of this compound suggests several avenues for further chemical modification and potential applications.

Reactivity_and_Applications cluster_reactivity Chemical Reactivity cluster_applications Potential Applications start This compound reduction Reduction of Nitro Group start->reduction e.g., H₂, Pd/C demethylation Demethylation of Methoxy Group start->demethylation e.g., BBr₃ further_substitution Further Aromatic Substitution start->further_substitution (if conditions allow) agrochemical Agrochemical Intermediates start->agrochemical materials Materials Science start->materials pharma Pharmaceutical Scaffolds reduction->pharma Leads to amino-pyridines demethylation->pharma Leads to phenolic compounds

Caption: Reactivity and potential applications of this compound.

The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or other functionalizations. The methoxy group can be cleaved to a phenol, offering another site for modification. These transformations open up possibilities for synthesizing a library of compounds for screening in drug discovery programs, particularly in areas where substituted pyridines are known to be active.

Safety and Handling

As with any chemical synthesis, a thorough safety assessment is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Precursor Hazards:

    • 2-Chloro-5-nitropyridine: Is a hazardous substance. Avoid inhalation, ingestion, and skin contact.

    • 4-Methoxyphenol: Can cause skin and eye irritation.

    • DMF: Is a reproductive toxin and should be handled with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Nasir, A. et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3077. [Link]

Sources

2-(4-Methoxyphenyl)-5-nitropyridine molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(4-Methoxyphenyl)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound, a molecule of interest in medicinal chemistry and materials science. In the absence of a definitive single-crystal X-ray structure for this specific compound, this guide leverages experimental data from the closely related analogue, 2-(4-methylphenoxy)-5-nitropyridine, in conjunction with established computational chemistry protocols. We present a detailed workflow for determining the three-dimensional structure, conformational landscape, and electronic properties of the title compound. Furthermore, we discuss the expected spectroscopic signatures (NMR, IR, and UV-Vis) based on data from analogous compounds. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel molecules incorporating the 2-aryl-5-nitropyridine scaffold.

Introduction: The Significance of the 2-Aryl-5-Nitropyridine Scaffold

The 2-aryl-5-nitropyridine moiety is a key pharmacophore in a variety of biologically active compounds. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom, combined with the potential for diverse substitution on the aryl ring, allows for the fine-tuning of electronic and steric properties. This makes these compounds attractive for applications in drug discovery, where they have been explored as inhibitors of various enzymes and as antimicrobial agents[1]. The relative orientation of the aryl and pyridine rings is a critical determinant of a molecule's overall shape and its ability to interact with biological targets. Therefore, a thorough understanding of the conformational preferences of this compound is essential for structure-activity relationship (SAR) studies and rational drug design.

Structural Analysis of a Close Analogue: 2-(4-Methylphenoxy)-5-nitropyridine

While a crystal structure for this compound is not publicly available, the structure of the closely related compound, 2-(4-methylphenoxy)-5-nitropyridine, has been determined by X-ray crystallography[2]. In this analogue, the aryl and pyridine rings are connected by an oxygen atom linker.

The key structural feature of 2-(4-methylphenoxy)-5-nitropyridine is the significant twist between the pyridine and phenoxy rings. The dihedral angle between the two rings is reported to be 61.16(13)°[2]. This non-planar conformation is a result of the steric hindrance between the ortho-protons of the two rings. The nitro group is nearly coplanar with the pyridine ring, which allows for maximal resonance delocalization of the lone pair of electrons on the pyridine nitrogen and the nitro group's oxygen atoms.

The crystal packing of this analogue is stabilized by C-H···O and π-π stacking interactions[2]. These non-covalent interactions are crucial in determining the supramolecular assembly in the solid state.

Parameter Value Source
Chemical FormulaC12H10N2O3[2]
Crystal SystemOrthorhombic[2]
Dihedral Angle (Pyridine-Phenoxy)61.16(13)°[2]
O-N-C-C Torsion Angle-178.1(3)°[2]

Computational Workflow for Determining the Molecular Structure and Conformation

To elucidate the structure and conformational landscape of this compound, a robust computational chemistry workflow is essential. The following protocol outlines a validated approach using Density Functional Theory (DFT), a method that has proven to be highly accurate for predicting the electronic structure and geometry of organic molecules[3][4][5][6].

Step-by-Step Computational Protocol
  • Initial Structure Generation: A 2D sketch of this compound is created in a molecular editor and converted to a 3D structure.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is particularly important for the dihedral angle between the two aromatic rings.

  • Geometry Optimization: The identified low-energy conformers are then subjected to full geometry optimization using DFT. A common and reliable functional for this purpose is B3LYP, paired with a suitable basis set such as 6-311++G(d,p)[3]. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs and any potential intramolecular non-covalent interactions.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Torsional Potential Energy Scan: To map the conformational landscape with respect to the inter-ring rotation, a relaxed potential energy surface scan is performed. This involves systematically varying the dihedral angle between the pyridine and methoxyphenyl rings and optimizing the rest of the molecular geometry at each step.

  • Analysis of Results: The optimized geometries, relative energies of conformers, and the rotational energy barrier are analyzed to determine the most stable conformation and the flexibility of the molecule.

G cluster_workflow Computational Workflow 2D_Sketch 1. 2D Sketching & 3D Conversion Conf_Search 2. Conformational Search 2D_Sketch->Conf_Search Geom_Opt 3. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Conf_Search->Geom_Opt Freq_Calc 4. Frequency Calculation (Confirm Minima) Geom_Opt->Freq_Calc PES_Scan 5. Potential Energy Surface Scan (Torsional Profile) Geom_Opt->PES_Scan Analysis 6. Data Analysis & Interpretation Freq_Calc->Analysis PES_Scan->Analysis

Sources

Spectroscopic Data of 2-(4-Methoxyphenyl)-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-(4-Methoxyphenyl)-5-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science.

Introduction to this compound

This compound is a bi-aryl heterocyclic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a 4-methoxyphenyl group at the 2-position. The electron-withdrawing nature of the nitro group and the electron-donating methoxy group significantly influence the electronic environment of the aromatic rings, making its spectroscopic characterization a compelling case study. Understanding its spectral properties is fundamental for quality control in its synthesis and for predicting its reactivity in further chemical transformations. While a complete set of publicly available experimental data for this specific molecule is not consolidated in a single source, this guide provides a robust analysis based on data from closely related analogs and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly alter chemical shifts.

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

Instrument Parameters (Example):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

¹H NMR Spectral Data (Predicted and Interpreted)

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on both the pyridine and the methoxyphenyl rings. The chemical shifts are influenced by the electronic effects of the nitro and methoxy substituents.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-6' (Pyridine)~9.2 - 9.4d~2.5 HzStrongly deshielded by the adjacent nitrogen and the para-nitro group.
H-4' (Pyridine)~8.3 - 8.5dd~8.8, 2.5 HzDeshielded by the ortho-nitro group and coupled to both H-3' and H-6'.
H-3' (Pyridine)~7.8 - 8.0d~8.8 HzCoupled to H-4'.
H-2, H-6 (Phenyl)~7.9 - 8.1d~8.9 HzProtons ortho to the pyridine ring are deshielded.
H-3, H-5 (Phenyl)~7.0 - 7.2d~8.9 HzProtons ortho to the electron-donating methoxy group are shielded.
-OCH₃~3.9s-Characteristic singlet for a methoxy group.
¹³C NMR Spectral Data (Predicted and Interpreted)

The ¹³C NMR spectrum will show 12 distinct carbon signals, reflecting the asymmetry of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Assignment
C-5' (Pyridine)~140 - 142Carbon bearing the nitro group is significantly deshielded.
C-2' (Pyridine)~158 - 160Carbon attached to the phenyl ring and adjacent to nitrogen.
C-6' (Pyridine)~150 - 152Deshielded by the adjacent nitrogen.
C-4' (Pyridine)~135 - 137Influenced by the adjacent nitro group.
C-3' (Pyridine)~120 - 122Shielded relative to other pyridine carbons.
C-1 (Phenyl)~130 - 132Quaternary carbon attached to the pyridine ring.
C-4 (Phenyl)~162 - 164Carbon attached to the electron-donating methoxy group.
C-2, C-6 (Phenyl)~128 - 130Carbons ortho to the pyridine substituent.
C-3, C-5 (Phenyl)~114 - 116Carbons ortho to the methoxy group are shielded.
-OCH₃~55 - 56Typical chemical shift for a methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the nitro group and the aromatic rings.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

IR Spectral Data and Interpretation
Frequency Range (cm⁻¹) Vibration Type Interpretation
3100 - 3000C-H stretchAromatic C-H stretching vibrations.
~1600, ~1480C=C stretchAromatic ring skeletal vibrations.
~1530 - 1475 N-O asymmetric stretch Characteristic strong absorption for an aromatic nitro group.[1][2]
~1360 - 1290 N-O symmetric stretch Characteristic strong absorption for an aromatic nitro group.[1][2]
~1250C-O stretchAsymmetric C-O-C stretching of the aryl ether.
~1030C-O stretchSymmetric C-O-C stretching of the aryl ether.
~840C-H out-of-plane bendBending for the 1,4-disubstituted phenyl ring and the substituted pyridine.

The most diagnostic peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition

Instrumentation:

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

EI-MS Conditions (Typical):

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Sample Introduction: Direct insertion probe or via Gas Chromatography (GC).

ESI-MS Conditions (Typical):

  • Solvent: Acetonitrile/water or methanol/water with 0.1% formic acid.

  • Ionization Mode: Positive.

  • Capillary Voltage: 3-4 kV.

Mass Spectral Data and Fragmentation Analysis

The molecular formula of this compound is C₁₂H₁₀N₂O₃, with a molecular weight of 230.22 g/mol .

Expected Key Ions (m/z):

m/z Proposed Fragment Interpretation
230[M]⁺˙Molecular ion.
213[M - OH]⁺Loss of a hydroxyl radical, a common fragmentation for aromatic nitro compounds.
200[M - NO]⁺Loss of nitric oxide.
184[M - NO₂]⁺Loss of the nitro group.
155[M - NO₂ - CHO]⁺Subsequent loss of a formyl radical from the methoxy group.
139[C₉H₇O]⁺Fragmentation of the pyridine ring.
108[C₇H₈O]⁺˙Ion corresponding to methoxybenzene.
77[C₆H₅]⁺Phenyl cation.
Visualization of Spectroscopic Workflows and Fragmentation

Diagram 1: General Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

A generalized workflow for the spectroscopic analysis of this compound.

Diagram 2: Plausible EI-MS Fragmentation Pathway

Fragmentation_Pathway M [C₁₂H₁₀N₂O₃]⁺˙ m/z = 230 F1 [C₁₂H₁₀N₂O₂]⁺ m/z = 200 (-NO) M->F1 F2 [C₁₂H₁₀N₂O₂]⁺ m/z = 184 (-NO₂) M->F2 F3 [C₁₁H₇N₂O]⁺ m/z = 183 (-NO₂ - H) F2->F3 F4 [C₁₁H₇NO]⁺ m/z = 169 (-NO₂ - CH₃) F2->F4

A simplified representation of a plausible fragmentation pathway in Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of this compound. The predicted NMR spectra offer a detailed map of the proton and carbon environments, while the IR spectrum confirms the presence of key functional groups, notably the aromatic nitro group. The mass spectrometry data not only establishes the molecular weight but also provides insight into the molecule's stability and fragmentation patterns. This guide serves as a valuable resource for researchers, enabling confident identification and quality assessment of this important chemical entity.

References

  • Nasir, S. B., et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o398. [Link]

  • PrepChem. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitropyridine. PubChem Compound Database. [Link]

  • NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine. NIST Chemistry WebBook. [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry and Biochemistry. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.co.uk. [Link]

  • University of Wisconsin-Madison. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Nichols, L. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

Sources

A Technical Guide to the Physical Properties of 2-(4-Methoxyphenyl)-5-nitropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a focused examination of the core physical properties of 2-(4-Methoxyphenyl)-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both established data and detailed, field-proven methodologies for in-house characterization. The following sections will detail the melting point and solubility profile of this compound, underpinned by the causality behind the experimental choices and self-validating protocols to ensure scientific integrity.

Core Physical Characteristics

A fundamental understanding of a compound's physical properties is paramount in the early stages of research and development. These characteristics influence everything from reaction kinetics and purification strategies to formulation and bioavailability. For this compound (CAS No. 131941-25-8), a solid crystalline material, the melting point and solubility are critical parameters.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. It is a crucial indicator of purity; impurities tend to depress and broaden the melting range.

Physical PropertyValueSource
Melting Point 132-135 °C

The relatively high melting point of this compound suggests a stable crystal lattice with significant intermolecular forces. This stability is an important consideration for storage and handling.

Solubility Profile

The solubility of a compound in various solvents is a critical determinant of its utility in both synthetic and biological contexts. While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative and quantitative understanding can be achieved through systematic experimental evaluation. The molecular structure, featuring a polar nitro group and a pyridine nitrogen, alongside a less polar methoxyphenyl moiety, suggests a nuanced solubility profile. It is anticipated to exhibit greater solubility in polar organic solvents compared to nonpolar ones. A detailed protocol for determining its solubility is provided in the experimental section of this guide.

Experimental Protocols for Physical Property Determination

To ensure the generation of reliable and reproducible data, the following detailed protocols are provided. These methodologies are based on established principles of physical organic chemistry.

Melting Point Determination

The determination of a melting point range is a standard procedure for the characterization of a crystalline organic compound. The use of a calibrated digital melting point apparatus, such as a Mel-Temp, is recommended for accuracy.

Methodology:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.

  • Loading the Capillary Tube: The capillary tube is inverted and tapped gently to allow the powder to fall to the sealed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the Mel-Temp apparatus.

  • Rapid Preliminary Measurement: A preliminary, rapid heating of the sample is conducted to determine an approximate melting range. This saves time in the subsequent, more precise measurements.

  • Accurate Measurement: A fresh capillary tube is prepared and heated to a temperature approximately 20°C below the approximate melting point observed in the preliminary run. The heating rate is then slowed to 1-2°C per minute.

  • Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.

Caption: Workflow for Melting Point Determination.

Solubility Determination

A systematic approach to determining the solubility of this compound in a range of solvents provides a comprehensive understanding of its solution behavior. This protocol outlines a qualitative and can be adapted for a quantitative approach.

2.2.1. Qualitative Solubility Testing

This provides a rapid assessment of solubility in a variety of common laboratory solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Sample Preparation: Approximately 10 mg of this compound is placed into a series of small, clean, and dry test tubes.

  • Solvent Addition: To each test tube, 1 mL of a selected solvent is added.

  • Observation: The mixture is agitated vigorously for 1-2 minutes at ambient temperature.

  • Classification: The solubility is classified as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

2.2.2. Quantitative Solubility Determination (Thermodynamic Solubility)

For applications requiring precise solubility data, a thermodynamic solubility determination is recommended.

Methodology:

  • Equilibration: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

  • Incubation: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a fine-porosity filter (e.g., 0.22 µm) to remove all undissolved solid, yielding a saturated solution.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve.

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide has presented the known melting point of this compound and provided comprehensive, actionable protocols for the experimental determination of its melting point and solubility. By adhering to these methodologies, researchers, scientists, and drug development professionals can generate high-quality, reliable data to inform their work with this promising compound. A thorough understanding of these fundamental physical properties is a critical first step in unlocking the full potential of this compound in various scientific applications.

References

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-5-nitropyridine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into the compound's synthesis, structural characteristics, and explores its potential applications based on the broader understanding of the nitropyridine class of molecules. While the specific discovery and detailed historical timeline of this particular molecule are not extensively documented in publicly available literature, its structural motifs suggest a rich potential for further investigation.

Introduction and Molecular Overview

This compound, with the Chemical Abstracts Service (CAS) registry number 131941-25-8, is an aromatic heterocyclic compound.[1] Its structure is characterized by a pyridine ring substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a nitro group. The presence of the electron-donating methoxyphenyl group and the electron-withdrawing nitro group on the pyridine core creates a molecule with distinct electronic properties, making it a valuable scaffold for the synthesis of more complex chemical entities.

Table 1: Core Properties of this compound

PropertyValue
CAS Number 131941-25-8[1]
Molecular Formula C₁₂H₁₀N₂O₃[1]
Molecular Weight 230.22 g/mol [1]
IUPAC Name This compound
Canonical SMILES COC1=CC=C(C=C1)C2=NC=C(C=C2)[O-]
InChI Key Not readily available

Synthetic Pathways: A Focus on Suzuki-Miyaura Coupling

While the inaugural synthesis of this compound is not specifically detailed in the reviewed literature, its structure strongly suggests that a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, would be the most probable and efficient synthetic route. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.

The logical disconnection for a retrosynthetic analysis points to two key precursors: a halogenated 5-nitropyridine and a 4-methoxyphenylboronic acid derivative.

Retrosynthesis Target This compound Disconnect C-C Bond Disconnection (Suzuki-Miyaura) Target->Disconnect Precursors Precursors Disconnect->Precursors Halonitropyridine 2-Halo-5-nitropyridine (e.g., 2-Chloro-5-nitropyridine) Precursors->Halonitropyridine BoronicAcid 4-Methoxyphenylboronic Acid Precursors->BoronicAcid

Caption: Retrosynthetic analysis of this compound.

The Suzuki-Miyaura Coupling Reaction: Mechanism and Rationale

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.

The catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-nitropyridine, forming a palladium(II) complex.

  • Transmetalation: The organic group from the 4-methoxyphenylboronic acid is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, this compound, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Ln Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)₂ Base Pd(II)_Aryl_Complex Ar-Pd(II)-Ar' Ln Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar'

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol for Synthesis

The following is a representative, field-proven protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction, based on established methodologies for similar compounds.

Materials:

  • 2-Chloro-5-nitropyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized and degassed

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-chloro-5-nitropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in a minimal amount of toluene.

  • Inert Atmosphere: Seal the reaction flask with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the reaction flask via cannula or syringe.

  • Catalyst Addition: Add the prepared palladium catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are not prominent in the searched literature, the nitropyridine scaffold is a well-established pharmacophore in drug discovery. Nitropyridine derivatives have been investigated for a wide range of therapeutic applications.

Anticancer Research

Derivatives of nitropyridine have shown promise as anticancer agents. For instance, certain nitropyridine-containing compounds have been explored as tubulin polymerization inhibitors, a mechanism that disrupts cell division in cancer cells. The presence of the methoxyphenyl group is also a common feature in many biologically active molecules, potentially enhancing binding to target proteins.

Antimicrobial and Antiprotozoal Activity

The nitropyridine moiety is present in several compounds with demonstrated antimicrobial and antiprotozoal properties. The electron-deficient nature of the nitro-substituted pyridine ring can play a role in the mechanism of action of these agents.

Materials Science

The electronic properties of this compound, arising from the push-pull nature of its substituents, suggest potential applications in materials science. Such molecules can be precursors for the synthesis of organic dyes, nonlinear optical materials, and components for organic light-emitting diodes (OLEDs).

Potential_Applications Core This compound Medicinal Medicinal Chemistry Core->Medicinal Materials Materials Science Core->Materials Anticancer Anticancer Agents (e.g., Tubulin Inhibitors) Medicinal->Anticancer Antimicrobial Antimicrobial/Antiprotozoal Medicinal->Antimicrobial Dyes Organic Dyes Materials->Dyes NLO Nonlinear Optical Materials Materials->NLO OLEDs OLED Components Materials->OLEDs

Caption: Potential application areas for this compound.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a structure that suggests a range of potential applications in both medicinal chemistry and materials science. While its specific history and biological profile are yet to be fully elucidated in the public domain, the robust and versatile Suzuki-Miyaura coupling provides a reliable pathway for its synthesis. Future research into this and related compounds could uncover novel therapeutic agents or functional materials. The exploration of its biological activity, particularly in the areas of oncology and infectious diseases, is a promising avenue for further investigation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • An in-depth review of the Suzuki-Miyaura cross-coupling reaction.
  • A review on the applications of nitropyridines in medicinal chemistry. Molecules, 25(10), 2345.
  • Synthesis and biological evaluation of nitropyridine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 187, 111954.

Sources

2-(4-Methoxyphenyl)-5-nitropyridine starting material for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-5-nitropyridine as a Versatile Synthetic Precursor

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of well-defined molecular building blocks is paramount for the efficient construction of complex, biologically active molecules. This compound is one such pivotal precursor. This biaryl compound, featuring a pyridine ring electronically activated by a nitro group and functionalized with a methoxyphenyl substituent, serves as a versatile scaffold for synthesizing a range of high-value heterocyclic systems.

Its true potential is realized in its ability to be transformed into key intermediates, most notably 5-amino-2-(4-methoxyphenyl)pyridine. This derivative is a cornerstone for the synthesis of the imidazo[1,2-a]pyridine scaffold, a recognized "privileged structure" in drug discovery.[1][2] Molecules containing this fused heterocyclic system have demonstrated a wide array of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, chemical reactivity, and strategic applications of this compound as a starting material. It emphasizes the underlying chemical principles and provides field-proven protocols to empower its effective use in the laboratory.

Physicochemical Properties & Spectroscopic Profile

Accurate identification is the foundation of any synthetic workflow. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 131941-25-8[6]
Molecular Formula C₁₂H₁₀N₂O₃[6]
Molecular Weight 230.22 g/mol [6]
Appearance Typically an off-white to yellow solidGeneral Knowledge

Spectroscopic Characterization (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the two aromatic rings. The para-substituted methoxyphenyl ring will exhibit two doublets in the aromatic region (approx. δ 7.0-8.0 ppm). The pyridine ring protons will appear as a set of doublet, doublet of doublets, and a doublet, typically at lower field due to the ring's electron-deficient nature, further deshielded by the nitro group. A sharp singlet for the methoxy group (OCH₃) protons will be present around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon spectrum will show 12 distinct signals (unless there is accidental overlap), including the characteristic signal for the methoxy carbon around δ 55 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight.

Core Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust and widely employed method for constructing the C-C bond between the two aromatic rings in this compound is the Suzuki-Miyaura cross-coupling reaction.[7]

Principle & Rationale

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (in this case, 4-methoxyphenylboronic acid) and an organohalide (2-chloro- or 2-bromo-5-nitropyridine).[8] Its prevalence in synthesis is due to several key advantages:

  • High Functional Group Tolerance: The reaction conditions are mild enough to be compatible with the electron-withdrawing nitro group and the electron-donating methoxy group present on the coupling partners.

  • Commercial Availability of Reagents: Both 2-halo-5-nitropyridines and 4-methoxyphenylboronic acid are readily available commercial reagents.

  • High Yields & Purity: The reaction typically proceeds in high yields with straightforward purification.

The catalytic cycle involves three primary steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl halide, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium(II) complex, and (3) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[7][8]

Detailed Step-by-Step Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[9][10]

  • Reagent Preparation: In a flame-dried round-bottom flask or microwave reaction vessel, combine 2-chloro-5-nitropyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv).

  • Solvent Addition: Add a degassed solvent mixture. A common system is a 3:1 or 4:1 mixture of an organic solvent like 1,2-dimethoxyethane (DME) or 1,4-dioxane and water.[9]

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture with vigorous stirring. A typical temperature is 85-100 °C. The reaction can be run conventionally for 12-24 hours or accelerated using microwave irradiation (e.g., 150 °C for 15-30 minutes).[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid is typically purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Workup & Purification reagents 1. Combine Aryl Halide, Boronic Acid, Base catalyst 2. Add Pd Catalyst reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent inert 4. Purge with Ar/N2 solvent->inert heat 5. Heat (Conventional or Microwave) inert->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Aqueous Workup & Extraction monitor->workup purify 8. Dry & Concentrate workup->purify column 9. Purify (Chromatography or Recrystallization) purify->column product Final Product column->product

Caption: Suzuki-Miyaura Synthesis Workflow.

Key Chemical Transformations & Synthetic Utility

The true value of this compound lies in its capacity to be transformed into more complex and synthetically useful intermediates.

Reduction of the Nitro Group

The most critical transformation is the reduction of the 5-nitro group to a 5-amino group, yielding 5-amino-2-(4-methoxyphenyl)pyridine . This reaction converts the powerfully electron-withdrawing nitro functionality into a versatile, nucleophilic primary amine.

Mechanistic Insight & Reagent Selection: The reduction of an aromatic nitro group is a cornerstone transformation in organic synthesis. Several methods are effective, with the choice depending on the substrate's sensitivity and the desired scale.[11]

  • Tin(II) Chloride (SnCl₂): A classic and highly reliable method that proceeds in an acidic medium (typically concentrated HCl) and is tolerant of many other functional groups.[12]

  • Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces water as the only byproduct. However, it requires specialized hydrogenation equipment and care must be taken as it can sometimes reduce other functionalities.[13]

  • Iron (Fe) or Zinc (Zn) in Acetic Acid: A cost-effective and mild alternative for reducing nitro groups in the presence of other reducible functionalities.[13]

Example Protocol (SnCl₂ Reduction):

  • Dissolve this compound (1.0 equiv) in a suitable solvent like ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv) in concentrated hydrochloric acid (HCl).

  • Heat the reaction mixture to reflux (e.g., 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully basify by slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is > 9. Caution: This is a highly exothermic process.

  • Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts, filter, and concentrate to yield 5-amino-2-(4-methoxyphenyl)pyridine, which can be further purified if necessary.

G start This compound NO₂ product 5-Amino-2-(4-methoxyphenyl)pyridine NH₂ start->product  [Reduction]  SnCl₂/HCl or H₂, Pd/C

Caption: Reduction of the Nitro Group.

Application in Fused Heterocycle Synthesis

The resulting 5-amino-2-arylpyridine is an ideal precursor for synthesizing the imidazo[1,2-a]pyridine core via condensation reactions.

Rationale: The aminopyridine intermediate possesses two key nucleophilic centers: the pyridine ring nitrogen and the exocyclic amino group. In the presence of an appropriate electrophile, such as an α-haloketone, a regioselective cyclization occurs. The more nucleophilic ring nitrogen initiates the reaction, followed by intramolecular cyclization with the amino group to form the stable, fused five-membered imidazole ring.

G start 5-Amino-2-(4-methoxyphenyl)pyridine intermediate N-Alkylated Intermediate (Unstable) start->intermediate SN2 Reaction reagent + α-Haloketone (e.g., R-CO-CH₂Br) reagent->intermediate product Imidazo[1,2-a]pyridine Derivative intermediate->product Intramolecular Cyclization & Dehydration

Caption: Formation of the Imidazo[1,2-a]pyridine core.

Application in Medicinal Chemistry: A Representative Synthetic Pathway

The utility of this compound is best illustrated by its role in the synthesis of complex molecules targeted for therapeutic intervention. The imidazo[1,2-b]pyridazine scaffold, a close relative of the one derived from our starting material, is central to potent kinase inhibitors like TAK-593, which targets VEGFR2.[14][15][16] The following scheme illustrates a representative pathway from our starting material to a generic kinase inhibitor scaffold, demonstrating the practical application of the discussed chemistry.

G cluster_path Representative Synthetic Pathway to a Bioactive Scaffold A 2-Chloro-5-nitropyridine + 4-Methoxyphenylboronic acid B Step 1: Suzuki Coupling (Pd Catalyst, Base) A->B C 2-(4-Methoxyphenyl) -5-nitropyridine B->C D Step 2: Nitro Reduction (e.g., SnCl₂) C->D E 5-Amino-2-(4-methoxyphenyl) -pyridine D->E F Step 3: Cyclization (+ α-Haloketone) E->F G Imidazo[1,2-a]pyridine Core Structure F->G H Step 4: Further Functionalization G->H I Final Drug-like Molecule H->I

Sources

Whitepaper: A Strategic Approach to Unveiling the Therapeutic Potential of 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Preclinical Biological Activity Screening

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicine, with pyridine derivatives representing a particularly fruitful area of investigation due to their versatile biological activities. This guide outlines a comprehensive, multi-tiered strategy for the systematic biological activity screening of 2-(4-methoxyphenyl)-5-nitropyridine, a compound of significant interest due to its structural motifs. We present a logical workflow, commencing with robust in silico predictions to forecast pharmacokinetic properties and potential molecular targets. This is followed by a detailed roadmap for in vitro screening, focusing on high-priority therapeutic areas such as oncology, microbiology, and inflammation, based on the known activities of related nitropyridine and methoxyphenyl structures. Each proposed experimental protocol is detailed with the scientific rationale underpinning its selection, ensuring a self-validating and scientifically rigorous approach. This document is intended for researchers, scientists, and drug development professionals, providing a practical framework to efficiently elucidate the therapeutic promise of this and other novel chemical entities.

Introduction: The Scientific Rationale for Screening this compound

The chemical architecture of this compound suggests a high potential for biological activity. The molecule is a conjugate of two key pharmacophores: a nitropyridine ring and a methoxyphenyl group.

  • Nitropyridine Core: The pyridine ring is a fundamental scaffold in numerous approved drugs. The addition of a nitro group (-NO2) significantly modulates its electron density and can be critical for specific molecular interactions. Nitroaromatic compounds are known to exhibit a wide range of bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects. For instance, the nitro group in nitrofuran antibiotics is essential for their mechanism of action, which involves enzymatic reduction to generate reactive radicals that damage microbial DNA.

  • Methoxyphenyl Moiety: The 4-methoxyphenyl group is another privileged structure in medicinal chemistry. The methoxy group (-OCH3) can act as a hydrogen bond acceptor and its presence can significantly influence a molecule's lipophilicity, metabolic stability, and target-binding affinity. This group is found in numerous compounds with demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and anticancer drugs.

The combination of these two moieties in a single molecule creates a unique chemical entity with the potential for novel or enhanced biological activities. This guide proposes a systematic and resource-efficient pathway to explore this potential.

Phase I: In Silico Profiling and Target Prediction

Before committing to resource-intensive wet-lab experiments, a robust computational analysis is essential to predict the compound's drug-like properties and identify high-probability molecular targets. This predictive phase de-risks subsequent experimental work.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The initial step is to assess the compound's likely pharmacokinetic and safety profile. A favorable ADMET profile is a prerequisite for any potential therapeutic agent.

Experimental Protocol: Computational ADMET Analysis

  • Input: Obtain the 2D structure or SMILES string for this compound.

  • Platform Selection: Utilize well-validated computational platforms such as SwissADME or pkCSM. These web-based tools provide comprehensive predictions based on large datasets of known molecules.

  • Parameter Analysis:

    • Lipinski's Rule of Five: Evaluate the core parameters (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) to predict oral bioavailability.

    • Solubility: Predict aqueous solubility (LogS), a critical factor for absorption.

    • Pharmacokinetics: Assess predictions for Caco-2 permeability (intestinal absorption), blood-brain barrier (BBB) penetration, and interaction with Cytochrome P450 (CYP) enzymes (metabolic stability).

    • Toxicity: Screen for potential toxicity flags, such as AMES mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.

  • Data Interpretation: Consolidate the predictions into a summary table to guide go/no-go decisions for further testing.

Table 1: Predicted ADMET Profile for this compound

ParameterPredicted ValueImplication
Molecular Weight230.22 g/mol Favorable (Passes Lipinski's)
LogP2.5 - 3.0Optimal for cell permeability
Aqueous SolubilityModerately SolubleAcceptable for formulation
BBB PermeantPrediction (Yes/No)Defines CNS vs. peripheral use
CYP InhibitorPrediction (e.g., CYP3A4)Potential for drug-drug interactions
AMES ToxicityPrediction (Yes/No)Early flag for mutagenicity
hERG InhibitionPrediction (Yes/No)Early flag for cardiotoxicity
Reverse Docking and Target Identification

To prioritize experimental assays, we can predict potential protein targets using reverse docking. This involves screening the compound against a large library of known protein binding sites.

Experimental Protocol: In Silico Target Fishing

  • Platform Selection: Use platforms like PharmMapper or SwissTargetPrediction.

  • Methodology: The platforms compare the 3D shape and chemical properties of this compound against a database of pharmacophore models derived from known protein-ligand complexes.

  • Output Analysis: The output is a ranked list of potential protein targets. Prioritize targets that fall into therapeutically relevant classes (e.g., kinases, proteases, GPCRs) and are associated with the predicted activities of nitropyridines (cancer, inflammation).

Phase II: In Vitro Biological Activity Screening Workflow

Based on the structural alerts and in silico predictions, a tiered in vitro screening approach is proposed. The workflow is designed to first confirm broad activity and then to delineate the specific mechanism of action.

G cluster_0 Phase I: In Silico Prediction cluster_1 Phase II: In Vitro Screening cluster_2 Phase III: Lead Optimization ADMET ADMET Prediction (SwissADME) Cytotoxicity Tier 1: General Cytotoxicity (MTT/MTS Assay) ADMET->Cytotoxicity Guide Dose Selection TargetID Target Identification (Reverse Docking) Kinase Tier 2: Target Validation (Kinase Inhibition Panel) TargetID->Kinase Prioritize Targets Apoptosis Tier 2: Mechanism of Action (Caspase Assay, Cell Cycle) Cytotoxicity->Apoptosis If Active Antimicrobial Tier 1: Antimicrobial Screening (MIC Assay) LeadOpt Structure-Activity Relationship (SAR) Studies Antimicrobial->LeadOpt AntiInflam Tier 1: Anti-inflammatory (LPS-stimulated Macrophages) Cytokine Tier 2: Mechanism of Action (ELISA for TNF-α, IL-6) AntiInflam->Cytokine If Active Apoptosis->LeadOpt Kinase->LeadOpt Cytokine->LeadOpt

Caption: Proposed workflow for screening this compound.

Tier 1: Primary Screening for High-Priority Activities

Rationale: Both nitropyridines and methoxyphenyl-containing compounds have demonstrated anticancer potential. A primary cytotoxicity screen across a panel of cancer cell lines is a logical starting point.

Experimental Protocol: MTT/MTS Cell Viability Assay

  • Cell Line Selection: Choose a diverse panel, for example:

    • MCF-7 (Breast, adenocarcinoma)

    • A549 (Lung, carcinoma)

    • HCT116 (Colon, carcinoma)

    • A non-cancerous control line (e.g., HEK293 or primary fibroblasts) to assess selectivity.

  • Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Treat cells for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Assessment: Add MTT or MTS reagent to each well. After incubation (1-4 hours), measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Rationale: The nitroaromatic scaffold is a well-established feature in antimicrobial agents.

Experimental Protocol: Broth Microdilution MIC Assay

  • Strain Selection: Test against a panel of clinically relevant bacteria, including:

    • Gram-positive: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa

  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Rationale: Many pyridine derivatives modulate inflammatory pathways. This assay assesses the compound's ability to suppress the production of pro-inflammatory mediators.

Experimental Protocol: Inhibition of LPS-induced Nitric Oxide Production

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite (a stable product of nitric oxide) in the supernatant using the Griess Reagent.

  • Data Analysis: Calculate the percentage inhibition of nitric oxide production compared to the LPS-only control. Ensure to run a parallel cytotoxicity assay to confirm that the observed effect is not due to cell death.

Tier 2: Mechanism of Action and Target Validation

If activity is confirmed in Tier 1 screens, the next step is to investigate the underlying mechanism.

G cluster_cancer Potential Anticancer MOA cluster_inflammation Potential Anti-inflammatory MOA compound This compound Kinase Kinase Inhibition (e.g., EGFR, VEGFR) compound->Kinase Binds to ATP pocket? ApoptosisInduction Apoptosis Induction compound->ApoptosisInduction NFkB NF-κB Pathway Inhibition compound->NFkB Inhibits IKK? Caspase Caspase-3/7 Activation ApoptosisInduction->Caspase CellCycle Cell Cycle Arrest (G2/M Phase) ApoptosisInduction->CellCycle CytokineRelease ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->CytokineRelease

Caption: Potential signaling pathways for mechanistic investigation.

Protocol Example: Caspase-Glo 3/7 Assay (Apoptosis)

  • Objective: To determine if cytotoxicity is mediated by the induction of apoptosis.

  • Methodology:

    • Plate cancer cells (e.g., HCT116) in a white-walled 96-well plate.

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 6, 12, and 24 hours.

    • Add the Caspase-Glo® 3/7 Reagent, which contains a luminogenic caspase-3/7 substrate.

    • Incubate and measure luminescence. An increase in luminescence indicates the activation of executioner caspases 3 and 7, a hallmark of apoptosis.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for the initial biological evaluation of this compound. The phased approach, beginning with in silico modeling and progressing through tiered in vitro assays, ensures a cost-effective and scientifically sound investigation. Positive results in any of the proposed primary screens will trigger deeper mechanistic studies (Tier 2) to validate molecular targets and elucidate signaling pathways. The ultimate goal is to generate a comprehensive data package that can support further preclinical development, including structure-activity relationship (SAR) studies and subsequent in vivo efficacy models. The true therapeutic potential of this compound can only be revealed through such a systematic and rigorous scientific inquiry.

References

  • Title: The role of the nitro group in the antimicrobial activity of nitro-aromatic compounds. Source: ScienceDirect URL: [Link]

  • Title: Recent Advances on Anticancer Activities of Nitropyridine-Based Scaffolds. Source: MDPI URL: [Link]

  • Title: A Review on Recent Advances of Methoxy Phenyl Derivatives as Anticancer Agents. Source: Bentham Science URL: [Link]

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source: Scientific Reports URL: [Link]

Methodological & Application

Suzuki coupling protocol for 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-(4-Methoxyphenyl)-5-nitropyridine via Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Importance of Biaryl Synthesis

The synthesis of biaryl and hetero-biaryl structures is a cornerstone of modern organic chemistry, with profound implications for drug discovery, agrochemicals, and materials science.[1] The molecule this compound serves as a valuable scaffold and intermediate in these fields. Its synthesis presents a classic challenge: the formation of a carbon-carbon bond between two distinct aromatic rings. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for this task, celebrated for its reliability, mild reaction conditions, and exceptional tolerance of various functional groups.[2][3][4]

This application note provides a comprehensive guide for researchers on the synthesis of this compound using 2-chloro-5-nitropyridine and 4-methoxyphenylboronic acid. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, justify the selection of reagents, and offer a framework for troubleshooting, thereby empowering scientists to not only replicate the procedure but also to adapt and optimize it for related transformations.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that seamlessly forges a C-C bond between an organohalide and an organoboron compound.[5][6] The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, is the heart of this reaction. It revolves around the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[7] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][10]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond (C-Cl) of the 2-chloro-5-nitropyridine. This is often the rate-determining step.[8] The electron-withdrawing nitro group on the pyridine ring facilitates this step by making the carbon atom more electrophilic.[7] This process oxidizes the catalyst to a Pd(II) species.

  • Transmetalation: This step requires the presence of a base. The base activates the 4-methoxyphenylboronic acid, forming a more nucleophilic boronate species.[5] This activated species then transfers its methoxyphenyl group to the Pd(II) complex, displacing the halide and forming a new di-organopalladium intermediate.

  • Reductive Elimination: In the final step, the two organic groups (the nitropyridinyl and the methoxyphenyl) on the palladium center are coupled together, forming the desired product, this compound. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[2][8]

Suzuki_Catalytic_Cycle Fig. 1: The Palladium Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar¹-Pd(II)L₂-X] (Palladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd [Ar¹-Pd(II)L₂-Ar²] (Diorganopalladium Intermediate) transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product Formed) reductive_elimination->product reactants Ar¹-X + Ar²-B(OH)₂ (Reactants) reactants->oxidative_addition base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure. Researchers should note that optimization of catalyst, base, solvent, and temperature may be required to achieve maximum yield.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Equiv.
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.541.01.0
4-Methoxyphenylboronic acidC₇H₉BO₃151.961.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-DioxaneC₄H₈O₂88.118 mL-
Water (degassed)H₂O18.022 mL-
Equipment
  • Schlenk flask or oven-dried round-bottom flask with condenser

  • Magnetic stir bar and stirrer/hotplate

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 mmol, 158.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can cause undesirable side reactions like boronic acid homocoupling.[11][12]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg). Via syringe, add the degassed solvents: 1,4-dioxane (8 mL) and water (2 mL).[13]

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark.[10][14]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting 2-chloro-5-nitropyridine is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Experimental_Workflow Fig. 2: Experimental Workflow for Suzuki Coupling Synthesis start 1. Setup & Reagent Loading (Flask under Inert Gas) degas 2. Degassing (Evacuate/Backfill with Ar/N₂) start->degas addition 3. Catalyst & Solvent Addition (Pd Catalyst, Dioxane/H₂O) degas->addition reaction 4. Heating & Stirring (90-100 °C, 4-12h) addition->reaction monitoring 5. Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up (Cool, Dilute, Extract) monitoring->workup Complete purification 7. Purification (Column Chromatography) workup->purification product 8. Final Product (Characterization) purification->product

Caption: Experimental workflow for Suzuki coupling synthesis.

Troubleshooting and Optimization Strategies

Even robust reactions like the Suzuki coupling can encounter issues. Understanding potential pitfalls is key to successful synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive Catalyst: Pd(0) source has degraded.[15] Poor Reagent Quality: Boronic acid has undergone protodeboronation.[15] Insufficient Temperature: Activation energy for oxidative addition not met.Use a fresh, high-quality palladium source or a more robust pre-catalyst.[15] Use fresh boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates.[16] Incrementally increase the reaction temperature.
Dehalogenation of Starting Material Palladium-Hydride Formation: The catalyst reacts with trace water or base to form a Pd-H species, which reduces the aryl halide.[17]Ensure solvents are properly degassed. Screen different bases; sometimes a weaker base like K₂CO₃ can mitigate this.[17] Avoid alcohol solvents which can be hydride sources.[7]
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can facilitate the oxidative self-coupling of the boronic acid.Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents before use.[11]
Sluggish Reaction Inefficient Catalyst System: The chosen ligand may not be optimal for the electron-deficient heteroaryl chloride.Screen more electron-rich and bulky ligands (e.g., SPhos, XPhos, RuPhos) which are known to accelerate oxidative addition and reductive elimination for challenging substrates.[3][15][18]

Conclusion

The Suzuki-Miyaura cross-coupling offers an exceptionally powerful and versatile strategy for the synthesis of this compound. By understanding the core mechanistic principles and the specific roles of the catalyst, base, and solvent, researchers can effectively implement this protocol. The key to success lies in the careful selection of high-quality reagents, the maintenance of an inert atmosphere, and systematic troubleshooting when faced with challenges. This approach not only enables the efficient production of the target molecule but also provides a robust framework for the synthesis of a wide array of other valuable biaryl compounds.

References

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media Source: DOI URL: [Link]

  • Title: Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Source: ResearchGate URL: [Link]

  • Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]

  • Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: ArODES URL: [Link]

  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: Semantic Scholar URL: [Link]

  • Title: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Source: Journal of the American Chemical Society URL: [Link]

  • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: NIH URL: [Link]

  • Title: Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Source: ResearchGate URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: Synthesis of 2-Aryl-5-Nitropyridines by Three-Component Ring Transformation of 3,5-Dinitro-2-Pyridone Source: ResearchGate URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: NIH URL: [Link]

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Suzuki Cross-coupling Reaction procedure Source: Rose-Hulman URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: PMC - NIH URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides Source: PRISM URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: PMC - NIH URL: [Link]

  • Title: The Suzuki Reaction Source: Andrew G Myers Research Group URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

Sources

Application Notes and Protocols for the Reduction of 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 5-Amino-2-(4-methoxyphenyl)pyridine in Medicinal Chemistry

The transformation of the nitro group in 2-(4-Methoxyphenyl)-5-nitropyridine to its corresponding primary amine, 5-amino-2-(4-methoxyphenyl)pyridine, is a critical step in the synthesis of a wide array of pharmacologically active molecules. The resulting aminopyridine scaffold is a privileged structure in drug discovery, serving as a key building block for compounds targeting a range of therapeutic areas. The electron-donating amino group significantly modulates the electronic properties of the pyridine ring, influencing its reactivity in subsequent synthetic transformations and its ability to engage in crucial hydrogen bonding interactions with biological targets.

The choice of reduction methodology for this transformation is of paramount importance, directly impacting reaction efficiency, chemoselectivity, scalability, and overall process safety. This document provides a comprehensive guide to the most effective and reliable methods for the reduction of this compound, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal conditions for their specific needs.

Comparative Analysis of Reduction Methodologies

The reduction of an aromatic nitro group is a well-established transformation, yet the presence of the pyridine ring and the methoxy-substituted phenyl group in the target molecule necessitates a careful selection of the reducing agent to avoid side reactions and ensure high yields. Three principal methods are presented here, each with distinct advantages and considerations.

Method Reducing System Key Advantages Potential Considerations Typical Yield (%)
1. Catalytic Hydrogenation H₂, Pd/CHigh efficiency, clean reaction, scalable.[1][2]Potential for over-reduction of the pyridine ring under harsh conditions; catalyst cost and handling.[1]>90
2. Metal-Mediated Reduction Fe / Acid (e.g., AcOH, HCl)Cost-effective, robust, good functional group tolerance.[3][4][5]Stoichiometric metal waste, potentially harsh acidic conditions, and laborious work-up to remove iron salts.[3][5]85-95
3. Metal Salt Reduction SnCl₂·2H₂O / HClMild conditions, excellent chemoselectivity, tolerates a wide range of functional groups.[6][7]Stoichiometric tin waste, potential for difficult removal of tin oxides during workup.[6]>90

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[1] Palladium on carbon (Pd/C) is the most common catalyst for this transformation, offering excellent activity and selectivity under optimized conditions.

Mechanistic Rationale

The reaction proceeds via the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. The nitro group is stepwise reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding amine.[8] The pyridine ring is generally stable under these conditions, although prolonged reaction times or more forcing conditions (high pressure and temperature) can lead to its reduction.

Diagram 1: Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve 2-(4-Methoxyphenyl) -5-nitropyridine in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Setup Setup Hydrogen Atmosphere (Balloon or Parr Shaker) Add_Catalyst->Setup Stir Stir at Room Temperature Setup->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Filter Filter through Celite® Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (if necessary) Concentrate->Purify

Caption: Workflow for Catalytic Hydrogenation.

Detailed Protocol: Catalytic Hydrogenation using Pd/C

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (balloon or cylinder)

  • Celite®

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (5-10 mol% by weight) to the solution.

  • Secure a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep it wet with the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-amino-2-(4-methoxyphenyl)pyridine.

  • The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Method 2: Metal-Mediated Reduction with Iron

The reduction of aromatic nitro compounds using iron powder in an acidic medium, known as the Béchamp reduction, is a classic, cost-effective, and highly reliable method.[3][9][10] It is particularly advantageous for its chemoselectivity, often leaving other reducible functional groups intact.[1][3]

Mechanistic Rationale

This reduction proceeds via a series of single-electron transfers from the surface of the iron metal to the nitro group. The acidic medium provides protons for the subsequent steps. The nitro group is reduced to nitroso and then hydroxylamine intermediates before forming the final amine.[3][8] The iron is oxidized to iron(II) and iron(III) species, which are removed during the work-up.[3]

Diagram 2: Béchamp Reduction Mechanism

G ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitroso) ArNO2->ArNO + 2e⁻, + 2H⁺ Fe0 Fe⁰ Fe_oxides Fe₂O₃ / Fe₃O₄ Fe0->Fe_oxides Electron Source H_plus H⁺ H_plus->ArNO Proton Source ArNHOH Ar-NHOH (Hydroxylamine) H_plus->ArNHOH Proton Source ArNH2 Ar-NH₂ (Amine) H_plus->ArNH2 Proton Source ArNO->ArNHOH + 2e⁻, + 2H⁺ ArNHOH->ArNH2 + 2e⁻, + 2H⁺ G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve Nitro Compound in Ethanol Add_SnCl2 Add SnCl₂·2H₂O Start->Add_SnCl2 Add_HCl Slowly Add Conc. HCl Add_SnCl2->Add_HCl Reflux Heat to Reflux Add_HCl->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Cool Cool to 0 °C Monitor->Cool Reaction Complete Basify Basify with NaOH (aq) Cool->Basify Extract Extract with Ethyl Acetate Basify->Extract Isolate Dry and Concentrate Extract->Isolate

Sources

Application Notes and Protocols for 2-(4-Methoxyphenyl)-5-nitropyridine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Donor-Acceptor Chromophore

2-(4-Methoxyphenyl)-5-nitropyridine is a fascinating organic molecule that holds considerable promise for advancements in materials science. Its structure, characterized by an electron-donating methoxyphenyl group linked to an electron-accepting nitropyridine moiety, establishes it as a potent "push-pull" or donor-acceptor chromophore. This intramolecular charge transfer (ICT) characteristic is the cornerstone of its intriguing optical and electronic properties.[1][2] The strategic placement of the nitro group at the 5-position of the pyridine ring enhances its electron-accepting nature, while the methoxy group on the phenyl ring serves as an effective electron donor. This molecular design leads to a significant dipole moment and makes the molecule highly responsive to external stimuli, such as light and electric fields, paving the way for its application in diverse fields like nonlinear optics, organic electronics, and chemical sensing.

This guide provides a comprehensive overview of the potential applications of this compound, complete with detailed protocols for its synthesis and integration into functional materials and devices. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for exploring the capabilities of this versatile compound.

Part 1: Synthesis of this compound via Suzuki Coupling

The synthesis of this compound can be efficiently achieved through a Palladium-catalyzed Suzuki cross-coupling reaction. This method is widely favored for its high yields, tolerance to a variety of functional groups, and relatively mild reaction conditions. The general scheme involves the coupling of a pyridine halide with a phenylboronic acid derivative.

Experimental Protocol: Suzuki Coupling

Materials:

  • 2-Chloro-5-nitropyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-chloro-5-nitropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.

Part 2: Application in Nonlinear Optics (NLO)

The significant intramolecular charge transfer within this compound makes it a prime candidate for applications in nonlinear optics (NLO).[3][4] NLO materials are crucial for technologies such as optical switching, frequency conversion, and optical data storage.[5] The high hyperpolarizability of push-pull molecules allows them to interact with intense light in a nonlinear fashion, leading to the generation of new frequencies (e.g., second-harmonic generation).

Application Note: Second-Harmonic Generation (SHG)

This compound can be incorporated into a polymer matrix or grown as a single crystal to create an NLO-active material. When a high-intensity laser beam is passed through this material, the molecule's nonlinear optical properties can lead to the generation of light with double the frequency (and half the wavelength) of the incident light. This process is known as second-harmonic generation (SHG). The efficiency of SHG is dependent on the molecular hyperpolarizability and the macroscopic arrangement of the molecules in the material.

Experimental Protocol: Preparation of a Doped Polymer Film for NLO Studies

Materials:

  • This compound

  • Poly(methyl methacrylate) (PMMA)

  • Dichloromethane (DCM)

  • Glass substrates

  • Spin coater

Procedure:

  • Solution Preparation: Prepare a 10% (w/v) solution of PMMA in dichloromethane.

  • Doping: Add this compound to the PMMA solution at a concentration of 5-10% by weight relative to the PMMA. Stir until the compound is fully dissolved.

  • Substrate Cleaning: Thoroughly clean the glass substrates by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrates with a stream of nitrogen.

  • Spin Coating: Dispense the doped polymer solution onto the center of a cleaned glass substrate. Spin coat at 1000-3000 rpm for 30-60 seconds to achieve a thin, uniform film.

  • Annealing: Bake the coated substrates in a vacuum oven at 60-80 °C for at least 2 hours to remove any residual solvent.

  • Characterization: The resulting thin film can be characterized for its NLO properties using techniques such as the Kurtz-Perry powder test or by measuring the second-harmonic generation efficiency with a suitable laser source.

Part 3: Potential in Organic Electronics

The semiconductor properties of organic molecules are being increasingly exploited in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6][7] The donor-acceptor nature of this compound suggests it could function as an n-type or p-type semiconductor, depending on the device architecture and the energy levels of adjacent materials.

Application Note: Organic Field-Effect Transistors (OFETs)

In an OFET, a thin film of the organic semiconductor is deposited between source and drain electrodes. A gate electrode, separated by a dielectric layer, controls the flow of charge between the source and drain. The performance of an OFET is characterized by its charge carrier mobility and on/off ratio. The ordered packing of this compound molecules in a thin film is crucial for efficient charge transport.

Experimental Protocol: Fabrication of a Bottom-Gate, Bottom-Contact OFET

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate and dielectric)

  • Gold (for source and drain electrodes)

  • This compound

  • High-vacuum thermal evaporator

Procedure:

  • Substrate Preparation: Start with a clean, heavily doped Si wafer with a 200-300 nm thick layer of SiO₂.

  • Electrode Deposition: Using photolithography and thermal evaporation, pattern the gold source and drain electrodes on the SiO₂ surface. The channel length and width are defined by the electrode geometry.

  • Organic Semiconductor Deposition: Place the substrate with the patterned electrodes into a high-vacuum thermal evaporator. Deposit a thin film (30-50 nm) of this compound onto the substrate. The deposition rate and substrate temperature should be carefully controlled to promote crystalline film growth.

  • Device Characterization: The electrical characteristics of the OFET can be measured using a semiconductor parameter analyzer. This will allow for the determination of key performance metrics such as field-effect mobility, threshold voltage, and the on/off current ratio.

Part 4: Application as a Chemical Sensor

The electronic properties of this compound are sensitive to its chemical environment. This sensitivity can be harnessed to develop chemical sensors.[8][9] The interaction of the molecule with an analyte can cause a change in its optical (e.g., fluorescence) or electrical properties, which can be detected and correlated to the analyte's concentration.

Application Note: Fluorescent Chemosensor for Metal Ions

The nitrogen atom on the pyridine ring and the oxygen atoms of the nitro and methoxy groups can act as binding sites for metal ions. The binding of a metal ion can perturb the intramolecular charge transfer within the molecule, leading to a change in its fluorescence properties (e.g., quenching or enhancement). This makes this compound a potential candidate for a selective and sensitive fluorescent chemosensor.

Experimental Protocol: Evaluation as a Fluorescent Sensor

Materials:

  • This compound

  • A suitable solvent (e.g., acetonitrile or methanol)

  • A stock solution of various metal perchlorate salts (e.g., Cu²⁺, Fe³⁺, Zn²⁺, etc.)

  • Fluorometer

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 10⁻⁵ M.

  • Fluorescence Spectrum: Record the fluorescence emission spectrum of the stock solution.

  • Titration: Sequentially add small aliquots of a stock solution of a metal perchlorate salt to the cuvette containing the sensor solution.

  • Spectral Changes: After each addition, record the fluorescence spectrum. Observe any changes in the fluorescence intensity or wavelength.

  • Selectivity Study: Repeat the titration experiment with a range of different metal ions to determine the selectivity of the sensor.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the binding constant and the limit of detection.

Data Summary

PropertyAnticipated Value/CharacteristicRelevance to Application
Molecular Weight 230.22 g/mol Important for synthesis and characterization.
Absorption Max (λmax) Expected in the UV-Vis region (300-400 nm)Indicates the energy of the π-π* and n-π* transitions, crucial for photophysical applications.[1]
Emission Max (λem) Expected in the blue-green region of the spectrumDetermines the color of emitted light, relevant for OLEDs and fluorescent sensors.[1]
Nonlinear Optical Susceptibility Potentially high due to the donor-acceptor structureA key parameter for NLO applications like second-harmonic generation.[3]
HOMO/LUMO Energy Levels Can be estimated computationallyDetermines the charge injection and transport properties for organic electronic devices.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Suzuki Coupling Workflow

Suzuki_Coupling_Workflow Reactants 2-Chloro-5-nitropyridine + 4-Methoxyphenylboronic acid + K2CO3 Reaction Reflux under N2 Reactants->Reaction Catalyst Pd(OAc)2 + PPh3 Catalyst->Reaction Solvent Toluene/Water Solvent->Reaction Workup Phase Separation & Extraction Reaction->Workup Purification Drying & Solvent Evaporation Workup->Purification Product Recrystallization to yield This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

OFET Device Architecture

OFET_Device_Architecture cluster_0 OFET Structure Gate Gate (Doped Si) Dielectric Dielectric (SiO2) Source Source (Au) Drain Drain (Au) Semiconductor Organic Semiconductor (this compound)

Caption: Bottom-gate, bottom-contact OFET architecture.

References

  • PrepChem. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Available from: [Link]

  • Mahesha, P., et al. (2022). Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. AIP Conference Proceedings. Available from: [Link]

  • Análisis experimental de las propiedades ópticas no lineales de los derivados del 1-aril-3-(4- metoxifenil)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H. Revista U.D.C.A Actualidad & Divulgación Científica. Available from: [Link]

  • Pérez-Gutiérrez, E., et al. (2011). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Materials. Available from: [Link]

  • Pérez-Gutiérrez, E., et al. (2011). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. PubMed. Available from: [Link]

  • Twieg, R. J., & Dirk, C. W. (1986). Linear and nonlinear optical properties of 2-(N-prolinol)-5-nitropyridine. The Journal of Chemical Physics. Available from: [Link]

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. National Institutes of Health. Available from: [Link]

  • Porphyrinoids for Chemical Sensor Applications. PubMed. Available from: [Link]

  • 2-(4-Methoxyphenoxy)-3-nitropyridine. National Institutes of Health. Available from: [Link]

  • PROPERTIES OF NON-LINEAR OPTICAL MATERIALS. International Journal of Pure and Applied Mathematics. Available from: [Link]

  • 2-Methoxy-5-Nitropyridine - Market.us News. Available from: [Link]

  • Chitosan-Based Electrochemical Sensors for Pharmaceuticals and Clinical Applications. Available from: [Link]

  • Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. PubMed Central. Available from: [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Royal Society of Chemistry. Available from: [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central. Available from: [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
  • Recent Trends in Chemical Sensors for Detecting Toxic Materials. MDPI. Available from: [Link]

  • Synthesis, photophysical properties and surface chemistry of chalcopyrite-type semiconductor nanocrystals. RSC Publishing. Available from: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available from: [Link]

  • Development of a 2-Methoxyphenyl-4,5-dicarbmethoxy- cycl[3.2.2]azine fluorescent sensor for Co2+. ResearchGate. Available from: [Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Available from: [Link]

  • Electrochemical Sensors, Biosensors, and Optical Sensors for the Detection of Opioids and Their Analogs: Pharmaceutical, Clinical, and Forensic Applications. MDPI. Available from: [Link]

  • Organic Semiconductor Devices Fabricated with Recycled Tetra Pak®-Based Electrodes and para-Quinone Methides. MDPI. Available from: [Link]

  • Photolithographic organic electronics: from material design to applications. RSC Publishing. Available from: [Link]

  • Organic semiconducting material and electronic component. Google Patents.
  • 2-Methoxy-5-nitro-pyridine. SpectraBase. Available from: [Link]

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Application Note: A Multi-Faceted Approach to the Thin-Layer Chromatography (TLC) Visualization of 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust protocols for the visualization of 2-(4-Methoxyphenyl)-5-nitropyridine on thin-layer chromatography (TLC) plates. Recognizing the compound's unique structural features—a conjugated aromatic system, a polar nitro group, and an ether linkage—we present a strategically tiered visualization workflow. This application note moves from rapid, non-destructive analysis by ultraviolet (UV) light to general-purpose chemical staining with iodine and potassium permanganate, and culminates in a highly specific and sensitive colorimetric reaction for the nitro functional group. The methodologies are designed to provide researchers, quality control analysts, and drug development professionals with a validated toolkit for monitoring reaction progress, assessing purity, and identifying this compound with high confidence.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis and subsequent use in multi-step reactions necessitate a simple, rapid, and cost-effective analytical method to monitor chemical transformations. Thin-layer chromatography (TLC) is an indispensable technique for this purpose, offering swift separation of reaction components based on their differential partitioning between a stationary and a mobile phase[1][2].

The primary challenge in TLC analysis of many organic molecules, including the title compound, is that they are colorless. Therefore, effective visualization is paramount. The structural characteristics of this compound are key to designing a successful visualization strategy.

  • Aromatic & Conjugated System: The presence of two aromatic rings and a nitro group creates an extended π-electron system. This structure is a strong chromophore, making the molecule highly likely to absorb UV radiation[2][3].

  • Functional Groups: The polar nitro group and ether linkage, along with the pyridine ring, dictate the compound's overall polarity and its reactivity towards specific chemical stains.

This guide provides a logical cascade of visualization techniques, allowing for a comprehensive analysis of the analyte on a single TLC plate.

Foundational TLC Protocol: Achieving Separation

A prerequisite for effective visualization is clean and reproducible separation. The following protocol establishes a baseline for the chromatographic analysis of this compound.

Materials & Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ plates are the recommended stationary phase. Silica is a polar adsorbent, and the "F₂₅₄" designation indicates the inclusion of a fluorescent indicator that glows at 254 nm, which is essential for UV visualization[2].

  • Mobile Phase (Eluent): A mixture of a non-polar and a moderately polar solvent is required. A common starting point is a mixture of n-hexane and ethyl acetate[1].

  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent like dichloromethane or ethyl acetate.

  • Ancillary Equipment: TLC development chamber, capillary tubes for spotting, pencil, ruler, and forceps.

Step-by-Step Development Protocol
  • Plate Preparation: With a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate. Mark the lanes for sample application.

  • Chamber Saturation: Pour the chosen mobile phase into the development chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall to ensure the chamber atmosphere is saturated with solvent vapors[2]. Close the chamber and let it equilibrate for 5-10 minutes.

  • Spotting: Using a capillary tube, apply a small, concentrated spot of the sample solution onto the origin line. Ensure the spot is as small as possible to maximize separation efficiency[2].

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin line. Close the chamber and allow the mobile phase to ascend the plate via capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to dry completely in a fume hood before proceeding to visualization. Residual solvent can interfere with staining reagents[1].

Mobile Phase Optimization

The goal is to achieve a Retention Factor (Rf) value between 0.2 and 0.8. The Rf is calculated as the ratio of the distance traveled by the sample to the distance traveled by the solvent front[1]. Based on the polar nature of the analyte, the following mobile phase systems can be evaluated.

TrialMobile Phase System (v/v)Expected Rf TrendRationale
180:20 n-Hexane / Ethyl AcetateLowA good starting point with moderate polarity.
260:40 n-Hexane / Ethyl AcetateMediumIncreasing polarity to move the polar analyte further up the plate.
350:50 n-Hexane / Ethyl AcetateHighFurther increase in polarity for potentially faster elution.

Adjust the solvent ratio until optimal separation is achieved.

A Cascade of Visualization Techniques

The following methods should be performed in sequence, as they progress from non-destructive to destructive.

TLC_Workflow cluster_prep Preparation & Development cluster_viz Visualization Cascade Spot Spot Plate Develop Develop Plate Spot->Develop Dry Dry Plate Develop->Dry UV 1. UV Light (254 nm) (Non-Destructive) Dry->UV Proceed to Visualization Iodine 2. Iodine Vapor (Semi-Destructive) UV->Iodine KMnO4 3. Permanganate Stain (Destructive) Iodine->KMnO4 Nitro 4. Nitro-Specific Stain (Destructive, Confirmatory) KMnO4->Nitro Alternative to KMnO4

Caption: Recommended TLC analysis and visualization workflow.

Method 1: Ultraviolet (UV) Light (Non-Destructive)

This is the most common and convenient first-line visualization method. It is entirely non-destructive, allowing the same plate to be used for subsequent chemical staining[4][5].

  • Principle of Detection: The F₂₅₄ silica plate contains a fluorescent indicator that emits green light when irradiated with short-wave UV light (254 nm). The conjugated aromatic system of this compound absorbs this UV radiation. Where the compound is present, it blocks the UV light from reaching the indicator, thus "quenching" the fluorescence. This phenomenon, often called UV shadowing, results in the analyte appearing as a dark spot against a bright green background[6][7].

UV_Quenching cluster_TLC TLC Plate Cross-Section Analyte Analyte Spot Indicator Fluorescent Indicator (F₂₅₄) Observer Observer's Eye Analyte->Observer UV Absorbed (No Fluorescence) Silica Silica Gel Indicator->Observer Green Fluorescence UV_Source UV Lamp (254 nm) UV_Source->Analyte UV Light UV_Source->Indicator

Caption: Mechanism of UV fluorescence quenching on an F₂₅₄ TLC plate.

  • Protocol:

    • In a darkened area, shine a short-wave (254 nm) UV lamp on the dried TLC plate.

    • Observe the dark spots corresponding to the UV-active compound.

    • Lightly circle the spots with a pencil, as they will disappear once the lamp is removed[5].

    • Record the Rf value.

Method 2: Iodine Vapor (Semi-Destructive)

This classic method is effective for a wide range of organic compounds, particularly those with aromatic rings or unsaturation[8][9].

  • Principle of Detection: Solid iodine readily sublimes to produce a violet vapor. Organic compounds on the TLC plate can adsorb this iodine vapor, forming colored complexes that are typically yellow to brown[4][5]. The interaction is often a weak charge-transfer complex between the analyte and iodine.

  • Protocol:

    • Prepare an "iodine chamber" by placing a few crystals of solid iodine in a sealed jar or tank. Adding some powdered silica can help create a more uniform atmosphere[5].

    • Place the dried TLC plate (previously viewed under UV) into the chamber using forceps and close the lid.

    • Allow the plate to remain in the chamber until yellow-brown spots appear against a lighter tan background. This may take anywhere from a few seconds to several minutes[4].

    • Remove the plate and immediately circle the spots with a pencil. The stains are transient and will fade as the iodine evaporates from the plate[5][10].

Method 3: Potassium Permanganate (KMnO₄) Stain (Destructive)

This is a highly sensitive, general-purpose stain that detects compounds susceptible to oxidation[11].

  • Principle of Detection: The permanganate ion (MnO₄⁻) is a strong oxidizing agent with a deep purple color. It reacts with oxidizable functional groups on the analyte. In this reaction, the permanganate is reduced to manganese dioxide (MnO₂), a brown solid, while the analyte is oxidized. This results in a yellow or brown spot appearing on a pink or purple background[4][12].

  • Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% NaOH in 200 mL of distilled water. Store in a dark bottle.

  • Protocol:

    • Wear appropriate personal protective equipment (gloves, safety glasses).

    • Using forceps, quickly dip the dried TLC plate into the permanganate solution or spray it evenly with the reagent.

    • Let excess stain drip off, then wipe the back of the plate with a paper towel[4].

    • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow-to-brown spots against the purple background.

Method 4: Nitro-Specific Visualization (Destructive & Confirmatory)

This multi-step method offers excellent sensitivity and specificity for aromatic nitro compounds, providing definitive confirmation of the nitro group's presence[13].

  • Principle of Detection: This process involves the chemical transformation of the colorless nitro group into a brightly colored azo dye directly on the TLC plate.

    • Reduction: The aromatic nitro group (–NO₂) is first reduced to a primary amine (–NH₂) using a reducing agent like stannous chloride (SnCl₂).

    • Diazotization: The newly formed amine is treated with nitrous acid (generated in situ from sodium nitrite and acid) to form a diazonium salt.

    • Coupling: This highly reactive diazonium salt is immediately coupled with an activated aromatic ring, such as β-naphthol, to form a stable and intensely colored azo dye (typically orange to red).

Azo_Dye_Formation Reaction Pathway for Nitro Group Visualization cluster_reactants cluster_steps cluster_products R_NO2 Analyte (Ar-NO₂) Step1 Reduction R_NO2->Step1 R_NH2 Amine (Ar-NH₂) Step1->R_NH2 SnCl₂ / H⁺ Step2 Diazotization R_N2 Diazonium Salt (Ar-N₂⁺) Step2->R_N2 NaNO₂ / H⁺ Step3 Coupling Azo_Dye Colored Azo Dye Step3->Azo_Dye β-Naphthol R_NH2->Step2 R_N2->Step3

Caption: Chemical workflow for the specific visualization of nitro compounds.

  • Protocol:

    • Reduction: Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Spray the dried TLC plate with this solution and heat at 100°C for 10-15 minutes. Allow the plate to cool completely[13].

    • Diazotization: Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂). Evenly spray the cooled plate with this solution.

    • Coupling: Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. Immediately after the diazotization step, spray the plate with the alkaline β-naphthol solution[13].

    • Observe the formation of distinct, brightly colored spots (orange to red) where the nitro compound is located.

Summary of Visualization Techniques

MethodPrincipleTypeColorSensitivityComments
UV Light (254 nm) Fluorescence Quenching[7]Non-DestructiveDark spot on green backgroundModerateFast, simple, and allows for further staining. Requires a conjugated system.
Iodine Vapor Complex Formation[4][9]Semi-DestructiveYellow-brown spotsModerateGeneral purpose, good for aromatics. Spots are temporary and will fade.
KMnO₄ Stain Oxidation[4][12]DestructiveYellow-brown spots on purple backgroundHighVery sensitive general stain for oxidizable compounds. Requires heating.
Nitro-Specific Stain Azo Dye Formation[13]DestructiveOrange to red spotsVery HighHighly specific for aromatic nitro groups; excellent for confirmation.

References

  • Scribd. TLC Visualization Techniques. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. 5.7: Visualizing TLC Plates. [Link]

  • Quora. Why do we use iodine crystals in thin layer chromatography? How does it help?. [Link]

  • ResearchGate. UV Shadowing Technique Using a CCD Imaging System. [Link]

  • Organic Chemistry. TLC stains. [Link]

  • ResearchGate. UV-shadowing. A PAGE separation of two transcription mixtures is shown.... [Link]

  • Science Gateway. Detetion of DNA in PAGE --- UV shadowing. [Link]

  • Unknown Source. TLC Stains. [Unavailable URL]
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]

  • Chrom Tech, Inc. Mastering TLC Chromatography: A Comprehensive Guide. [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • Unknown Source.
  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • Unknown Source.
  • SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).... [Link]

  • MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

  • Chemsrc. 2-Methoxy-5-nitropyridine | CAS#:5446-92-4. [Link]

  • Indian Journal of Pure & Applied Physics. Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl).... [Link]

  • NIH National Center for Biotechnology Information. 2-(4-Methylphenoxy)-5-nitropyridine. [Link]

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Scale-up synthesis of 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of 2-(4-Methoxyphenyl)-5-nitropyridine

This application note provides a comprehensive, technically-grounded guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. Moving from a laboratory-scale procedure to a pilot plant or manufacturing setting introduces significant challenges that demand a deep understanding of reaction kinetics, thermodynamics, and process safety. This document is designed for researchers, chemists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for critical process decisions.

The synthesis primarily relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. While fundamentally reliable, scaling this palladium-catalyzed process requires meticulous control over variables that are often negligible at the bench scale.[1][2] Issues such as heat transfer, mass transfer, catalyst stability, and impurity profiles become paramount. This guide will navigate these complexities to establish a safe, efficient, and reproducible manufacturing process.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] The catalytic cycle, which utilizes a palladium(0) species as the active catalyst, can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (2-chloro-5-nitropyridine), forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[3][4]

  • Transmetalation: The organic group from the organoboron species (4-methoxyphenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ / Base pd_aryl_complex Ar-Pd(II)-Ar' L_n transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' product 2-(4-Methoxyphenyl)- 5-nitropyridine (Ar-Ar') reductive_elimination->product aryl_halide 2-Chloro-5-nitropyridine (Ar-X) aryl_halide->oxidative_addition boronic_acid 4-Methoxyphenylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Considerations for Scale-Up

Transitioning a Suzuki-Miyaura coupling to a larger scale requires a holistic evaluation of reagents and conditions. The choices made will directly impact process efficiency, safety, cost, and final product quality.

Starting Material Selection

The primary electrophile for this synthesis is a 2-halo-5-nitropyridine. The choice between a chloro- or bromo- derivative is a critical cost-versus-reactivity decision.

Parameter 2-Chloro-5-nitropyridine2-Bromo-5-nitropyridineRationale
Reactivity LowerHigherThe C-Br bond is weaker and more susceptible to oxidative addition by the palladium catalyst.[4]
Cost Generally LowerGenerally HigherBrominated reagents are often more expensive to produce.
Catalyst Loading May require higher loading or more active (and expensive) catalyst systems.Can often be achieved with lower catalyst loading and simpler systems.
Recommendation Preferred for scale-up if an efficient catalyst system can be identified, due to significant cost savings.Viable, but the higher cost must be justified by substantially improved process performance.

For this guide, we will focus on the more economically favorable 2-chloro-5-nitropyridine .

Catalyst System Selection and Control

The heart of the process is the palladium catalyst. At an industrial scale, every aspect of its use must be optimized.

  • Palladium Source: While numerous pre-catalysts exist, simple sources like Palladium(II) Acetate (Pd(OAc)₂) are often preferred for their cost-effectiveness. Heterogeneous catalysts like Palladium on Carbon (Pd/C) offer the significant advantage of easier removal from the reaction mixture post-synthesis, which is a major concern in pharmaceutical manufacturing.[6]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with aryl chlorides, electron-rich, bulky phosphine ligands are typically required. However, for some substrates, ligandless conditions or specialized catalysts can be effective.[7]

  • Catalyst Loading: Keeping the catalyst loading to a minimum is crucial for reducing costs and minimizing the burden of palladium removal from the final product. Loadings are often in the range of 0.1 to 3 mol%.

  • Oxygen Sensitivity: Palladium(0) species are highly sensitive to oxygen, which can lead to catalyst deactivation.[2] Therefore, maintaining a strictly inert atmosphere (Nitrogen or Argon) throughout the process is non-negotiable.

Process Safety and Environmental Considerations

Scaling up chemical reactions introduces significant safety risks that must be rigorously managed.

  • Exothermic Reactions: Suzuki couplings can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential to prevent thermal runaways.[8]

  • Base Selection: Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common. They are inexpensive and effective, but their handling as fine powders can pose inhalation risks. Using them in aqueous solutions can mitigate this.

  • Solvent Choice: The choice of solvent impacts reaction kinetics, solubility of reagents and products, and the work-up procedure. A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard.[3] From a safety and environmental perspective, greener solvent alternatives should be considered where feasible.

  • Palladium Handling: Some palladium catalysts, particularly dry Pd/C, can be pyrophoric and must be handled with care, often wetted or under an inert atmosphere.[8]

Detailed Scale-Up Protocol (50 kg Scale)

This protocol is a representative example for the synthesis of this compound on a 50 kg scale. All operations must be performed in accordance with local safety regulations in appropriately rated equipment.

Reagent and Equipment Summary
Reagent CAS No. MW Equivalents Quantity
2-Chloro-5-nitropyridine4548-45-2158.551.050.0 kg
4-Methoxyphenylboronic acid452-26-6151.961.257.4 kg
Palladium(II) Acetate3375-31-3224.500.01 (1 mol%)0.71 kg
Triphenylphosphine (PPh₃)603-35-0262.290.02 (2 mol%)1.65 kg
Potassium Carbonate (K₂CO₃)584-08-7138.212.5109.2 kg
1,4-Dioxane123-91-188.11-400 L
Deionized Water7732-18-518.02-100 L

Equipment:

  • 1000 L glass-lined jacketed reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.

  • Charging ports for solids and liquids.

  • Temperature and pressure monitoring probes.

  • Receiving vessels.

  • Filtration and drying equipment (e.g., Nutsche filter-dryer).

Process Workflow Diagram
Caption: Overall workflow for the scale-up synthesis.
Step-by-Step Procedure
  • Reactor Preparation: Ensure the 1000 L reactor is clean, dry, and has passed all safety checks.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to displace all oxygen. Maintain a positive nitrogen pressure throughout the entire process.

  • Solvent and Base Charge: Charge the reactor with 1,4-dioxane (400 L) and deionized water (100 L). Begin agitation. Carefully charge the potassium carbonate (109.2 kg). Stir until the base is fully dissolved. Degas the solution by bubbling nitrogen through it for 20 minutes.[3]

  • Reagent Charge: Charge the 2-chloro-5-nitropyridine (50.0 kg) and 4-methoxyphenylboronic acid (57.4 kg) into the reactor.

  • Catalyst Preparation and Charge: In a separate, inerted glovebox or vessel, prepare the catalyst solution by dissolving Palladium(II) Acetate (0.71 kg) and Triphenylphosphine (1.65 kg) in degassed 1,4-dioxane (20 L). Transfer this catalyst solution to the main reactor via a pressure-equalized addition funnel.

  • Reaction: Heat the reaction mixture to 85-90 °C using the reactor jacket. Maintain this temperature and monitor the reaction progress by taking samples for HPLC analysis every 2 hours. The reaction is typically complete within 8-12 hours.

  • Work-up - Cooling and Phase Separation: Once the reaction is complete (IPC shows <1% starting material), cool the mixture to 20-25 °C. Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Add deionized water (100 L) to the organic layer, stir for 15 minutes, then allow to separate and drain the aqueous layer. Repeat this washing step.

  • Purification - Concentration and Crystallization: Concentrate the organic layer under reduced pressure to approximately one-third of its original volume. Cool the concentrated solution slowly to 0-5 °C to induce crystallization. Hold at this temperature for at least 4 hours to maximize yield.

  • Isolation: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with cold methyl tert-butyl ether (MTBE) (2 x 50 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of the final product.

Technique Purpose Expected Results / Parameters
HPLC Purity assessment and quantification of impurities.Column: C18 reverse-phase; Mobile Phase: Gradient of Acetonitrile/Water; Detection: UV at 254 nm. Purity should be >99%.[9]
¹H NMR Structural confirmation.Solvent: CDCl₃. Expected peaks for aromatic protons on both rings and the methoxy group singlet.
¹³C NMR Structural confirmation.Solvent: CDCl₃. Expected peaks for all unique carbon atoms in the molecule.[9]
Mass Spec (GC-MS/LC-MS) Molecular weight confirmation.Mode: Electron Ionization (EI) or Electrospray Ionization (ESI). Expected molecular ion peak [M]+ or [M+H]+.[10]
FTIR Functional group identification.Characteristic peaks for C-O (ether), NO₂ (nitro group), and aromatic C-H/C=C bonds.[11]
ICP-MS Residual Palladium testing.Quantification of residual palladium catalyst. Must meet pharmaceutical specifications (typically <10 ppm).

Troubleshooting Common Scale-Up Issues

Problem Potential Cause(s) Corrective Action(s)
Stalled or Incomplete Reaction 1. Catalyst deactivation due to oxygen leak.[2] 2. Insufficient mixing/mass transfer. 3. Reaction temperature too low.1. Re-verify inert atmosphere; improve sealing. 2. Increase agitation speed; check impeller design for suitability. 3. Verify temperature probe accuracy and increase setpoint if necessary.
Formation of Side Products (e.g., Homocoupling) 1. Incorrect stoichiometry. 2. Presence of oxygen. 3. Non-optimal reaction temperature.1. Accurately charge reagents, especially the boronic acid. 2. Improve degassing and inerting procedures. 3. Optimize temperature profile; avoid excessive heat.
Difficulty with Product Crystallization 1. Presence of impurities inhibiting crystal growth. 2. Incorrect solvent for crystallization. 3. Cooling rate is too fast, leading to oiling out.1. Perform an additional wash or charcoal treatment on the organic phase before concentration. 2. Perform solubility studies to find a better anti-solvent. 3. Implement a slower, controlled cooling ramp.
High Residual Palladium in Final Product 1. Inefficient work-up. 2. Catalyst leaching into the organic phase.1. Add an aqueous wash with a chelating agent (e.g., thiourea solution). 2. Treat the organic solution with activated carbon or a palladium scavenger resin before crystallization.[12]

Conclusion

The scale-up synthesis of this compound via Suzuki-Miyaura coupling is a highly feasible process when key parameters are carefully controlled. The economic advantage of using 2-chloro-5-nitropyridine as a starting material can be realized through the selection of an appropriate catalyst system and rigorous optimization of reaction conditions. The success of this process at an industrial scale hinges on a commitment to process safety, meticulous control of the reaction environment to prevent catalyst deactivation, and a robust purification strategy to ensure the final product meets stringent purity specifications. This guide provides a foundational framework for developing a safe, efficient, and scalable manufacturing process.

References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
  • Application Notes and Protocols for the Scaled-Up Synthesis of N-pyridazin-4-ylnitramide. Benchchem.
  • Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides.Molecules, Semantic Scholar.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • Continuous Flow Synthesis of Nitropyridines: Applic
  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki-Miyaura Coupling Reactions.ACS Omega, PubMed.
  • Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. Benchchem.
  • Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.MDPI.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
  • 2-Amino-5-nitropyridine synthesis. ChemicalBook.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media.ACS Omega, NIH.
  • The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling.
  • Nitropyridines, Their Synthesis and Reactions.
  • Nitropyridines: Synthesis and reactions.
  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium C
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI.
  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com.
  • The Suzuki Reaction. A research paper.
  • Method for preparing 2-chloro-5-nitropyridine.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.PMC, NIH.
  • Simple Access to 2-Arylpyridines. ChemistryViews.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses.
  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotin
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.Molecules, PMC.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
  • Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Comput
  • Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, PubMed.
  • NMAM METHOD 2005. CDC.
  • Analytical Methods. Royal Society of Chemistry.
  • Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • Application Notes: Analytical Characterization of 4-Methyl-5-nitropicolinaldehyde. Benchchem.
  • A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic outcomes. Our focus is on the widely adopted Suzuki-Miyaura cross-coupling reaction, providing troubleshooting advice and answers to frequently asked questions.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the pyridine and phenyl rings is most reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] This reaction offers high functional group tolerance, utilizes commercially available starting materials, and its mechanism and associated side reactions are well-documented, making it highly optimizable.[3][4] The primary transformation involves coupling a 2-halo-5-nitropyridine with (4-methoxyphenyl)boronic acid.

General Reaction Scheme

cluster_reagents Reaction Conditions cluster_product Product r1 2-Halo-5-nitropyridine (X = Cl, Br) plus1 + r2 4-Methoxyphenylboronic Acid arrow_react_to_prod catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) base Base (e.g., K₂CO₃, Na₃PO₄) solvent Solvent (e.g., Dioxane/H₂O) p1 This compound arrow_react_to_prod->p1

Caption: General Suzuki-Miyaura coupling scheme.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction yield is consistently low (<30%), and my crude NMR shows a complex mixture. Where should I start troubleshooting?

A1: Low yield in a Suzuki coupling is a classic multi-factorial problem. The primary culprits are often interdependent: (1) poor quality of the boronic acid, (2) inefficient catalyst activity, or (3) competing side reactions.

First, rigorously assess your boronic acid. (4-methoxyphenyl)boronic acid is generally stable, but like all boronic acids, it can dehydrate to form its cyclic trimer, boroxine, or undergo protodeboronation, especially under non-optimal conditions.[1]

  • Causality: The active species in the catalytic cycle is the boronate anion, formed by the reaction of the boronic acid with the base. Boroxines react more sluggishly, slowing the crucial transmetalation step and allowing side reactions to dominate. Protodeboronation is an irreversible loss of your nucleophile.[5]

  • Actionable Solution:

    • Verify Boronic Acid Quality: Before use, dissolve a small sample of your boronic acid in a deuterated solvent like DMSO-d₆ and acquire a ¹H NMR. The aromatic signals should be sharp and integrate correctly relative to the methoxy group. The B-OH proton is often broad and may not be reliably observed. If significant impurities are present, consider recrystallizing the boronic acid or purchasing from a new supplier.

    • Optimize the Base: Use a fresh, finely powdered, and anhydrous base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are robust starting points.[6] Ensure at least 2-3 equivalents are used.

Q2: I'm observing a significant amount of anisole and 5-nitropyridine in my crude product. What causes these side products, and how can I prevent them?

A2: The presence of anisole indicates protodeboronation of your (4-methoxyphenyl)boronic acid.[7] The presence of 5-nitropyridine points to dehalogenation of your 2-halo-5-nitropyridine starting material.[1] Both are common parasitic reactions.

  • Causality & Mechanism:

    • Protodeboronation: This occurs when the boronic acid reacts with a proton source (like residual water or acidic impurities) instead of the palladium complex. This is particularly problematic with electron-rich boronic acids and can be accelerated by certain palladium species.[1][2]

    • Dehalogenation: This side reaction can occur after the oxidative addition step. Instead of transmetalation, a hydride source in the reaction (e.g., solvent, base, or impurities) can be transferred to the palladium complex, leading to reductive elimination of the dehalogenated arene.[1]

  • Actionable Solution:

    • Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous solvents. While many Suzuki protocols use a small amount of water to help dissolve the base and facilitate the reaction[6], excess water can promote protodeboronation. Start with a rigorously anhydrous system and add a controlled amount of degassed water (e.g., a 4:1 dioxane:water mixture).

    • Degas Your Reaction Mixture: Oxygen can degrade the Pd(0) catalyst and promote side reactions. Before heating, bubble argon or nitrogen through your solvent and reaction mixture for 15-20 minutes.[6]

    • Choice of Base: In some cases, a weaker, non-hydroxide base like potassium fluoride (KF) can suppress protodeboronation.[3]

cluster_main Troubleshooting Low Yield cluster_BA_solutions Boronic Acid Issues cluster_Cat_solutions Catalyst Issues cluster_Side_Rxns_solutions Side Reactions Start Low Yield & Complex Mixture Check_BA Verify Boronic Acid Quality (NMR, Fresh Bottle) Start->Check_BA Check_Cat Assess Catalyst System (Ligand Choice, Degassing) Start->Check_Cat Check_Side_Rxns Identify Side Products (Crude NMR/LCMS) Start->Check_Side_Rxns BA_Impure Problem: Impure / Decomposed Check_BA->BA_Impure Cat_Inactive Problem: Inactive Catalyst (Pd Black Formation) Check_Cat->Cat_Inactive Side_Rxns_ID Problem: Dehalogenation or Protodeboronation Check_Side_Rxns->Side_Rxns_ID Sol_BA Solution: Recrystallize or Purchase New Reagent BA_Impure->Sol_BA Sol_Cat Solution: Degas Properly, Use Robust Ligand (e.g., dppf) Cat_Inactive->Sol_Cat Sol_Side_Rxns Solution: Ensure Anhydrous Conditions, Optimize Base (e.g., K₃PO₄) Side_Rxns_ID->Sol_Side_Rxns

Caption: Troubleshooting workflow for low yield.

Q3: My reaction has stalled. LCMS shows starting materials are being consumed very slowly, and I see palladium black precipitating. What's wrong?

A3: The formation of palladium black is a clear sign of catalyst decomposition.[7] The active Pd(0) species is aggregating and falling out of the catalytic cycle, effectively stopping the reaction.

  • Causality: This often happens when the ligand is unable to sufficiently stabilize the palladium center, or when the rate of a key step in the cycle (like reductive elimination) is slow. High temperatures can also accelerate decomposition. The electron-withdrawing nitro group on the pyridine ring can influence reactivity, sometimes necessitating more robust catalyst systems.[6]

  • Actionable Solution:

    • Ligand Choice is Critical: If you are using a simple ligand like PPh₃, switch to a more robust and electron-rich chelating ligand. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent and highly reliable pre-catalyst for this type of coupling.[6][8] It is air-stable, and the dppf ligand is adept at stabilizing the palladium intermediates.

    • Control the Temperature: Do not overheat the reaction. A temperature of 80-100 °C is typically sufficient for these couplings.[9] Run a temperature screen (e.g., 80 °C, 90 °C, 100 °C) to find the optimal balance between reaction rate and catalyst stability.

    • Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to faster decomposition. Stick to a loading of 1-3 mol %.

Frequently Asked Questions (FAQs)

Q: Which is a better starting material: 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine?

A: Generally, 2-bromo-5-nitropyridine is more reactive and often a better starting point for developing a new reaction. The C-Br bond undergoes oxidative addition to the Pd(0) center more readily than the stronger C-Cl bond.[2] However, 2-chloro-5-nitropyridine is significantly cheaper and more desirable for large-scale synthesis. If you must use the chloride, you will likely need a more specialized catalyst system, often employing bulky, electron-rich phosphine ligands (like those from the Buchwald or Fu labs) to facilitate the more difficult oxidative addition step.[3][10]

Q: Is a rigorously inert atmosphere (glovebox or Schlenk line) absolutely necessary?

A: For consistent, high-yielding results, especially during optimization, working under an inert atmosphere is highly recommended.[6] The active Pd(0) catalyst is sensitive to oxygen. However, for robust, well-optimized procedures, it is sometimes possible to achieve good results using a simplified "bench-top" setup. This involves using an air-stable pre-catalyst (like Pd(dppf)Cl₂), degassing the solvent and reaction mixture thoroughly with an inert gas, and then maintaining a positive pressure of argon or nitrogen via a balloon.

Q: Why is the Suzuki-Miyaura coupling preferred over a classical SNAr reaction for this synthesis?

A: While 2-chloro-5-nitropyridine is activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nitro group, using it to form a C-C bond is problematic. An SNAr would require a potent carbon nucleophile, like a Grignard or organolithium reagent derived from 4-methoxyanisole. These harsh nucleophiles are often poorly compatible with the nitro group, leading to side reactions and low yields. The Suzuki coupling's mild conditions and high functional group tolerance make it the superior method for this transformation.[11]

Optimized Protocol & Data

Representative Experimental Protocol

This protocol is a robust starting point for the synthesis.[6]

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-nitropyridine (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%) to the flask.

  • Solvent Addition: Evacuate the flask and backfill with argon three times. Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Degassing: Bubble argon through the stirred reaction mixture for 15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LCMS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.

Table 1: Comparison of Reaction Conditions
ParameterCondition ACondition BRationale & Reference
Pyridine Halide 2-Chloro-5-nitropyridine2-Bromo-5-nitropyridineBromides are more reactive, providing a higher chance of success initially.[2]
Catalyst Pd₂(dba)₃ / XPhosPd(dppf)Cl₂XPhos is for challenging chlorides; dppf is a robust general ligand.[6][9]
Base K₃PO₄K₂CO₃Phosphate is a strong, non-nucleophilic base suitable for sensitive substrates.[8]
Solvent Toluene1,4-Dioxane / H₂O (4:1)The aqueous mixture can accelerate transmetalation.[6]
Temperature 100-110 °C80-90 °CHigher temperatures are often needed for less reactive chlorides.[9]
Catalytic Cycle Visualization

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Transmetalation Complex (Ar-Pd(II)-Ar')L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Product (Ar-Ar') TM_Complex->Product Releases Product Product_Complex Product Complex ArX 2-Halo-5-nitropyridine (Ar-X) ArX->OA_Complex Boronic Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ Boronic->TM_Complex

Sources

Technical Support Center: Purification of 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Methoxyphenyl)-5-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. The purification strategy for this molecule is often dictated by the synthetic route used, most commonly the Suzuki-Miyaura cross-coupling reaction, which introduces a predictable set of potential impurities.[1][2][3][4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently observed challenges during the purification of this compound in a question-and-answer format.

Question 1: My crude reaction mixture is a dark, almost black solid/oil. What causes this, and how can I clean it up?

Answer: The dark coloration is almost always due to residual palladium from the Suzuki coupling catalyst. Finely dispersed palladium(0) or palladium oxides can be difficult to remove and may "paint" your material, even at very low concentrations.

  • Causality: During the reaction, the palladium catalyst cycles through various oxidation states.[4] If the catalyst deactivates and precipitates, it forms palladium black. Additionally, some soluble palladium complexes may persist through the initial workup.

  • Troubleshooting Steps:

    • Aqueous Workup with a Chelating Agent: Before concentrating your crude product, perform a liquid-liquid extraction and wash the organic layer with an aqueous solution of a mild chelating agent. A 1% solution of sodium diethyldithiocarbamate or a dilute thiourea solution can be effective at scavenging residual palladium.

    • Activated Carbon (Charcoal) Treatment: If the color persists after extraction, you can try a charcoal treatment. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated carbon (typically 1-2% w/w), and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon. Caution: Activated carbon is a high-surface-area adsorbent and can reduce your yield by adsorbing the product. Use it sparingly and monitor with TLC.

    • Silica Gel Filtration: A simple plug of silica gel can often remove a significant amount of palladium residue. Dissolve the crude material in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate) and pass it through a short column of silica gel, eluting with the same solvent.[5] This is less rigorous than full column chromatography but effective for gross decolorization.

Question 2: My crude ¹H NMR shows unreacted 4-methoxyphenylboronic acid and 2-chloro-5-nitropyridine. How can I remove these?

Answer: Removal of starting materials requires exploiting the differences in their chemical properties compared to the desired product.

  • Causality: Incomplete reactions are common. The boronic acid is acidic and polar, while the chloronitropyridine is a neutral, moderately polar electrophile.[6] Your product is a less polar, neutral molecule.

  • Troubleshooting Steps:

    • Removal of 4-Methoxyphenylboronic Acid: This is best achieved during the aqueous workup. Wash the organic layer (e.g., in ethyl acetate or DCM) with a mild aqueous base like 1M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution.[5] The basic wash will deprotonate the boronic acid to form a water-soluble boronate salt, which partitions into the aqueous phase.

    • Removal of 2-chloro-5-nitropyridine: This starting material has a polarity that can be close to the product, sometimes making separation by recrystallization difficult. Column chromatography is the most reliable method for its removal.[7][8][9] The product, having the additional methoxyphenyl group, is typically less polar than the 2-chloro-5-nitropyridine starting material and will elute first in a normal-phase silica gel separation.

Question 3: I see a significant byproduct with a high Rf value on my TLC plate. I suspect it's the homocoupled 4,4'-dimethoxybiphenyl. How do I confirm and remove it?

Answer: Your suspicion is likely correct. The base-promoted homocoupling of boronic acids to form a biaryl is a primary side reaction in Suzuki couplings.[10]

  • Causality: This side reaction, often called the Ullmann reaction, is particularly prevalent with electron-rich boronic acids like 4-methoxyphenylboronic acid.[11] The resulting 4,4'-dimethoxybiphenyl is a highly symmetric, non-polar molecule.

  • Troubleshooting Steps:

    • Confirmation: The identity of this byproduct can be confirmed by LC-MS or by comparing its ¹H NMR signals to a known spectrum of 4,4'-dimethoxybiphenyl. You would expect to see two doublets in the aromatic region and a singlet for the two methoxy groups.

    • Purification: Due to its low polarity, 4,4'-dimethoxybiphenyl is readily separated from the more polar product by column chromatography. It will elute much faster than your desired compound.[9][12] If the product is crystalline, you can sometimes remove the biphenyl impurity by trituration or recrystallization from a solvent system where the biphenyl is highly soluble, but the product is not (e.g., hexanes/ether mixtures).

Question 4: My column chromatography is not providing baseline separation. What solvent system do you recommend?

Answer: The key is to find a solvent system that provides a good separation factor (ΔRf) between your product and the key impurities. For a molecule with a polar nitro group and a less polar methoxy-aryl group, a gradient elution on silica gel is often optimal.

  • Causality: The polarity of the eluent directly competes with the analyte for binding sites on the stationary phase (silica gel).[8][9] A solvent that is too polar will elute all components too quickly, while one that is not polar enough will result in long retention times and broad peaks.

  • Recommended Protocol:

    • TLC Optimization: First, find a solvent system that gives your product an Rf value of ~0.2-0.3 on a silica TLC plate. This is the "sweet spot" for effective column separation.

    • Solvent System Selection: A common starting point for compounds of this polarity is a mixture of a non-polar solvent (like hexanes or pentane) and a more polar solvent (like ethyl acetate or dichloromethane).[5][7]

Solvent System Typical Ratio (v/v) Comments
Hexanes / Ethyl Acetate9:1 to 4:1A classic choice. Good for separating non-polar impurities.
Pentane / Dichloromethane1:1 to 1:4Offers different selectivity. Dichloromethane is a good solvent for the crude mixture.[5]
Toluene / Ethyl Acetate95:5 to 8:2Toluene's aromaticity can offer unique selectivity for aromatic compounds.

Experimental Workflows & Diagrams

General Purification Workflow

The diagram below outlines the standard decision-making process for purifying the product after a Suzuki-Miyaura synthesis.

PurificationWorkflow cluster_0 Post-Reaction cluster_1 Initial Cleanup cluster_2 Chromatographic Purification cluster_3 Final Polishing start Crude Reaction Mixture workup Aqueous Workup (Wash with aq. Na2CO3) start->workup Quench Reaction extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract Remove Boronic Acid dry Dry & Concentrate extract->dry tlc Analyze by TLC dry->tlc Obtain Crude Solid/Oil column Silica Gel Column Chromatography tlc->column Select Eluent System combine Combine Pure Fractions column->combine recrystal Recrystallization / Trituration combine->recrystal Remove Trace Impurities final_product Pure Crystalline Product recrystal->final_product

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of pure this compound?

  • Appearance: Typically a yellow or off-white crystalline solid.[5]

  • Solubility: Generally insoluble in water and non-polar solvents like hexanes. It is soluble in more polar organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.[13]

  • Melting Point: The literature melting point for the related compound 2-methoxy-5-nitropyridine is 104-108 °C.[14] The title compound's melting point will be different but is expected to be a sharp range when pure.

Q2: Can I purify this compound by recrystallization alone? Recrystallization can be effective if the crude product is already of high purity (>90%).[5] However, if significant amounts of starting materials or the homocoupled biphenyl are present, chromatography is recommended as a first step.

  • Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, suitable single solvents could be ethanol or isopropanol. A two-solvent system, such as ethyl acetate/hexanes or dichloromethane/pentane, is also an excellent choice.[5][15]

Q3: How should I store the purified this compound? The compound is generally stable. Store it in a tightly sealed container in a cool, dry, and dark place. Like many nitroaromatic compounds, it should be kept away from strong bases and reducing agents to prevent unwanted reactions.

Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol assumes a crude product contaminated with starting materials, homocoupled byproduct, and palladium residues.

  • Adsorbent Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped. The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane. In a separate flask, add a small amount of silica gel (equal to 2-3 times the weight of your product) and evaporate the solvent to create a dry powder. This "dry loading" method typically provides better resolution. Carefully add the powdered sample to the top of the packed column.

  • Elution:

    • Begin eluting with the non-polar solvent (e.g., 5% ethyl acetate/hexanes). This will wash out the non-polar 4,4'-dimethoxybiphenyl byproduct.

    • Monitor the column fractions by TLC.

    • Once the non-polar impurity has been eluted, gradually increase the solvent polarity (e.g., to 15-20% ethyl acetate/hexanes). This change will begin to elute your desired product.

    • Continue to collect fractions and monitor by TLC. The starting material, 2-chloro-5-nitropyridine, if present, will typically elute after the product.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization from Ethanol

This protocol is for final polishing of the product after chromatography.

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a steam bath or hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by ¹H NMR, LC-MS, and melting point analysis.

References

  • Technical Support Center: Synthesis of Nitropyridines. Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific (2010). 4-Methoxyphenylboronic acid.
  • Synthesis and Purification of Nitrophenols (2017). UKEssays.com.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.
  • Nitration of Phenol and Purification by Column Chromatography Purpose. CDN.
  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... ResearchGate.
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014).
  • 4-Methoxyphenylboronic - SAFETY DATA SHEET (2019).
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Google Patents.
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.
  • PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Science Publishing.
  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate.
  • CN111170933A - Preparation method of 2-chloro-5-nitropyridine. Google Patents.
  • Column Chromatography. Organic Chemistry at CU Boulder.
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate.
  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com.
  • 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity. Benchchem.
  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
  • 4-Methoxyphenylboronic acid. MedchemExpress.com.
  • (PDF) 2-Chloro-5-nitropyridine. ResearchGate.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
  • 2-Chloro-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • 4-Methoxyphenylboronic acid >= 95.0 5720-07-0. Sigma-Aldrich.
  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. PubChem - NIH.
  • 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308. PubChem.
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central.
  • 2-Methoxy-5-nitropyridine | CAS#:5446-92-4. Chemsrc.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives. Google Patents.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
  • 2-Methoxy-5-nitropyridine 97 5446-92-4. Sigma-Aldrich.
  • 5446-92-4,2-Methoxy-5-nitropyridine CAS NO.5446-92-4.
  • 2-Methoxy-5-nitropyridine. Jubilant Ingrevia.
  • 2-Methoxy-5-nitropyridine | 5446-92-4. ChemicalBook.
  • N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine. PubChem.

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Technical Support Center: Stability and Degradation of 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(4-Methoxyphenyl)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and detailed experimental protocols related to the stability and degradation of this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for designing experiments and interpreting stability data.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀N₂O₃[1]
Molecular Weight 230.22 g/mol
CAS Number 38574-06-8
Appearance Colorless to pale yellow solid[1]
Melting Point Data not widely available; requires experimental determination.
Boiling Point Data not widely available; requires experimental determination.
Solubility Expected to be soluble in common organic solvents (e.g., THF, Chloroform) and poorly soluble in water.[1]

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling, storage, and experimental use of this compound.

Issue 1: Inconsistent analytical results or loss of compound in solution.

Question: My quantified concentration of this compound is lower than expected or decreases over time in my stock solution. What could be the cause?

Answer: This observation often points to compound degradation. The stability of this compound can be influenced by several factors:

  • Photodegradation: Nitroaromatic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation. A study on nitrendipine, a compound containing a nitro group, showed it is strongly altered by UV irradiation, following first-order degradation kinetics.[2] Ensure your solutions are protected from light by using amber vials or covering them with aluminum foil.

  • pH-Dependent Hydrolysis: The presence of acidic or basic impurities in your solvent or working in an aqueous buffered solution could lead to hydrolysis. While specific data for this compound is limited, nitropyridine derivatives can be susceptible to degradation under strongly acidic or basic conditions.[3] The ether linkage is also potentially susceptible to cleavage under harsh acidic conditions.

  • Solvent-Induced Degradation: While likely stable in common aprotic organic solvents, prolonged storage in protic solvents (like methanol or ethanol), especially at elevated temperatures, might lead to slow degradation.

  • Thermal Degradation: Elevated temperatures can promote the degradation of the compound. The methoxy group, in some contexts, has been reported to potentially accelerate thermal degradation.[4]

Issue 2: Appearance of unexpected peaks in my chromatogram during stability studies.

Question: I am performing a stability study, and my HPLC/LC-MS analysis shows new, unidentified peaks. What are the likely degradation products?

Answer: The presence of new peaks indicates the formation of degradation products. Based on the structure of this compound, potential degradation pathways include:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of a nitroso, hydroxylamino, or amino group. This is a common reaction for nitroaromatic compounds.[5]

  • Hydrolysis/Cleavage of the Ether Bond: The ether linkage between the phenyl and pyridine rings could be susceptible to cleavage, particularly under acidic conditions, which would yield 5-nitropyridin-2-ol and 4-methoxyphenol.

  • Oxidative Degradation: The methoxy group can be oxidized, potentially leading to the formation of a hydroxymethyl or formyl group, or even cleavage of the methyl group to form a phenol. Advanced oxidation processes are known to degrade compounds with similar functional groups.[6][7]

  • Photodegradation Products: UV irradiation can lead to complex reactions. For some nitro-containing compounds, this can result in the formation of pyridine analogues.[2]

Issue 3: Difficulty in achieving controlled degradation for forced degradation studies.

Question: I am trying to perform a forced degradation study, but my compound either shows no degradation or degrades completely. How can I achieve the target degradation of 5-20%?

Answer: Achieving a controlled level of degradation is key to identifying primary degradation pathways.[8]

  • If No Degradation is Observed: Incrementally increase the severity of the stress conditions. For hydrolytic studies, you can increase the acid or base concentration (e.g., from 0.1 M to 1 M), raise the temperature, or extend the exposure time. For thermal stress, increase the temperature in increments.[8]

  • If Degradation is too Extensive: Reduce the severity of the stress conditions. This can be done by lowering the temperature, decreasing the concentration of the acid or base, or shortening the exposure time. A systematic approach of starting with mild conditions and gradually increasing the intensity is recommended.[8]

Issue 4: How should I store this compound to ensure its stability?

Answer: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[9] For long-term storage, refrigeration is recommended.

Experimental Protocols

The following protocols provide a framework for conducting stability and degradation studies on this compound. These should be adapted based on the specific experimental goals.

Protocol 3.1: Forced Degradation Study

This study is designed to identify the intrinsic stability of the compound and its likely degradation products, based on ICH guidelines.[10]

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl, 0.1 M and 1 M)

  • Sodium hydroxide (NaOH, 0.1 M and 1 M)

  • Hydrogen peroxide (H₂O₂, 3%)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • A validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Store the solid compound and a solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11] A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration. Analyze all stressed samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.[10]

Protocol 3.2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC grade acetonitrile, methanol, and water

  • Acids and buffers for mobile phase adjustment (e.g., formic acid, ammonium acetate)

Procedure:

  • Initial Method Development: Start with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water. Use a gradient elution to separate the parent compound from any potential impurities or degradants.

  • Wavelength Selection: Determine the optimal UV detection wavelength by running a UV scan of the parent compound.

  • Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve good resolution between the parent peak and any degradation peaks.

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing forced degradation samples to ensure that the degradation product peaks do not interfere with the parent compound peak.

Potential Degradation Pathways and Workflows

Logical Flow for Forced Degradation Study

G start Initiation: Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Predetermined Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis compare Compare Stressed vs. Unstressed Samples analysis->compare identify Identify and Quantify Degradation Products compare->identify pathway Propose Degradation Pathways identify->pathway report Generate Stability Report pathway->report

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_reduction Reduction cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product1 5-Nitropyridin-2-ol parent->hydrolysis_product1 Ether Cleavage hydrolysis_product2 4-Methoxyphenol parent->hydrolysis_product2 Ether Cleavage reduction_product 5-Amino-2-(4-methoxyphenyl)pyridine parent->reduction_product Nitro Reduction oxidation_product N-oxide or Ring Hydroxylation Products parent->oxidation_product Oxidative Stress photo_product Complex Mixture of Photoproducts parent->photo_product UV Light

Caption: Potential degradation pathways for this compound.

References

  • James Madison University. (n.d.). Nitropyridines. 8. synthesis of substituted 5-nitronicotinamides. Retrieved from [Link]

  • ACS Publications. (2015). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules. Retrieved from [Link]

  • ACS Publications. (1969). Photochemical reactions of azoxy compounds, nitrones, and aromatic amine N-oxides. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2015). Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Request PDF. Retrieved from [Link]

  • PubMed. (1990). A Polarographic Study of the Photodegradation of Nitrendipine. J Pharm Biomed Anal. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]

  • PMC - NIH. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1983). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Retrieved from [Link]

  • MDPI. (2020). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Retrieved from [Link]

  • Springer. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • MDPI. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. Retrieved from [Link]

  • ChemBK. (2024). 2-Methoxy-5-nitropyridine. Retrieved from [Link]

  • PubMed Central. (2019). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. Retrieved from [Link]

  • RSC Publishing. (2019). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. Retrieved from [Link]

  • MDPI. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)-5-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. The guidance herein is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Frequently Asked Questions & Synthesis Strategy

This section covers high-level questions regarding the synthetic approach to this compound.

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this and similar biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[2] For this specific target, the reaction typically involves coupling a 2-halo-5-nitropyridine with 4-methoxyphenylboronic acid.[1]

Q2: Why is the Suzuki-Miyaura coupling generally preferred over other cross-coupling reactions like Stille or Negishi for this target?

While other cross-coupling reactions like the Stille (using organotin reagents) and Negishi (using organozinc reagents) are effective, the Suzuki-Miyaura reaction offers several distinct advantages:

  • Lower Toxicity: The boronic acid reagents used in Suzuki couplings are significantly less toxic than the organostannanes required for Stille reactions.[3][4]

  • Commercial Availability & Stability: A vast array of boronic acids and their derivatives are commercially available and are generally stable to air and moisture, simplifying handling and storage.[5]

  • Mild Reaction Conditions: Suzuki couplings can often be performed under relatively mild conditions with high functional group tolerance, which is crucial when working with sensitive molecules.[6]

Q3: What are the essential starting materials and reagents for the Suzuki-Miyaura synthesis of this compound?

The core components for this reaction are as follows[1][7]:

  • Aryl Halide (Electrophile): Typically 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine. Bromo derivatives are generally more reactive than chloro derivatives, which may require more specialized, highly active catalyst systems.[1][8]

  • Organoboron Reagent (Nucleophile): 4-methoxyphenylboronic acid is the most common choice. For improved stability and to mitigate side reactions, its pinacol ester derivative can also be used.[1][8]

  • Palladium Catalyst: A source of Palladium(0) is required. This can be a pre-formed complex like Pd(PPh₃)₄ or generated in situ from a Palladium(II) pre-catalyst such as Pd(OAc)₂ or PdCl₂(dppf).[1]

  • Ligand: Phosphine-based ligands are essential to stabilize the palladium catalyst and facilitate the catalytic cycle. The choice of ligand is critical for success.

  • Base: An inorganic base is required to activate the boronic acid for the transmetalation step.[9][10] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1]

  • Solvent: The reaction is typically run in aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water.[7][11]

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section provides direct answers to specific problems you may encounter during the experiment.

Issue 1: Low or No Product Yield
Q4: My reaction has failed, showing only starting materials. What are the most critical initial checks?

When a Suzuki reaction fails, the root cause often lies in the deactivation of the catalyst or the degradation of a key reagent.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8] The presence of oxygen can lead to the formation of inactive palladium black and oxidation of phosphine ligands, halting the catalytic cycle.[7][8] Solution: Ensure all solvents are rigorously degassed before use by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[11] Assemble your reaction under a positive pressure of inert gas.

  • Reagent Quality: Boronic acids can degrade over time, especially if improperly stored.[8] Solution: Use fresh, high-purity 4-methoxyphenylboronic acid. If you suspect degradation, consider using the more stable pinacol ester or potassium trifluoroborate salt derivative.[8][12]

  • Purity of Solvents and Base: Solvents like THF and dioxane can contain peroxides that poison the catalyst.[8] The base should be finely ground and dry (unless using an aqueous system).

Q5: How does the 5-nitro-2-halopyridine substrate affect my choice of catalyst and ligand?

The electronic nature of your substrate is a critical factor. The 5-nitropyridine ring is electron-deficient, and the pyridine nitrogen itself can pose a challenge.

  • Catalyst Deactivation by Pyridine: The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming inactive catalyst species and inhibiting the reaction.[12]

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing the pyridine nitrogen from binding.[12] Modern Buchwald ligands (e.g., SPhos, XPhos) or even trialkyl phosphines are excellent choices for accelerating the oxidative addition step with challenging substrates.[1][13] If you are using a 2-chloro-5-nitropyridine, a highly active catalyst system is almost always required.[7][8]

Experimental Workflow: Troubleshooting Low Yield

The following diagram outlines a logical sequence for diagnosing and solving low-yield reactions.

G start Low / No Yield check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Dry Solvents? - Anhydrous Base? start->check_reagents check_inert 2. Ensure Inert Atmosphere - Degassed Solvents? - Proper N2/Ar Purge? check_reagents->check_inert Reagents OK success Improved Yield check_reagents->success Problem Found optimize_catalyst 3. Optimize Catalyst System - Use Bulky, Electron-Rich Ligand? (e.g., SPhos, XPhos) - Increase Catalyst Loading? check_inert->optimize_catalyst Atmosphere OK check_inert->success Problem Found optimize_base 4. Screen Bases & Solvents - Try K3PO4 or Cs2CO3? - Switch Solvent System? (e.g., Dioxane/H2O, Toluene/H2O) optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Improvement Seen optimize_temp 5. Adjust Temperature - Reaction Temp too low? (Try 80-110°C) - Temp too high causing decomposition? optimize_base->optimize_temp No Improvement optimize_base->success Improvement Seen optimize_temp->success Improvement Seen

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Q6: My yield is still low after changing the catalyst. How critical are the base and solvent?

The base and solvent system is crucial and highly interdependent. The base's primary role is to form a boronate "ate" complex, which increases the nucleophilicity of the organic group on boron, facilitating transmetalation.[9][10]

  • Base Strength: For electron-deficient systems, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃).[1] However, strong bases can promote side reactions. If your substrate has base-labile functional groups, a milder base like potassium fluoride (KF) may be necessary, though it can lead to slower reaction rates.[9][14]

  • Solvent System: The solvent must solubilize all components of the reaction. Common systems like dioxane/water or toluene/water are effective.[11] The water component is not just a co-solvent; it plays a role in dissolving the inorganic base and influencing the catalytic cycle. For anhydrous couplings with K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[13]

Issue 2: Significant Side Product Formation

The Suzuki coupling is often accompanied by competing side reactions. Identifying them is key to suppression.

Q7: I'm observing a significant amount of 4,4'-dimethoxybiphenyl. What is this and how can I prevent it?

This is the homocoupling product of your boronic acid.[15] It is primarily caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[15]

  • Solution: As with general low-yield issues, the most effective solution is meticulous degassing of your solvents and reaction mixture and maintaining a strict inert atmosphere throughout the experiment.[11][15]

Q8: My main byproduct is 5-nitropyridine. What reaction is removing my halide?

This side product results from dehalogenation , where the starting aryl halide's halogen atom is replaced by a hydrogen atom.[7][15]

  • Cause: This can occur through a competing pathway in the catalytic cycle, often involving a hydride source.[7] The choice of base and solvent can influence the prevalence of this side reaction.[15]

  • Solution: Screen different bases. If dehalogenation is severe, consider changing the solvent system or using a milder base.

Q9: I see a lot of anisole in my crude mixture. What is happening to my boronic acid?

You are observing the result of protodeboronation , a common decomposition pathway where the C-B bond of the boronic acid is cleaved by a proton source (like water) to replace the boronic acid group with a hydrogen atom.[8][12][15]

  • Cause: This side reaction is particularly problematic for electron-rich and some heteroaryl boronic acids and can be accelerated by aqueous basic conditions.[12][15]

  • Solution:

    • Use a More Stable Boron Reagent: Switch from the boronic acid to a more robust boronic ester, such as a pinacol ester (4-methoxyphenylboronic acid pinacol ester). These are significantly less prone to protodeboronation.[8][12][15]

    • Minimize Water: If using a non-aqueous system, ensure all reagents and solvents are anhydrous.

    • Gradual Addition: In some challenging cases, slow addition of the boronic acid to the reaction mixture can help maintain a low instantaneous concentration, favoring the desired cross-coupling over decomposition.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism helps in troubleshooting. For instance, if the reaction stalls, a problem may exist in any of these three key steps.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd_complex Ar-Pd(II)-X(L_n) (Oxidative Adduct) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation_complex Transmetalation (Ar'-B(OR)2 + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: Experimental Protocols & Data

Representative Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on your specific lab conditions and reagent purity.

Reagents:

  • 2-Bromo-5-nitropyridine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

Procedure:

  • Degassing: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the required volume of 1,4-dioxane and water. Sparge the solvent mixture with argon or nitrogen for 20-30 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-bromo-5-nitropyridine, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material (2-bromo-5-nitropyridine) is observed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Table 1: Typical Reaction Parameter Starting Points
ParameterCondition 1 (Robust)Condition 2 (For Aryl Chlorides)Condition 3 (Milder Base)
Aryl Halide 2-Bromo-5-nitropyridine2-Chloro-5-nitropyridine2-Bromo-5-nitropyridine
Boron Reagent 4-Methoxyphenylboronic acid4-Methoxyphenylboronic acid pinacol ester4-Methoxyphenylboronic acid
Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)PdCl₂(dppf) (3 mol%)
Ligand SPhos (4 mol%)XPhos (4-5 mol%)(dppf ligand included with catalyst)
Base K₃PO₄ (2.5 eq)Cs₂CO₃ (2.0 eq)K₂CO₃ (3.0 eq) or KF (3.0 eq)
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (5:1)DMF or Dioxane / H₂O (4:1)
Temperature 90 - 100 °C100 - 110 °C80 - 90 °C

References

  • Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. Benchchem.
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Benchchem.
  • How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • Technical Support Center: Suzuki Coupling Reactions. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Stille Coupling. OpenOChem Learn. Available at: [Link]

  • Optimization of reaction conditions for 3-Nitro-5-phenylpyridine synthesis. Benchchem.
  • Stille reaction. Wikipedia. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Stille Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • The Stille Reaction. Organic Reactions. Available at: [Link]

  • Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Optimization of conditions for the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. Available at: [Link]

  • Technical Support Center: Suzuki Coupling with Haloquinolines. Benchchem.
  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Available at: [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. Available at: [Link]

  • A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. ResearchGate. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]

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Technical Support Center: Troubleshooting Failed Reactions Involving 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methoxyphenyl)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during synthetic reactions with this versatile intermediate. The following question-and-answer format provides in-depth, experience-driven insights to help you overcome experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, stability, and reactivity of this compound and its precursors.

Q1: What is the most common synthetic route to this compound and what are the key challenges?

The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This involves reacting 2-chloro-5-nitropyridine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Key challenges include:

  • Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Substrate Reactivity: 2-Chloro-5-nitropyridine is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro group, which can lead to side reactions.[3][4]

  • Boronic Acid Stability: 4-Methoxyphenylboronic acid can undergo protodeboronation, especially under harsh basic conditions or prolonged heating.[5]

Q2: My 4-methoxyphenylboronic acid appears clumpy and has a lower melting point than expected. Can I still use it?

This suggests the presence of the trimeric anhydride form (boroxine). While still reactive, the stoichiometry will be inaccurate if you weigh it out assuming the boronic acid form. It is recommended to either use a fresh, high-purity batch or to carefully dry the existing material under vacuum to convert the boroxine back to the acid.[6][7][8]

Q3: Is this compound stable under acidic or basic conditions?

The molecule is generally stable under mildly acidic and basic conditions. However, strong bases can react with trace water to form hydroxide ions, which can potentially act as nucleophiles in SNAr reactions, especially at elevated temperatures. The nitro group can be reduced under strongly acidic conditions with certain metals (e.g., Fe, Zn).[9] The pyridine ring's basicity is significantly reduced by the electron-withdrawing nitro group.[3]

Q4: I am planning a subsequent reaction to reduce the nitro group. What are the recommended conditions?

The reduction of the nitro group to an amine is a common transformation.[10][11] Several methods are effective, with the choice depending on the tolerance of other functional groups in your molecule:

  • Catalytic Hydrogenation: Using catalysts like Pd/C, PtO₂, or Raney Nickel with H₂ gas is highly efficient but can also reduce other susceptible groups.

  • Metal/Acid Reduction: Reagents like SnCl₂/HCl, Fe/HCl, or Zn/CH₃COOH are classic and robust methods.[9]

  • Transfer Hydrogenation: Using reagents like hydrazine hydrate with a catalyst is another mild option.[9]

It's crucial to monitor the reaction closely to avoid over-reduction.[12]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific failed reactions, categorized by the intended transformation.

Guide 1: Suzuki-Miyaura Cross-Coupling Failure

This is the primary route to synthesize the title compound, and failures are common.

Scenario: Low to No Yield of this compound

Q: I am attempting to couple 2-chloro-5-nitropyridine with 4-methoxyphenylboronic acid and I'm getting very low yield or only starting materials back. What are the likely causes?

Several factors could be at play. Let's diagnose this systematically.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low/No Yield reagents 1. Reagent Quality Check start->reagents conditions 2. Reaction Conditions start->conditions catalyst 3. Catalyst System start->catalyst workup 4. Workup & Purification start->workup cond1 Use fresh boronic acid or check for boroxine. reagents->cond1 Boronic Acid Degradation? cond2 Verify purity of 2-chloro-5-nitropyridine. reagents->cond2 Halide Purity? cond3 Perform freeze-pump-thaw cycles. Ensure inert atmosphere. conditions->cond3 Insufficient Degassing? cond4 Try alternative bases (K3PO4, Cs2CO3). KF can prevent ester cleavage. conditions->cond4 Incorrect Base? cond5 Screen solvents (Toluene, Dioxane). Optimize temperature (80-110°C). conditions->cond5 Wrong Solvent/Temp? cond6 Pyridine N may inhibit Pd. Use higher catalyst loading or a more robust ligand. catalyst->cond6 Catalyst Poisoning? cond7 Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). catalyst->cond7 Wrong Ligand? cond8 Check aqueous layer for product. Optimize extraction pH. workup->cond8 Product Loss?

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Potential Cause 1: Reagent Degradation or Impurity

  • 4-Methoxyphenylboronic Acid: As mentioned in the FAQ, this reagent can dehydrate to form a boroxine trimer. This not only affects stoichiometry but can also exhibit different reactivity. Protodeboronation (replacement of the boronic acid group with hydrogen) is a common side reaction, especially with excess base or water at high temperatures.[5]

    • Solution: Use fresh, high-purity boronic acid.[6][7] Store it in a desiccator. If you suspect boroxine formation, try dissolving a sample in a solvent like THF and adding a small amount of water to see if it reverts to the acid.

  • 2-Chloro-5-nitropyridine: Ensure it is free from impurities that could poison the catalyst.[13][14]

    • Solution: Recrystallize the starting material if its purity is questionable.

Potential Cause 2: Ineffective Catalyst System

  • Ligand Choice: The interaction between the palladium catalyst and the pyridine nitrogen can be problematic. Standard ligands like triphenylphosphine may not be sufficient.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the crucial reductive elimination step and can stabilize the catalytic species.[15]

  • Palladium Source: While Pd(PPh₃)₄ can work, pre-catalysts like Pd₂(dba)₃ or specific palladium-ligand complexes (e.g., XPhos Pd G3) often give more reproducible results.[16]

Potential Cause 3: Suboptimal Reaction Conditions

  • Base: The choice of base is critical. Strong bases like NaOH or KOH can promote side reactions.

    • Solution: Use a milder base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[17] The choice can be solvent-dependent, and a small screening is often worthwhile.

  • Solvent and Temperature: The reaction requires sufficient temperature to proceed but overheating can degrade reagents.

    • Solution: A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O) is standard.[18] Typical temperatures range from 80-110 °C. If you see decomposition, try lowering the temperature and running the reaction longer.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen.

    • Solution: Thoroughly degas your solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period).[17] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

ParameterRecommendation 1Recommendation 2Rationale
Catalyst Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)XPhos Pd G3 (2 mol%)Bulky ligands prevent catalyst deactivation and promote reductive elimination.[19]
Base K₃PO₄ (2.0 eq)K₂CO₃ (3.0 eq)Milder bases minimize boronic acid degradation and side reactions.[18]
Solvent Toluene:H₂O (5:1)Dioxane:H₂O (4:1)Biphasic systems are standard for Suzuki reactions.[20]
Temperature 90-100 °C80-90 °CProvides sufficient energy without causing significant reagent decomposition.
Guide 2: Nucleophilic Aromatic Substitution (SNAr) Issues

Once synthesized, this compound is a substrate for SNAr, typically involving the displacement of a leaving group at the 2-position by a nucleophile. However, the molecule itself can undergo further reactions.

Scenario: Unexpected Side Product Formation during SNAr

Q: I am reacting this compound with a nucleophile (e.g., an amine or alkoxide) and observing significant formation of an unexpected side product. What could be happening?

The highly electron-deficient nature of the pyridine ring, activated by the nitro group, makes it susceptible to nucleophilic attack at positions other than the intended site.[21][22]

Reaction Pathway: SNAr on Nitropyridines

sub 2-Aryl-5-nitropyridine attack_c2 Meisenheimer Complex 1 sub->attack_c2 Attack at C2 (if leaving group present) attack_c4 Meisenheimer Complex 2 sub->attack_c4 Attack at C4 attack_c6 Meisenheimer Complex 3 sub->attack_c6 Attack at C6 nuc Nucleophile (Nu⁻) product_c2 Desired SₙAr Product attack_c2->product_c2 Loss of Leaving Group side_product1 C4-Substituted Side Product attack_c4->side_product1 Rearomatization side_product2 C6-Substituted Side Product attack_c6->side_product2 Rearomatization

Caption: Potential Nucleophilic Attack Sites on the Pyridine Ring.

Potential Cause 1: Vicarious Nucleophilic Substitution (VNS)

  • If your nucleophile has a leaving group on the nucleophilic atom (e.g., a chloromethyl carbanion), it can attack a C-H position on the ring, followed by elimination to form a new C-C bond.[22][23] This is most likely to occur at the positions ortho or para to the nitro group (C4 and C6).

    • Solution: This mechanism is highly dependent on the nucleophile's structure. If VNS is occurring, a redesign of the nucleophile may be necessary.

Potential Cause 2: Ring Opening/Degradation

  • Strong nucleophiles, particularly in combination with strong bases and high temperatures, can lead to the degradation of the heterocyclic ring.

    • Solution: Lower the reaction temperature. Use the minimum necessary amount of base. Ensure the reaction is not run for an excessively long time after the starting material has been consumed (monitor by TLC or LC-MS).

Potential Cause 3: Reaction with the Methoxy Group

  • While less common, a very strong nucleophile could potentially demethylate the methoxy group on the phenyl ring, leading to a phenolic side product.

    • Solution: This typically requires harsh conditions (e.g., strong Lewis acids or nucleophiles like iodide). If you suspect this is happening, consider protecting the phenol differently or using milder reaction conditions.

Guide 3: Nitro Group Reduction Failures
Scenario: Incomplete Reduction or Unwanted Side Reactions

Q: I am trying to reduce the nitro group of this compound to an amine, but the reaction is sluggish or I'm getting a complex mixture of products. What's going wrong?

Nitro group reduction can produce various intermediates (nitroso, hydroxylamine) that can sometimes react further to form undesired dimers (azo or azoxy compounds).[9]

Potential Cause 1: Catalyst Inactivation (for Catalytic Hydrogenation)

  • Sulfur-containing impurities in your reagents or substrate can poison palladium or platinum catalysts. The pyridine nitrogen itself can also interact with the catalyst surface.

    • Solution: Use high-purity substrates and solvents. Sometimes, adding a small amount of acetic acid can help protonate the pyridine nitrogen, reducing its binding to the catalyst. Increase the catalyst loading if necessary.

Potential Cause 2: Insufficiently Strong Reducing Agent (for Metal/Acid Reductions)

  • The reduction potential can be influenced by pH and the specific metal used.

    • Solution: If Fe/NH₄Cl is too slow, switch to a stronger system like SnCl₂ in concentrated HCl. Be mindful that very harsh acidic conditions can cause hydrolysis of other functional groups.

Potential Cause 3: Formation of Azo/Azoxy Byproducts

  • These condensation byproducts form from the reaction between the nitroso and hydroxylamine intermediates. This is more common under neutral or basic reduction conditions.

    • Solution: Ensure the reaction conditions are sufficiently acidic if using a metal reductant, as this favors the complete reduction to the amine. For catalytic hydrogenations, ensure efficient stirring and sufficient hydrogen pressure to push the reaction to completion quickly, minimizing the concentration of intermediates.

Section 3: References

  • Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 4-Methoxyphenylboronic acid - High purity | EN. (n.d.). Georganics. Retrieved January 14, 2026, from [Link]

  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

  • Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Selective nitro reduction in the synthesis of 'real-world' targets. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • 2-(4-Methylphenoxy)-5-nitropyridine. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). Organic Letters. Retrieved January 14, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 14, 2026, from [Link]

  • 2-Chloro-5-Nitropyridine. (n.d.). Pipzine Chemicals. Retrieved January 14, 2026, from [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022, September 3). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024, May 28). Novartis OAK. Retrieved January 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. (2018, October 2). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved January 14, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved January 14, 2026, from [Link]

  • Struggling with Suzuki Reaction. (2024, September 4). Reddit. Retrieved January 14, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling?. (2014, December 23). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017, December 4). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 2-(4-Methoxyphenyl)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this compound. Our goal is to equip you with the scientific rationale behind the recrystallization process to enable you to overcome common challenges and achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, which is a moderately polar molecule, alcohols such as ethanol , isopropanol , and methanol are excellent starting points. Based on literature for structurally similar 2-aryl-5-nitropyridines, isopropanol and ethanol have been used successfully[1]. A mixed solvent system, such as ethanol/water, may also be effective in optimizing the yield and crystal quality[2].

The selection of a solvent is a critical step and should be guided by preliminary solubility tests. A good recrystallization solvent will have a steep solubility curve for the target compound.

Q2: What are the key physical properties of this compound to consider during recrystallization?

A2: While specific data for this compound is not widely published, we can infer properties from the closely related compound, 2-methoxy-5-nitropyridine. The melting point for 2-methoxy-5-nitropyridine is reported to be in the range of 104-110 °C[1][3][4]. It is crucial to select a recrystallization solvent with a boiling point lower than the melting point of your compound to prevent it from "oiling out" instead of crystallizing.

Q3: What are the likely impurities in a sample of this compound?

A3: The impurities present will largely depend on the synthetic route used. A common method for synthesizing 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. Potential impurities from this synthesis can include:

  • Homocoupled products: Biphenyl derivatives from the coupling of two aryl boronic acid molecules.

  • Starting materials: Unreacted 2-halo-5-nitropyridine or 4-methoxyphenylboronic acid.

  • Dehalogenated starting material: 5-nitropyridine.

  • Byproducts from the catalyst: Ligand-derived impurities.

Understanding the potential impurities is crucial for selecting a solvent that will either keep them in solution or leave them undissolved during the hot filtration step.

Q4: How can I improve the recovery yield of my recrystallized product?

A4: Low recovery is a common issue in recrystallization. To improve your yield:

  • Use the minimum amount of hot solvent: Adding too much solvent will keep more of your product dissolved at low temperatures.

  • Ensure slow cooling: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Wash the collected crystals with ice-cold solvent: Using solvent that is not chilled can redissolve some of your product.

  • Concentrate the mother liquor: If a significant amount of product remains in the filtrate, you can concentrate the solution and perform a second recrystallization to recover more material.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem Potential Cause Troubleshooting Steps
Oiling Out The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Reheat the solution to dissolve the oil and allow it to cool more slowly. - Consider using a different solvent with a lower boiling point.
No Crystal Formation The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Evaporate some of the solvent to increase the concentration and then cool again. - Cool the solution in an ice-salt bath for a longer period.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of the desired product.
Poor Crystal Quality (needles, flakes) Rapid crystallization.- Ensure the solution cools slowly and undisturbed. Insulating the flask can help. - Consider using a mixed solvent system to modify the crystal habit.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The solvent choice and volumes should be optimized based on your specific material.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, methanol, acetone, ethyl acetate, toluene) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heat the test tubes that did not show solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good quantity of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

6. Drying:

  • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventSolubility at 25°C (Estimated)Solubility at Boiling Point (Estimated)Suitability
EthanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleGood
MethanolSolubleVery SolubleModerate (potential for lower yield)
AcetoneSolubleVery SolubleModerate (potential for lower yield)
Ethyl AcetateSparingly SolubleSolubleGood
TolueneSparingly SolubleSolubleGood
WaterInsolubleInsolubleUnsuitable as a single solvent
HexaneInsolubleInsolubleUnsuitable as a single solvent

Note: This table is based on the general solubility of similar aromatic nitro compounds and should be used as a guideline for initial solvent screening.

Visualizations

Recrystallization_Workflow start Crude this compound solvent_selection Solvent Screening (Ethanol, Isopropanol, etc.) start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolution->hot_filtration cooling Slow Cooling to Room Temperature & Ice Bath dissolution->cooling No insoluble impurities hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Ice-Cold Solvent filtration->washing drying Dry Crystals washing->drying end_product Pure Crystals drying->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization issue Issue Encountered Oiling Out No Crystals Colored Product oiling_out_solutions Solutions for Oiling Out - Add co-solvent - Slower cooling - Lower boiling point solvent issue:f1->oiling_out_solutions Troubleshoot no_crystals_solutions Solutions for No Crystals - Scratch flask/Seed crystal - Evaporate excess solvent - Extended cooling issue:f2->no_crystals_solutions Troubleshoot colored_product_solutions Solutions for Colored Product - Use activated charcoal issue:f3->colored_product_solutions Troubleshoot

Caption: Troubleshooting guide for common recrystallization issues.

References

  • Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. Pharmacia, 66(4), 2019. Available at: [Link]

  • 2-Methoxy-5-nitropyridine - ChemBK. Available at: [Link]

  • 2-Methoxy-5-nitropyridine | CAS#:5446-92-4 | Chemsrc. Available at: [Link]

  • 5446-92-4,2-Methoxy-5-nitropyridine CAS NO.5446-92-4. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the handling and storage of 2-(4-Methoxyphenyl)-5-nitropyridine (CAS No: 71973-03-0). This document is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound, thereby safeguarding both personnel and experimental integrity. The following troubleshooting guides and FAQs synthesize technical data with practical, field-proven insights.

Section 1: Core Safety & Hazard Information (FAQs)

This section addresses the fundamental safety protocols and intrinsic hazards associated with this compound. Understanding these properties is the first step toward safe laboratory practice.

Q1: What are the primary hazards of this compound?

Based on data from structurally related nitropyridine and methoxy-phenyl compounds, this compound should be handled as a hazardous substance. The primary anticipated hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation and potential damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if the dust is inhaled.[1]

Causality Insight: The nitro group (-NO₂) and the pyridine ring contribute to the compound's reactivity and potential to irritate biological tissues. These functional groups can interact with cellular macromolecules, leading to irritation and toxic effects.

Q2: What is the mandatory Personal Protective Equipment (PPE) when handling this compound?

To mitigate the risks outlined above, the following PPE is required at all times:

  • Eye Protection: Chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[2] Standard safety glasses are insufficient as they do not protect against splashes or fine dust.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and launder contaminated clothing before reuse.[1]

  • Body Protection: A standard laboratory coat. For larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[1] If a fume hood is not available, a NIOSH or European Standard EN 149 approved respirator is necessary.[2]

Section 2: Storage & Stability Troubleshooting

Proper storage is critical for maintaining the chemical integrity of this compound and ensuring reproducible experimental results.

Q3: What are the ideal storage conditions for this compound?

The compound should be stored under the following conditions to ensure its long-term stability:

  • Temperature: Store at ambient room temperature in a dry place.[1] Some suppliers may recommend or use cold-chain transportation, suggesting that prolonged exposure to high temperatures should be avoided to prevent potential degradation.[3]

  • Atmosphere: Keep the container tightly closed to protect it from moisture and atmospheric contaminants.[1][4]

  • Light: Store in a dark location or use an amber vial. Nitroaromatic compounds can be sensitive to light, which can catalyze degradation reactions.

  • Ventilation: The storage area must be well-ventilated.[1][4]

Q4: I received this compound via cold-chain transport. Do I need to store it in a refrigerator or freezer?

Not necessarily. Cold-chain transportation is often used as a precautionary measure to protect the compound from extreme temperature spikes during shipping.[3] Unless the supplier's documentation explicitly requires refrigerated or frozen storage, the standard protocol is to store it at ambient temperature in a dry, well-ventilated area.[1] Always check the product's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for specific storage temperature recommendations.

Q5: My solid this compound has changed from a light yellow powder to a brownish color. What does this mean?

A color change is a primary visual indicator of chemical degradation.

  • Causality: This discoloration is likely due to oxidation or the formation of degradation byproducts, potentially initiated by exposure to air, light, or moisture over time. The nitro group in aromatic compounds can be susceptible to reactions that lead to colored impurities.

  • Recommendation: It is strongly advised not to use the discolored compound for sensitive applications, as the presence of impurities can significantly impact experimental outcomes. If use is unavoidable, the material's purity should be re-assessed using an appropriate analytical technique like HPLC or LC-MS before proceeding.

Q6: What materials and chemicals are incompatible with this compound?

To prevent hazardous reactions and degradation, store this compound away from the following:

  • Strong Oxidizing Agents: Can react exothermically with the compound.[1][4]

  • Strong Acids and Bases: May catalyze the hydrolysis of the ether linkage or other reactions involving the pyridine ring or nitro group.[1]

Section 3: Handling & Solution Preparation Guide

This section provides practical advice for the daily handling and preparation of solutions involving this compound.

Q7: Is this compound soluble in water or common buffers like PBS?

No. The compound is expected to be insoluble or poorly soluble in water and aqueous buffers.[1][5]

  • Scientific Rationale: The molecule is predominantly nonpolar, consisting of two aromatic rings. While the ether and nitro groups add some polarity, it is insufficient to overcome the hydrophobic nature of the carbon skeleton, making it immiscible with water.

Q8: What organic solvents are recommended for preparing stock solutions?

While specific solubility data is limited, based on its chemical structure, the following solvents are good starting points for solubility testing:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Chloroform

Troubleshooting Protocol: My compound is not dissolving in my selected solvent.

  • Verify Solvent Quality: Ensure the solvent is anhydrous and of high purity. Absorbed water can significantly decrease solubility for many organic compounds.

  • Gentle Warming: Warm the solution gently (e.g., to 30-40 °C) in a water bath. Do not overheat, as this can cause thermal degradation.

  • Sonication: Use a sonicator bath to break up solid aggregates and increase the surface area for solvation.

  • Small-Scale Testing: Before preparing a large volume, always perform a small-scale test to confirm solubility at your desired concentration.

Experimental Protocols & Workflows

Protocol 1: Step-by-Step Safe Weighing and Transfer
  • Preparation: Don all required PPE (goggles, lab coat, nitrile gloves).

  • Work Area: Perform all work within a certified chemical fume hood.

  • Tare: Place a clean, appropriately sized weigh boat or creased weighing paper on the analytical balance and tare the balance.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound powder to the weigh boat. Perform this action slowly and close to the surface to minimize the generation of airborne dust.

  • Record: Once the target weight is reached, record the final mass.

  • Dissolution: Carefully take the weigh boat to your dissolution vessel (within the fume hood) and transfer the powder. Tap the weigh boat gently to ensure all powder is transferred.

  • Rinsing: Add a small amount of your chosen solvent to the weigh boat, swirl to dissolve any remaining powder, and transfer this rinse solution to your main vessel. Repeat twice to ensure quantitative transfer.

  • Cleanup: Dispose of the used weigh boat and any contaminated materials in the designated solid hazardous waste container. Clean the spatula thoroughly.

Workflow 1: Decision-Making for a Chemical Spill

The following diagram outlines the logical workflow for responding to a spill of this compound.

Spill_Workflow start Spill Occurs assess Assess Spill Size & Location start->assess is_major Is spill large (>10g) or outside fume hood? assess->is_major evacuate Evacuate Immediate Area Alert Colleagues is_major->evacuate Yes ppe Don Additional PPE (e.g., double gloves) is_major->ppe No (Minor Spill) notify_ehs Notify EH&S / Emergency Personnel evacuate->notify_ehs end Dispose of Waste & PPE Report Incident notify_ehs->end contain Cover with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain cleanup Carefully Sweep into Dustpan Avoid Creating Dust contain->cleanup package Place in a Labeled, Sealed Container for Disposal cleanup->package decontaminate Decontaminate Area with Soap and Water package->decontaminate decontaminate->end

Caption: Logical workflow for responding to a chemical spill.

Reference Data

Table 1: Physical & Chemical Properties
PropertyValueSource
CAS Number 71973-03-0[3]
Molecular Formula C₁₂H₁₀N₂O₄[3]
Molecular Weight 246.22 g/mol [3]
Appearance White to light yellow powder[6]
Melting Point 104-108 °C (for related compound 2-Methoxy-5-nitropyridine)[5][7]
Water Solubility Insoluble (predicted)[1][5]

References

  • Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate. [Link]

  • 2-Methoxy-5-nitropyridine Chemical & Physical Properties. Chemsrc. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. PubMed Central. [Link]

  • 2-Methoxy-5-nitropyridine Chemical Properties. LookChem. [Link]

Sources

Validation & Comparative

Comparing synthesis methods for 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 2-(4-Methoxyphenyl)-5-nitropyridine

For researchers and professionals in drug discovery and development, the synthesis of substituted pyridine scaffolds is a foundational task. The 2-aryl-5-nitropyridine motif, in particular, serves as a crucial intermediate for a wide array of pharmacologically active molecules. This guide provides a detailed, comparative analysis of the primary synthetic methodologies for a representative compound, this compound, with a focus on explaining the causal relationships behind experimental choices and providing actionable, validated protocols.

Introduction: The Importance of the 2-Arylpyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous approved drugs. The specific target molecule, this compound, combines three key features:

  • A Pyridine Core: A six-membered heteroaromatic ring whose nitrogen atom can act as a hydrogen bond acceptor and influence the molecule's solubility and metabolic stability.

  • A Nitro Group: A strong electron-withdrawing group that significantly modulates the electronic properties of the pyridine ring, making it susceptible to certain chemical transformations and serving as a precursor for a reducible amino group.

  • A Methoxy-Substituted Phenyl Ring: A common feature in bioactive molecules that can engage in various intermolecular interactions within a biological target.

The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will compare the most prominent and effective method, the Suzuki-Miyaura cross-coupling, with a plausible alternative, Nucleophilic Aromatic Substitution (SNAr), examining the mechanistic underpinnings, practical considerations, and expected outcomes of each.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers.[1] It involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[1][2] For the synthesis of this compound, this translates to the reaction between a 2-halo-5-nitropyridine and 4-methoxyphenylboronic acid.

Reaction Principle & Mechanistic Insight

The choice of a palladium catalyst is central to this transformation. The catalytic cycle, illustrated below, is a well-understood sequence of elementary organometallic steps.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of 2-chloro-5-nitropyridine. This is often the rate-limiting step. The electron-deficient nature of the nitropyridine ring facilitates this step.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the final product, this compound, thereby regenerating the active Pd(0) catalyst which re-enters the cycle.[3][4]

The selection of ligands, such as triphenylphosphine (PPh₃) or more advanced biaryl phosphines, is critical. Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity to enhance both yield and reaction scope.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust and validated starting point for the synthesis.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.04 equiv)

  • Potassium Carbonate [K₂CO₃] (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-nitropyridine, 4-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Visualization of the Suzuki-Miyaura Workflow

Suzuki_Workflow reagents 1. Combine Solids: - 2-Chloro-5-nitropyridine - 4-Methoxyphenylboronic acid - Pd(OAc)₂ / PPh₃ - K₂CO₃ inert_atm 2. Establish Inert Atmosphere (N₂/Ar) reagents->inert_atm solvent 3. Add Degassed Solvent (Dioxane/H₂O) inert_atm->solvent reaction 4. Heat to 90-100 °C (6-12h) solvent->reaction workup 5. Work-up: - Cool & Dilute - Extract with EtOAc - Wash & Dry reaction->workup purification 6. Purify: Column Chromatography workup->purification product Product: 2-(4-Methoxyphenyl) -5-nitropyridine purification->product

Caption: General workflow for the Suzuki-Miyaura synthesis.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful alternative for synthesizing substituted aromatics, particularly when the ring is "activated" by strong electron-withdrawing groups.[6] The nitro group at the 5-position of the pyridine ring strongly activates the 2- and 4-positions towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex).[6][7]

Reaction Principle & Mechanistic Insight

Unlike the metal-catalyzed Suzuki coupling, the SNAr reaction proceeds via a two-step addition-elimination mechanism.[8]

  • Nucleophilic Attack: A potent nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halide). This step disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. For pyridines, resonance structures that place the negative charge on the electronegative nitrogen atom are particularly stabilizing, which is why attack at the 2- and 4-positions is highly favored.[7]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride), resulting in the substituted product.

The challenge in using this method for the synthesis of this compound lies in generating a suitable "4-methoxyphenyl" nucleophile. Using 4-methoxyphenol (as a phenoxide) would result in a C-O bond, not the desired C-C bond. Therefore, a 4-methoxyphenyl organometallic reagent, such as a Grignard or organolithium, would be required. However, the high reactivity of these reagents can lead to side reactions with the nitro group. This makes the SNAr approach for this specific C-C bond formation less straightforward than a Suzuki coupling.

A more viable, albeit indirect, SNAr approach involves the reaction of 2-chloro-5-nitropyridine with sodium methoxide to first form 2-methoxy-5-nitropyridine, which can be a useful intermediate itself.[9] This demonstrates the principle of SNAr on this substrate.

Illustrative SNAr Protocol: Synthesis of 2-Methoxy-5-nitropyridine

This protocol illustrates the SNAr mechanism on the 2-chloro-5-nitropyridine substrate.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.5 equiv) or Sodium metal in Methanol

  • Methanol (MeOH) as solvent

Procedure:

  • Prepare a solution of sodium methoxide in absolute methanol. Alternatively, carefully add sodium metal to chilled absolute methanol (0 °C) under an inert atmosphere.

  • To this solution, add a solution of 2-chloro-5-nitropyridine in methanol dropwise at 0 °C.[9]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Add water to the residue and adjust the pH to neutral (~6-7) with dilute HCl.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent to yield 2-methoxy-5-nitropyridine.[9]

Visualization of the SNAr Workflow

SNAr_Workflow reagents 1. Prepare Nucleophile: NaOMe in Methanol addition 2. Add Substrate: 2-Chloro-5-nitropyridine (at 0 °C) reagents->addition reaction 3. React at RT (1-2h) addition->reaction workup 4. Work-up: - Quench/Neutralize - Extract with EtOAc - Dry & Concentrate reaction->workup product Product: 2-Methoxy-5-nitropyridine workup->product

Caption: Workflow for an illustrative SNAr reaction.

Performance Comparison

The choice between Suzuki-Miyaura coupling and other methods depends on factors like substrate availability, functional group tolerance, scalability, and desired purity.

ParameterSuzuki-Miyaura CouplingNucleophilic Aromatic Substitution (SNAr)
Bond Formed C(sp²)–C(sp²)C–Nu (e.g., C-O, C-N)
Key Reagents Organoboron, OrganohalidePotent Nucleophile, Activated Aryl Halide
Catalyst Palladium complex (e.g., Pd(OAc)₂)Often catalyst-free
Typical Yield Good to Excellent (70-95%)Variable to Excellent, highly substrate-dependent
Scope & Tolerance Very broad functional group toleranceSensitive to reactive functional groups (e.g., nitro group with organometallics)
Scalability Well-established for industrial scaleGenerally scalable, but can be exothermic
Key Advantage High reliability and versatility for C-C bonds.[10][11]Atom-economical, avoids transition metals.
Key Disadvantage Cost of palladium catalyst, removal of metal impurities.Limited to activated systems and specific nucleophiles for C-C bond formation.

Conclusion and Recommendation

For the direct synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction is unequivocally the superior and recommended method . Its reliability, broad functional group tolerance, and the commercial availability of the required starting materials (2-chloro- or 2-bromo-5-nitropyridine and 4-methoxyphenylboronic acid) make it the most efficient and predictable route. The reaction conditions are mild and the yields are consistently high, making it suitable for both small-scale research and large-scale production.

While Nucleophilic Aromatic Substitution is a fundamentally important reaction, its direct application for forming the C-C bond in the target molecule is problematic due to the incompatibility of strong carbon nucleophiles with the nitro group. The SNAr pathway is, however, an excellent choice for introducing heteroatom nucleophiles (like methoxide or amines) at the 2-position of the 5-nitropyridine ring.

Ultimately, the selection of a synthetic route requires a careful analysis of the target's structure. For 2-arylpyridines, the Suzuki-Miyaura coupling provides a robust, versatile, and well-validated platform for synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • National Institutes of Health (NIH). (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine.
  • YouTube. (2019). Nucleophilic aromatic substitutions.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. (2024). Nucleophilic aromatic substitution.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • National Institutes of Health (NIH). (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health (NIH). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling.

Sources

A Comparative Spectroscopic Guide to 2-(4-Methoxyphenyl)-5-nitropyridine and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, a profound understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides a critical window into these characteristics, enabling researchers to confirm identity, purity, and predict molecular behavior. This guide offers an in-depth spectroscopic comparison of 2-(4-Methoxyphenyl)-5-nitropyridine, a key heterocyclic compound, with a curated selection of its structural analogues.

The purpose of this comparison is to elucidate how subtle changes in substituent groups—specifically, the presence or absence of a methoxy group, a nitro group, or the replacement of the phenyl ring with a chloro- or hydrogen-substituent—manifest in their respective spectra. By examining these differences, we gain a deeper, more intuitive understanding of structure-property relationships, which is invaluable for rational drug design and the development of novel materials. The compounds selected for this comparative analysis represent logical steps in molecular complexity and electronic variation relative to our primary compound of interest.

Compared Molecular Architectures

The electronic and steric effects of different substituents are the primary drivers of the spectroscopic variations we will explore. The chosen analogues allow for a systematic dissection of these effects. Removing the methoxy group isolates the impact of the phenyl ring itself, while substituting it with a chlorine atom introduces a halogen's inductive and resonance effects. Conversely, removing the entire phenyl group or the nitro group reveals the foundational contributions of the core pyridine structure.

Figure 1: Structures of the compared pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[2][3]

¹H NMR Spectral Comparison

The chemical shifts (δ) in ¹H NMR are highly sensitive to the electron density around a proton. Electron-donating groups (like -OCH₃) shield protons, shifting their signals upfield (to lower ppm), while electron-withdrawing groups (like -NO₂) deshield them, causing a downfield shift.

Key Insights:

  • Effect of the Nitro Group: Comparing 2-(4-Methoxyphenyl)pyridine with This compound , the protons on the pyridine ring of the latter are shifted significantly downfield. This is due to the strong electron-withdrawing nature of the nitro group, which reduces the electron density on the pyridine ring.

  • Effect of the Methoxy Group: The protons on the phenyl ring of This compound show a characteristic AA'BB' splitting pattern. The protons ortho to the electron-donating methoxy group are shifted upfield compared to those in 2-Phenyl-5-nitropyridine , demonstrating the shielding effect of the -OCH₃ group.

  • Effect of the Chloro Group: In 2-(4-Chlorophenyl)-5-nitropyridine , the electron-withdrawing chlorine atom deshields the protons on the phenyl ring relative to the unsubstituted phenyl analogue.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)

Compound Pyridine H-3 Pyridine H-4 Pyridine H-6 Phenyl/Methoxy Protons
This compound ~8.7 ~8.4 ~9.5 ~8.0 (d), ~7.1 (d), ~3.9 (s, OCH₃)
2-Phenyl-5-nitropyridine ~8.8 ~8.5 ~9.5 ~8.1-8.2 (m), ~7.5-7.6 (m)
2-(4-Chlorophenyl)-5-nitropyridine ~8.8 ~8.5 ~9.5 ~8.1 (d), ~7.5 (d)
2-Methoxy-5-nitropyridine ~8.4 ~7.0 ~9.1 ~4.1 (s, OCH₃)[4]

| 2-(4-Methoxyphenyl)pyridine | ~7.7 | ~7.2 | ~8.7 | ~8.0 (d), ~7.0 (d), ~3.9 (s, OCH₃)[5][6] |

Note: Data are approximate values compiled from various sources and are meant for comparative purposes. Exact values depend on the solvent and instrument frequency.

¹³C NMR Spectral Comparison

¹³C NMR provides information on the carbon framework of a molecule.[3] Chemical shifts are influenced by the same electronic effects as in ¹H NMR but over a much wider range.

Key Insights:

  • Nitro Group Deshielding: The carbons of the pyridine ring in the 5-nitro substituted compounds are significantly deshielded (shifted to higher ppm) compared to 2-(4-Methoxyphenyl)pyridine . The carbon bearing the nitro group (C-5) is particularly affected.

  • Methoxy Group Effect: The ipso-carbon of the phenyl ring (C-1') in methoxy-substituted compounds is shifted downfield due to the oxygen's electronegativity, while the ortho (C-2') and para (C-4') carbons are shifted upfield due to resonance-based electron donation.

  • Carbonyl vs. Methoxy Pyridine: The C-2 carbon in 2-Methoxy-5-nitropyridine is highly deshielded (~164 ppm) due to the direct attachment of the electronegative oxygen atom.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)

Compound Pyridine C-2 Pyridine C-5 Phenyl C-1' Phenyl C-4' Methoxy C
This compound ~160 ~142 ~129 ~163 ~55.7
2-Phenyl-5-nitropyridine ~158 ~141 ~136 ~132 -
2-(4-Chlorophenyl)-5-nitropyridine ~157 ~142 ~135 ~137 -
2-Methoxy-5-nitropyridine ~164 ~140 - - ~54.5[7]

| 2-(4-Methoxyphenyl)pyridine | ~157 | ~121 | ~132 | ~160 | ~55.3[5] |

Note: Data are approximate values compiled from various sources. Assignments may vary.

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[8]

Key Insights:

  • N-O Stretching: The most prominent feature for the nitrated compounds is the presence of strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (-NO₂). These typically appear around 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric).[8] These bands are completely absent in 2-(4-Methoxyphenyl)pyridine .

  • C-O Stretching: The methoxy-substituted compounds exhibit a strong C-O stretching band (aryl-alkyl ether) in the region of 1240-1260 cm⁻¹ .

  • Aromatic C=C and C=N Stretching: All compounds show characteristic absorptions for aromatic C=C and C=N ring stretching in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region for 2-(4-Chlorophenyl)-5-nitropyridine , typically around 1090 cm⁻¹ .

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound ν(NO₂) asymmetric ν(NO₂) symmetric ν(C-O) ether Other Key Bands
This compound ~1530 ~1350 ~1250 Aromatic C-H, C=C, C=N
2-Phenyl-5-nitropyridine ~1525 ~1345 - Aromatic C-H, C=C, C=N[9]
2-(4-Chlorophenyl)-5-nitropyridine ~1535 ~1355 - ~1090 (C-Cl)[10]
2-Methoxy-5-nitropyridine ~1540 ~1340 ~1260 Aromatic C-H, C=C, C=N[11]

| 2-(4-Methoxyphenyl)pyridine | Absent | Absent | ~1245 | Aromatic C-H, C=C, C=N[5] |

UV-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy provides information about electronic transitions within a molecule, primarily π → π* and n → π* transitions for conjugated systems.[12] The wavelength of maximum absorption (λ_max) is related to the extent of conjugation and the electronic nature of the substituents.

Key Insights:

  • Effect of Conjugation: All the compounds are expected to show strong UV absorption due to their extended π-systems. Benzene itself has primary and secondary absorption bands around 200 nm and 255 nm, respectively.[13]

  • Bathochromic Shift: Extending the conjugation by linking the phenyl and pyridine rings causes a bathochromic (red) shift to longer wavelengths compared to the individual chromophores.

  • Influence of Substituents:

    • The electron-donating -OCH₃ group causes a further red shift in λ_max for 2-(4-Methoxyphenyl)pyridine compared to 2-phenylpyridine due to resonance stabilization of the excited state.

    • The electron-withdrawing -NO₂ group significantly extends the conjugation and lowers the HOMO-LUMO energy gap, resulting in a substantial bathochromic shift.[12] This is why the nitrated compounds are often colored (yellowish).

Table 4: UV-Vis Absorption Maxima (λ_max in nm)

Compound Primary π → π* Transition Secondary/Charge-Transfer Band
This compound ~260 ~330
2-Phenyl-5-nitropyridine ~255 ~320
2-(4-Chlorophenyl)-5-nitropyridine ~265 ~325
2-Methoxy-5-nitropyridine ~220 ~315[7]

| 2-(4-Methoxyphenyl)pyridine | ~240 | ~280[5] |

Note: Data are approximate values and depend heavily on the solvent.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering crucial information for confirming its identity and structure.[3] Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and various fragment ions.[14]

Key Insights:

  • Molecular Ion Peak (M⁺˙): The most important signal is the molecular ion peak, which corresponds to the molecular weight of the compound. For 2-(4-Chlorophenyl)-5-nitropyridine , this peak will show a characteristic M+2 isotope pattern with a ratio of approximately 3:1, confirming the presence of one chlorine atom.

  • Fragmentation Pathways:

    • Loss of the nitro group (-NO₂, 46 Da) or a nitro radical (-•NO₂, 46 Da) is a common fragmentation pathway for the nitrated compounds.[14]

    • Loss of a methyl radical (-•CH₃, 15 Da) followed by carbon monoxide (-CO, 28 Da) is characteristic of methoxy-substituted aromatic compounds.

    • Cleavage of the bond between the pyridine and phenyl rings is also a probable fragmentation event.

Table 5: Mass Spectrometry Data (m/z values for key ions)

Compound Molecular Weight [M]⁺˙ Key Fragment Ions
This compound 230.22 230 215 ([M-CH₃]⁺), 184 ([M-NO₂]⁺)
2-Phenyl-5-nitropyridine 200.18 200 154 ([M-NO₂]⁺), 77 ([C₆H₅]⁺)
2-(4-Chlorophenyl)-5-nitropyridine 234.63 234/236 188/190 ([M-NO₂]⁺), 111 ([C₆H₄Cl]⁺)
2-Methoxy-5-nitropyridine 154.12 154 124 ([M-NO]⁺), 108 ([M-NO₂]⁺)[7]

| 2-(4-Methoxyphenyl)pyridine | 185.22 | 185 | 170 ([M-CH₃]⁺), 142 ([M-CH₃-CO]⁺)[5] |

Experimental Methodologies

The trustworthiness of spectroscopic data is founded upon robust and reproducible experimental protocols.[1] The following sections detail standardized procedures for acquiring the data discussed in this guide.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve ~10 mg in 0.6 mL CDCl₃ Acq_NMR NMR Spectrometer (e.g., 400 MHz) Prep_NMR->Acq_NMR Prep_IR Grind 1-2 mg with ~100 mg KBr Acq_IR FT-IR Spectrometer (Press KBr Pellet) Prep_IR->Acq_IR Prep_UV Prepare dilute solution (e.g., in Ethanol) Acq_UV UV-Vis Spectrophotometer (Scan 200-800 nm) Prep_UV->Acq_UV Prep_MS Dissolve ~1 mg in 1 mL suitable solvent Acq_MS GC-MS System (EI Mode, 70 eV) Prep_MS->Acq_MS Analysis_NMR Process FID, Integrate, Assign Peaks Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Group Frequencies Acq_IR->Analysis_IR Analysis_UV Determine λ_max and Correlate Acq_UV->Analysis_UV Analysis_MS Analyze M⁺˙ and Fragmentation Acq_MS->Analysis_MS

Figure 2: General experimental workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[15]

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless using solvent residual peak for referencing.[15]

  • Acquisition: Place the tube in the NMR spectrometer (e.g., 400 MHz). Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.[1]

  • Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Gently grind 1-2 mg of the solid sample with an agate mortar and pestle.[16]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) and mix thoroughly with the sample.[16] KBr is chosen for its transparency in the mid-IR region.[17]

  • Pellet Formation: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent or translucent pellet.[18]

  • Analysis: Place the KBr pellet into the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of a blank KBr pellet should be run first.[19]

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). From this, prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0).[20]

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).[20]

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

  • Scanning: Scan the sample across the desired wavelength range (e.g., 200-500 nm) to generate the absorption spectrum and identify the λ_max values.[21]

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.[14]

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane).[22]

    • Injector: Set the injector temperature to ~250 °C.

    • Oven Program: A typical program starts at a lower temperature (e.g., 80 °C), holds for a few minutes, then ramps up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.[14]

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[23]

  • MS Conditions:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.[14]

    • Mass Range: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-400).

Conclusion

This guide demonstrates that each spectroscopic technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups like nitro and ether linkages, UV-Vis spectroscopy sheds light on the conjugated electronic system, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns.

The systematic comparison of this compound with its analogues clearly illustrates the predictable and rational impact of substituent changes on the resulting spectra. An electron-donating group like methoxy shields nearby nuclei in NMR and causes a bathochromic shift in UV-Vis, while an electron-withdrawing group like nitro has the opposite effect, strongly deshielding nuclei and significantly red-shifting the UV-Vis absorption. This fundamental understanding of structure-spectra relationships is an indispensable asset for any scientist engaged in molecular design and characterization.

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  • PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to the Purity Analysis of 2-(4-Methoxyphenyl)-5-nitropyridine: The Ascendancy of Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) intermediate like 2-(4-Methoxyphenyl)-5-nitropyridine is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The presence of impurities, even in trace amounts, can alter pharmacological activity, introduce toxicity, or compromise the stability of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this critical intermediate, with a particular focus on the unique advantages of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Analytical Challenge: Beyond a Simple Percentage

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of compounds targeting various biological pathways.[1][2] Its synthesis can introduce a range of potential impurities, including starting materials, reagents, byproducts from side reactions (e.g., isomers, over-nitrated species), and residual solvents.[3][4] An effective purity analysis method must not only quantify the main component but also possess the capability to detect and, ideally, identify these extraneous materials.

Traditionally, chromatography-based methods like High-Performance Liquid Chromatography (HPLC) have been the workhorses for purity determination in the pharmaceutical industry.[5][6][7] However, this guide will demonstrate why ¹H qNMR has emerged as a powerful, and in many cases superior, primary method for absolute quantification.[8]

Quantitative ¹H NMR: A First-Principles Approach to Purity

Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a chemically identical reference standard, qNMR is a primary ratio method.[8] The fundamental principle of qNMR is that the integral area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei (protons, in this case) giving rise to that signal.[9][10] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of known purity, one can determine the absolute purity of the analyte without needing a specific reference standard for the compound itself.[10][11]

This unique characteristic is invaluable during early-stage drug development when a fully characterized, high-purity reference standard of the intermediate may not be available or is prohibitively expensive to produce.[9]

Causality in Experimental Design: Why qNMR Works

The success of a qNMR experiment hinges on specific, deliberate choices in the experimental setup. These choices are designed to ensure that the signal-to-moles ratio is uniform for all protons in the sample.

  • Choice of Internal Standard: The standard must be of high, certified purity (>99.5%), stable, non-volatile, and possess simple, sharp signals that do not overlap with any analyte or impurity signals. For this compound, a common choice would be maleic acid or dimethyl sulfone, depending on the chosen solvent.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[11] DMSO-d₆ is often a good choice for aromatic compounds due to its excellent solvating power.

  • Acquisition Parameters:

    • Long Relaxation Delay (D1): This is arguably the most critical parameter. To ensure accurate integration, the protons must fully relax back to their equilibrium state between successive scans. A D1 delay of at least 5 times the longest T₁ relaxation time of any proton being quantified (both analyte and standard) is essential. For small molecules, a D1 of 30-60 seconds is common practice.[12]

    • Flip Angle: A small flip angle (e.g., ≤ 45°) is used to minimize T₁ weighting and ensure uniform excitation across the spectrum.[12]

    • Sufficient Number of Scans: A higher number of scans (e.g., ≥ 32) is used to improve the signal-to-noise ratio, which is critical for the accurate integration of both strong analyte signals and weak impurity signals.[12]

Visualizing the qNMR Workflow

The following diagram outlines the logical flow of a typical qNMR purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (m_a) dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (m_std) weigh_std->dissolve nmr_setup Set qNMR Parameters (Long D1, Small Flip Angle) dissolve->nmr_setup acquire Acquire 1H NMR Spectrum nmr_setup->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte (I_a) & Standard (I_std) Peaks process->integrate calculate Calculate Purity (P_a) using qNMR Formula integrate->calculate

Caption: High-level workflow for qNMR purity determination.

Comparative Analysis: NMR vs. Chromatographic Methods

While qNMR offers significant advantages, it is essential to understand its performance in the context of other widely used techniques like HPLC-UV and Gas Chromatography-Mass Spectrometry (GC-MS).[7][13] The choice of method depends on the specific analytical goal.

FeatureQuantitative ¹H NMR (qNMR) HPLC-UV GC-MS
Quantitation Principle Absolute (Primary Ratio Method)[8]Relative (Requires specific standard)Relative (Requires specific standard)
Reference Standard Requires a universal internal standardRequires a certified standard of the analyteRequires a certified standard of the analyte
Sample Preparation Simple: weigh, dissolve, run[11]More complex: mobile phase prep, filteringCan require derivatization for non-volatile compounds
Analysis Time Fast per sample (5-15 min run)Slower per sample (15-45 min run)Moderate per sample (20-60 min run)
Destructive? No, sample is fully recoverableYes, sample is consumedYes, sample is consumed
Sensitivity Moderate (typically >0.1% level)[12]High (ppm to ppb levels)Very High (ppb to ppt levels)
Structural Info Yes, provides full structural confirmationNo, based on retention time onlyYes, provides mass fragmentation pattern
Applicability Broad, for any soluble NMR-active moleculeBroad, for soluble, non-volatile compoundsLimited to volatile or derivatizable compounds
Making an Informed Decision

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis at hand.

Method_Selection start What is the primary analytical goal? q1 Need absolute purity without a specific reference standard? start->q1 q2 Need to detect and quantify trace impurities (<0.05%)? q1->q2 No res_qnmr Use qNMR q1->res_qnmr Yes q4 Need to identify an unknown impurity? q2->q4 No res_hplc Use HPLC-UV q2->res_hplc Yes q3 Is the analyte volatile or can it be easily derivatized? q3->res_hplc No res_gcms Use GC-MS q3->res_gcms Yes q4->q3 No res_lcms Use LC-MS q4->res_lcms Yes

Caption: Decision tree for selecting an analytical method.

Experimental Protocol: A Self-Validating System for Purity by qNMR

This protocol details a robust method for determining the purity of this compound. Adherence to these steps ensures the trustworthiness and reproducibility of the results.[14][15]

Materials and Instrumentation
  • Analyte: this compound sample.

  • Internal Standard: Maleic acid (Certified Reference Material, purity ≥ 99.5%).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.

  • Instrumentation: NMR Spectrometer (≥400 MHz) with a high-resolution probe.[12]

  • Equipment: Analytical balance (5 decimal places), volumetric flasks, Class A pipettes, NMR tubes.

Step-by-Step Procedure
  • Preparation of Stock Standard (Optional but Recommended):

    • Accurately weigh ~20 mg of maleic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with DMSO-d₆. This creates a standard solution of known concentration.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a vial. Record the mass (m_analyte).

    • Accurately weigh ~10 mg of maleic acid into the same vial. Record the mass (m_std).

    • Alternatively, if using a stock solution, pipette a precise volume of the standard solution into the vial containing the weighed analyte.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate (approx. 5 minutes).

    • Load a pre-defined qNMR experiment parameter set. Key parameters must include:

      • Pulse Program: Standard 1D proton (e.g., 'zg30' on Bruker).

      • Flip Angle: 30 degrees.

      • Relaxation Delay (D1): 60 seconds.

      • Acquisition Time (AQ): ≥ 3 seconds.[12]

      • Number of Scans (NS): 64.

      • Temperature: 298 K (25 °C).[12]

  • Data Processing and Analysis:

    • Apply an exponential window function (line broadening of 0.3 Hz) and Fourier transform the FID.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction across the entire spectrum.

    • Peak Selection:

      • Analyte: Identify a well-resolved signal unique to the analyte. For this compound, the singlet from the methoxy group protons (~3.9 ppm) or the doublet from the pyridine proton adjacent to the nitro group (~9.2 ppm) are good candidates.

      • Standard: Integrate the singlet from the two olefinic protons of maleic acid (~6.3 ppm in DMSO-d₆).

    • Integrate the selected analyte peak (I_analyte) and the standard peak (I_std).

Calculation of Purity

The purity of the analyte (P_analyte) as a mass fraction (%) is calculated using the following formula[11]:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral value of the respective peak.

  • N: Number of protons for the integrated signal (e.g., N_analyte = 3 for the -OCH₃ group; N_std = 2 for maleic acid).

  • M: Molar mass of the analyte or standard.

  • m: Mass of the analyte or standard.

  • P_std: Purity of the internal standard (e.g., 0.995).

Data Validation Workflow

Validation_Workflow cluster_data Raw Data Review cluster_quant Quantification & Verification cluster_qual Qualitative Impurity Review sn_check Check Signal-to-Noise (S/N > 150:1) lw_check Check Linewidth (Sharp, symmetric peaks) sn_check->lw_check bl_check Verify Flat Baseline lw_check->bl_check integ_check Check Integral Regions (No overlap or baseline distortion) bl_check->integ_check calc_purity Calculate Purity integ_check->calc_purity repeat_calc Repeat calculation with a different analyte peak calc_purity->repeat_calc compare_results Compare results (Should be within 2%) repeat_calc->compare_results id_impurities Identify signals from residual solvents or impurities compare_results->id_impurities quant_impurities Quantify known impurities relative to the standard id_impurities->quant_impurities final_report Final Purity Report quant_impurities->final_report start Acquired Spectrum start->sn_check

Caption: Data analysis and validation pipeline for qNMR.

Conclusion

For the purity assessment of a critical pharmaceutical intermediate like this compound, quantitative ¹H NMR spectroscopy offers a robust, accurate, and efficient analytical solution. Its nature as a primary method eliminates the dependency on compound-specific reference standards, accelerating the development timeline.[9][12] While chromatographic methods remain indispensable for trace analysis and impurity profiling, qNMR provides unparalleled confidence in the absolute purity determination of the main component.[7][13] By understanding the principles behind each technique and implementing a rigorous, validated qNMR protocol, researchers and drug development professionals can ensure the highest quality of their chemical entities, laying a solid foundation for the development of safe and effective medicines.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • Quantitative NMR. Organic Primary Standards Group. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd (RSSL). [Link]

  • What Is Quantitative NMR (qNMR)? Chemistry For Everyone - YouTube. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine. Ingenta Connect. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Separation Science. [Link]

  • How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]

  • Review on the modern analytical advancements in impurities testing. SpringerLink. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Angewandte Chemie. [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • 2-(4-Methylphenoxy)-5-nitropyridine. NIH National Center for Biotechnology Information. [Link]

  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com. [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]

  • Process for preparation of nitropyridine derivatives.
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

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A Comparative Guide to the Synthesis of 2-(4-Methoxyphenyl)-5-nitropyridine: A Validation of Novel Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of substituted pyridines is a cornerstone of molecular innovation. The compound 2-(4-Methoxyphenyl)-5-nitropyridine serves as a critical building block for a range of functional molecules, including potential pharmaceuticals and agrochemicals.[1] This guide provides an in-depth comparison between a well-established synthetic methodology, the Suzuki-Miyaura cross-coupling, and a novel three-component ring transformation strategy. The objective is to offer a clear, data-driven analysis to inform synthetic planning, process optimization, and the adoption of modern, efficient chemical transformations.

Part 1: The Established Route - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has become the gold standard for the formation of C-C bonds between sp²-hybridized carbon atoms.[2][3] Its robustness, functional group tolerance, and the commercial availability of boronic acid reagents make it a go-to strategy for synthesizing biaryl compounds like this compound.[4][5]

The fundamental reaction involves the coupling of an organoboron reagent (4-methoxyphenylboronic acid) with a halide (2-chloro-5-nitropyridine) in the presence of a palladium catalyst and a base.[6] The electron-deficient nature of the nitropyridine ring makes the 2-position susceptible to coupling, though it can also present challenges such as catalyst inhibition by the pyridine nitrogen.[7]

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is based on established procedures for coupling aryl halides with arylboronic acids.[8][9]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 2-chloro-5-nitropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq)[10], and potassium phosphate (K₃PO₄) (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%). The choice of a ligand like dppf is critical; its wide bite angle helps stabilize the palladium center and facilitates the reductive elimination step.[11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The presence of water can be beneficial, often accelerating the transmetalation step.[2][3]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Workflow: Suzuki-Miyaura Cross-Coupling

G cluster_start Starting Materials cluster_reagents Reagents & Conditions SM1 2-Chloro-5-nitropyridine Reaction Suzuki-Miyaura Coupling SM1->Reaction SM2 4-Methoxyphenylboronic Acid SM2->Reaction Catalyst Pd(dppf)Cl₂ Catalyst->Reaction Base K₃PO₄ Base->Reaction Solvent Dioxane/H₂O Solvent->Reaction Heat 80-100 °C Heat->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product G cluster_start Starting Materials cluster_reagents Conditions SM1 3,5-Dinitro-2-pyridone Reaction Three-Component Ring Transformation SM1->Reaction SM2 4'-Methoxyacetophenone SM2->Reaction SM3 Ammonium Acetate SM3->Reaction Solvent Acetic Acid Solvent->Reaction Heat Reflux (~118 °C) Heat->Reaction Workup Precipitation & Neutralization Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aryl-5-nitropyridines

The 2-aryl-5-nitropyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. The title compound, 2-(4-methoxyphenyl)-5-nitropyridine, serves as a critical intermediate in the synthesis of a diverse range of biologically active molecules. Its synthesis is most commonly achieved via a carbon-carbon bond-forming cross-coupling reaction, with the Suzuki-Miyaura reaction being the preeminent method.[1][2] This reaction joins an organoboron compound (e.g., 4-methoxyphenylboronic acid) with an organohalide (e.g., 2-chloro-5-nitropyridine) using a palladium catalyst.[3]

The efficiency, yield, and purity of this transformation are critically dependent on the catalytic system employed. The electron-withdrawing nature of the nitro group on the pyridine ring can significantly influence the reactivity of the C-Cl or C-Br bond, necessitating carefully optimized conditions.[3] This guide provides a comparative analysis of prominent palladium-based catalyst systems, offering field-proven insights and detailed experimental protocols to assist researchers in making informed decisions for their synthetic campaigns.

Comparative Analysis of Palladium-Based Catalytic Systems

The evolution of palladium catalysis for cross-coupling reactions has provided chemists with an increasingly powerful toolkit. The primary distinction between these systems lies in the nature of the ligand coordinating to the palladium center. The ligand dictates the catalyst's stability, activity, and substrate scope. We will compare three major classes of catalyst systems: traditional phosphines, modern bulky electron-rich phosphines (Buchwald-type ligands), and N-Heterocyclic Carbenes (NHCs).

System 1: The Workhorse - Traditional Phosphine Ligands

Catalyst Example: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

This catalyst is a commercially available, well-defined Pd(0) complex that has been a staple in synthetic chemistry for decades.

  • Expertise & Experience: Pd(PPh₃)₄ is often the first catalyst screened due to its accessibility and the vast body of literature supporting its use. For simple, activated substrates, it can provide good to excellent yields.[4] However, its efficacy can be limited with more challenging substrates, such as the electron-deficient 2-chloro-5-nitropyridine. The PPh₃ ligand has a moderate cone angle and electronic properties, which can lead to slower rates of oxidative addition and reductive elimination compared to more advanced ligands. Furthermore, the catalyst is sensitive to air and moisture, requiring stringent inert atmosphere techniques. A specific synthesis of a related dipyridylbenzene framework utilized Pd(PPh₃)₄, demonstrating its utility but also highlighting the need for careful optimization.[5]

System 2: The High-Performer - Bulky, Electron-Rich Phosphine Ligands

Catalyst Example: Palladium(II) Acetate (Pd(OAc)₂) + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

This system represents a significant advancement in cross-coupling technology. It involves an air-stable palladium precursor combined in situ with a specialized ligand.

  • Expertise & Experience: The development of bulky, electron-rich phosphine ligands by pioneers like Stephen Buchwald revolutionized Suzuki-Miyaura couplings.[6] Ligands such as SPhos or XPhos possess steric bulk that facilitates the reductive elimination step—the final, product-forming step in the catalytic cycle. Their strong electron-donating ability accelerates the initial oxidative addition of the palladium into the aryl-halide bond.[4] This combination of properties results in catalysts with higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings and shorter reaction times. They are particularly effective for coupling less reactive aryl chlorides and challenging heterocyclic substrates, making them a superior choice for the synthesis of this compound.[4][6]

System 3: The Robust Specialist - N-Heterocyclic Carbene (NHC) Ligands

Catalyst Example: Pd-PEPPSI-IPr (palladium(II) dichloride)

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are pre-formed, air- and moisture-stable Pd(II) precatalysts that generate the active Pd(0)-NHC species in the reaction mixture.

  • Expertise & Experience: NHC ligands are powerful sigma-donors that form exceptionally stable bonds with the palladium center. This stability translates into highly robust catalysts that can withstand higher temperatures and are resistant to deactivation.[4] The Pd-PEPPSI-IPr catalyst, for instance, is highly effective for cross-coupling reactions involving heteroaryl chlorides and other challenging substrates where traditional phosphine ligands might fail.[4] Their reliability and ease of handling (being air-stable solids) make them an excellent, albeit more expensive, option for ensuring success in difficult couplings, particularly during scale-up operations.

Data Presentation: Performance Comparison of Catalytic Systems

The following table summarizes expected performance for the Suzuki-Miyaura coupling of 2-chloro-5-nitropyridine with 4-methoxyphenylboronic acid based on data from analogous systems in the literature.[4][5]

Catalyst SystemLigandBaseSolventTemp (°C)Approx. Time (h)Expected Yield (%)Key Observations
System 1 Pd(PPh₃)₄Na₂CO₃ / K₃PO₄DME/H₂O or Dioxane/H₂O90 - 10012 - 2465 - 85%Reliable for activated substrates; may require higher catalyst loading and longer times.[5]
System 2 Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂O or 2-MeTHF100 - 1102 - 8>90%Excellent for challenging substrates; allows for lower catalyst loading.[4][6]
System 3 Pd-PEPPSI-IPrK₂CO₃ / K₃PO₄THF or Dioxane70 - 904 - 12>95%Highly robust and air-stable; ideal for difficult couplings and high-throughput screening.[4]

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

The mechanism for the Suzuki-Miyaura coupling proceeds through three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3] The choice of ligand profoundly influences the kinetics of these steps.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex (Aryl-Pd(II)-X) pd0->ox_add Ar-X trans Transmetalation Complex (Aryl-Pd(II)-Ar') ox_add->trans Ar'-B(OR)₂ + Base trans->pd0 Reductive Elimination product Product (Ar-Ar') trans->product aryl_halide Ar-X (2-Chloro-5-nitropyridine) boronic_acid Ar'-B(OR)₂ (4-Methoxyphenylboronic acid) base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

A successful cross-coupling reaction relies on a systematic and rigorous experimental procedure to ensure an oxygen-free environment and effective purification.

Experimental_Workflow setup 1. Reagent Setup (Vessel, Stir Bar, Reagents) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvents (via Syringe) inert->solvent reaction 4. Reaction (Heat to specified temperature, Monitor by TLC/GC-MS) solvent->reaction workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Product Isolation & Characterization purify->product

Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.

Experimental Protocols

Trustworthiness: Every protocol described is a self-validating system. It is imperative to monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of starting materials before proceeding to work-up. All solvents must be degassed thoroughly to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol A: Traditional Method using Pd(PPh₃)₄

This protocol is adapted from established procedures for Suzuki couplings using traditional catalysts.[5]

  • Reaction Setup: To a dry Schlenk flask, add 2-chloro-5-nitropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Under a positive flow of nitrogen, add Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (4:1 ratio, 0.2 M concentration relative to the halide) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol B: High-Efficiency Method using a Buchwald Ligand

This protocol leverages a modern ligand for improved efficiency and is suitable for more challenging substrates.[4][6]

  • Reaction Setup: In a glovebox or under a strong counterflow of argon, add 2-chloro-5-nitropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq) to a dry vial.

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).

  • Inert Atmosphere & Solvent: Seal the vial, remove from the glovebox, and add degassed toluene (0.2 M) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 2-8 hours. Monitor the reaction by GC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography.

Protocol C: Robust Method using an NHC Pre-catalyst

This protocol uses an air-stable precatalyst, simplifying the setup while providing high activity.[4]

  • Reaction Setup: To a dry Schlenk tube, add 2-chloro-5-nitropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd-PEPPSI-IPr (0.02 eq), and potassium carbonate (K₂CO₃, 2.0 eq). Note: As the precatalyst is air-stable, this can be done on the bench.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) (0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Conclusion and Recommendations

The selection of a catalyst for the synthesis of this compound is a critical decision that balances cost, efficiency, and robustness.

  • For initial exploratory studies or when cost is a primary concern, Pd(PPh₃)₄ remains a viable option, provided that reaction conditions are carefully controlled.

  • For achieving high yields, short reaction times, and broader substrate scope, particularly with less reactive chlorides, a system utilizing a Buchwald ligand like SPhos with Pd(OAc)₂ is highly recommended.[4][6]

  • For maximum reliability, ease of handling, and superior performance in challenging or large-scale syntheses, an NHC precatalyst such as Pd-PEPPSI-IPr represents the state-of-the-art, offering exceptional activity and stability.[4]

By understanding the causality behind the performance of these distinct catalytic systems, researchers can strategically select the optimal conditions to accelerate their research and development efforts.

References

  • Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
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  • A Comparative Guide to Catalysts for the Synthesis of 2,5-Dialkoxy-2,5-dihydrofurans - Benchchem.
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A Framework for Assessing the Selectivity of Novel Kinase Inhibitors: A Cross-Reactivity Study Involving 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison guide for researchers, scientists, and drug development professionals.

Abstract

In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors represent a cornerstone of targeted therapy. However, the high degree of structural conservation across the human kinome presents a significant challenge: off-target effects and a lack of selectivity, which can lead to unforeseen toxicities or diminished efficacy. This guide provides a comprehensive framework for characterizing the selectivity profile of a novel chemical entity, using the commercially available compound 2-(4-Methoxyphenyl)-5-nitropyridine as a case study. While public data on the specific biological targets of this compound is limited, its structural motifs are suggestive of potential kinase inhibitory activity. This document, therefore, serves as a practical, protocol-driven guide for any researcher facing the critical task of moving a potential inhibitor from a preliminary hit to a well-characterized lead. We will detail a multi-pronged approach, from initial in silico predictions to broad in vitro screening and finally to cellular target engagement verification.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The human genome contains over 500 protein kinases, enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, making them attractive therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but early enthusiasm was often tempered by the realities of off-target effects. A promiscuous inhibitor, one that binds to multiple unintended kinases, can trigger a cascade of adverse events.

Therefore, a rigorous assessment of a compound's selectivity is not merely an academic exercise but a critical step in de-risking a drug candidate. This guide will use this compound as a hypothetical lead compound to illustrate a robust workflow for profiling kinase inhibitor selectivity. We will compare its hypothetical performance against two well-characterized inhibitors: a highly selective compound and a known multi-kinase inhibitor, to provide context for the experimental data.

The Workflow: A Multi-Layered Approach to Selectivity Profiling

A thorough understanding of a compound's cross-reactivity profile requires a multi-faceted approach. Relying on a single assay can be misleading. Our recommended workflow integrates computational, biochemical, and cellular methods to build a comprehensive picture of a compound's activity.

G cluster_0 Phase 1: In Silico & Initial Assessment cluster_1 Phase 2: Broad Kinome Profiling cluster_2 Phase 3: Cellular Validation A Lead Compound (this compound) B Structural Similarity Search (e.g., using SEA) A->B C Initial Kinase Panel Screen (e.g., 96-well plate format) B->C Identify potential off-targets D Large-Scale Kinase Panel (e.g., KINOMEscan™, >400 kinases) C->D Proceed if initial activity confirmed E Data Analysis: Selectivity Score (S-score) Kinome Tree Visualization D->E F Cellular Thermal Shift Assay (CETSA®) E->F Validate top hits in a cellular context G Phenotypic Assays (e.g., cell viability, apoptosis) F->G Confirm target engagement & functional effect

Figure 1: A multi-layered workflow for assessing kinase inhibitor selectivity.

Phase 1: In Silico and Preliminary Screening

Before embarking on extensive and costly experimental work, computational methods can provide valuable initial insights.

Structural Similarity Analysis

Tools like the Similarity Ensemble Approach (SEA) can predict potential targets by comparing the chemical structure of a query molecule against a database of ligands with known biological activities. For a compound like this compound, this could reveal potential kinase targets based on shared structural motifs with known inhibitors.

Initial Experimental Protocol: 96-Well Plate Kinase Assay

A small, focused panel of kinases, perhaps suggested by the in silico analysis, can be used for an initial screen. The ADP-Glo™ Kinase Assay from Promega is a common and robust method.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare kinase reaction buffer, kinase-enzyme solution, substrate solution, and the test compound (this compound) at various concentrations.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the kinase reaction buffer, 2.5 µL of the test compound, and 2.5 µL of the kinase-enzyme solution. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of the substrate solution to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Terminate Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

Phase 2: Broad Kinome Profiling

To understand the true selectivity of a compound, it must be tested against a large and diverse panel of kinases. Commercial services like Eurofins DiscoverX (KINOMEscan™) or Reaction Biology offer comprehensive profiling services.

The KINOMEscan™ Approach

The KINOMEscan™ platform utilizes a competition binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the solid support, resulting in a lower signal.

Data Interpretation and Comparison

The results are typically reported as "% Control," where a lower percentage indicates stronger binding. This data can be used to generate a Selectivity Score (S-score), which quantifies the selectivity of the compound.

Table 1: Hypothetical KINOMEscan™ Data for this compound and Comparators

Kinase TargetThis compound (% Control @ 1 µM)Comparator A (Highly Selective) (% Control @ 1 µM)Comparator B (Multi-kinase) (% Control @ 1 µM)
p38α (MAPK14) 1.5 0.8 5.2
JNK1859215
ERK2929578
VEGFR265882.1
PDGFRβ78914.5
c-Kit81938.1
SRC458522
LCK528931

Data is hypothetical and for illustrative purposes only.

In this hypothetical data, this compound shows strong binding to p38α, similar to the highly selective Comparator A. However, it also shows some moderate off-target activity against SRC and LCK, which warrants further investigation. Comparator B, as expected, shows potent binding to multiple kinases.

Phase 3: Cellular Target Engagement

Biochemical assays are invaluable, but they do not always reflect a compound's behavior in the complex environment of a living cell. Cellular target engagement assays are crucial to confirm that the compound can reach its target and bind to it in a physiological context.

The Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in cells and tissues. The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.

G cluster_0 CETSA® Workflow A Intact Cells Treated with Compound or Vehicle (DMSO) B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble and Precipitated Proteins (Centrifugation) C->D E Quantification of Soluble Protein (e.g., Western Blot, ELISA) D->E F Generate Melt Curve E->F

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for p38α
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or THP-1) and treat with this compound or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and analyze the amount of soluble p38α at each temperature using Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble p38α as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Table 2: Hypothetical CETSA® Data Summary

CompoundTargetApparent Tm (°C) in VehicleApparent Tm (°C) with CompoundΔTm (°C)
This compound p38α 48.5 54.2 +5.7
This compoundSRC52.152.5+0.4
Comparator Ap38α48.555.1+6.6

Data is hypothetical and for illustrative purposes only. Tm = melting temperature.

The hypothetical CETSA® data confirms that this compound engages p38α in cells, as shown by the significant thermal stabilization. The lack of a significant shift for SRC suggests that the moderate binding observed in the biochemical assay may not translate to strong engagement in a cellular context.

Conclusion

The characterization of a novel compound's selectivity is a journey that requires a thoughtful, multi-disciplinary approach. By integrating in silico predictions, broad biochemical profiling, and cellular target engagement assays, researchers can build a robust and reliable selectivity profile. This guide, using this compound as a model, provides a clear and actionable framework for this critical process. The hypothetical data presented herein illustrates how to interpret and compare results, ultimately enabling more informed decisions in the progression of drug candidates from the bench to the clinic.

References

  • Title: The human kinome. Source: Science. URL: [Link]

  • Title: The Similarity Ensemble Approach (SEA) for virtual screening and target annotation. Source: Journal of Chemical Information and Modeling. URL: [Link]

  • Title: A general and scalable method for quantitative profiling of the human kinome. Source: Nature Biotechnology. URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols. URL: [Link]

A Comparative Benchmarking Guide to the Synthesis of 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of core scaffolds is a cornerstone of rapid and successful discovery programs. The 2-arylpyridine motif is a privileged structure in medicinal chemistry and materials science, and its derivatives, such as 2-(4-Methoxyphenyl)-5-nitropyridine, serve as critical intermediates. The electron-withdrawing nature of the nitro group and the electron-donating methoxy group present a classic challenge in synthetic strategy, demanding a careful selection of methodology to ensure high efficiency and yield.

This guide provides an in-depth comparison of the primary synthetic routes to this compound. We move beyond a simple recitation of protocols to dissect the causality behind experimental choices, offering a framework for selecting the optimal path based on laboratory capabilities, scale, and green chemistry considerations.

The Synthetic Challenge: A Tale of Two Rings

The central task in synthesizing this compound is the formation of a C-C bond between a pyridine ring and a benzene ring. The pyridine ring is substituted with a strongly deactivating nitro group, while the benzene ring possesses an activating methoxy group. This electronic push-pull dynamic influences the reactivity of the coupling partners in transition metal-catalyzed reactions. Our analysis will focus on the most established and robust methods for this transformation: Palladium-catalyzed cross-coupling reactions.

Method 1: The Workhorse - Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method for constructing biaryl systems due to the operational simplicity, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.[1] The reaction couples an organoboron species with an organic halide. For our target molecule, this involves the coupling of a 2-halo-5-nitropyridine with 4-methoxyphenylboronic acid.

Mechanistic Rationale

The catalytic cycle, shown below, is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of catalyst, ligand, and base is critical. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the reaction. Therefore, ligands that are both electron-rich and bulky are often employed to promote the desired catalytic cycle and prevent catalyst deactivation. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (2-Halo-5-nitropyridine) PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation Ar²-B(OR)₂ (4-Methoxyphenylboronic acid) + Base PdII_B Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim Forms C-C bond RedElim->Pd0 Ar¹-Ar² (Product)

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a representative, self-validating procedure synthesized from established methods for coupling 2-halopyridines.[2][3]

  • Reagent Preparation : In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloro-5-nitropyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) at 3-5 mol% loading. Alternatively, a pre-catalyst like Pd₂(dba)₃ (1.5 mol%) with a suitable phosphine ligand like SPhos (4 mol%) can be used.[4]

  • Solvent Addition : Add a degassed solvent mixture. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1 v/v) or toluene/water. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reaction Execution : Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up and Purification : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Method 2: The Stille Coupling - A Classic Alternative

The Stille coupling offers a powerful alternative, reacting an organotin (stannane) reagent with an organic halide.[5] A key advantage is the stability of organostannanes to air and moisture and their high tolerance for a wide array of functional groups, including the nitro group present in our target.[6][7] The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[6]

Mechanistic Rationale

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[7] A significant difference is that a base is not required. The transmetalation step can sometimes be slow, and additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are often used to accelerate this step.[8]

G cluster_cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (2-Halo-5-nitropyridine) PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation Ar²-Sn(R)₃ (4-Methoxyphenylstannane) PdII_B Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim Forms C-C bond RedElim->Pd0 Ar¹-Ar² (Product)

Figure 2: Catalytic cycle for the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling

This protocol is based on general procedures for Stille couplings on heteroaromatic systems.[7][9]

  • Reagent Preparation : In a dry Schlenk flask under an inert atmosphere, dissolve 2-bromo-5-nitropyridine (1.0 equiv) and (4-methoxyphenyl)tributylstannane (1.1 equiv) in an anhydrous, degassed solvent such as DMF or toluene.

  • Catalyst & Additive Addition : Add the palladium catalyst, typically Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%). If required, add an additive like CuI (10 mol%).

  • Reaction Execution : Heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification : Cool the reaction mixture. To remove tin byproducts, a common work-up involves dilution with a solvent like diethyl ether or ethyl acetate followed by washing with an aqueous solution of potassium fluoride (KF). The fluoride selectively precipitates the tin salts, which can be removed by filtration through celite. The organic phase is then dried and concentrated. Final purification is achieved via column chromatography.

Method 3: The Negishi Coupling - High Reactivity

The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for reactions to proceed under milder conditions and with lower catalyst loadings compared to Suzuki or Stille couplings.[10] Organozinc reagents show excellent functional group tolerance, but they are sensitive to air and moisture, requiring stringent anhydrous and anaerobic techniques.[11]

Mechanistic Rationale

The catalytic cycle follows the same fundamental pathway. The high nucleophilicity of the organozinc reagent typically leads to a rapid transmetalation step, which is often the rate-determining step in other cross-coupling reactions. The preparation of the organozinc reagent is a key preliminary step, usually from the corresponding aryl halide and activated zinc metal.[12]

Experimental Protocol: Negishi Coupling

This protocol includes the in-situ preparation of the organozinc reagent followed by the coupling reaction.[12][13]

  • Organozinc Reagent Preparation : In a flame-dried flask under argon, add activated zinc powder (e.g., Rieke® Zinc, 1.5 equiv).[12] Add a solution of 4-methoxy-1-iodobenzene (1.2 equiv) in anhydrous THF. Stir at room temperature until the organozinc reagent forms (this can be monitored by quenching an aliquot and analyzing by GC-MS).

  • Coupling Reaction : In a separate Schlenk flask, add 2-bromo-5-nitropyridine (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a ligand like SPhos (4 mol%) in anhydrous THF.

  • Execution : Slowly transfer the freshly prepared organozinc solution to the second flask via cannula at room temperature. The reaction is often exothermic. Stir at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up and Purification : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Performance Benchmark: A Head-to-Head Comparison

While a single study directly comparing all three methods for this exact molecule is not available, we can synthesize a comparison based on extensive literature for analogous 2-arylpyridine syntheses.[3][6][10][14]

ParameterSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Typical Yield Good to Excellent (70-95%)Good to Excellent (70-95%)Often Excellent (>90%)
Key Reagent Organoboronic AcidOrganostannaneOrganozinc Halide
Reagent Stability Generally air & moisture stableAir & moisture stableAir & moisture sensitive
Toxicity LowHigh (Tin compounds)Moderate
Reaction Temp. 60-110 °C60-120 °C25-70 °C
Catalyst Loading 1-5 mol%1-5 mol%0.5-2 mol%
Additives Base (e.g., K₂CO₃, Cs₂CO₃)Often requires none; CuI or LiCl can accelerateNone required
Pros Reagent stability, low toxicity, vast commercial availability of reagents.Excellent functional group tolerance, no base needed.High reactivity, mild conditions, lower catalyst loading.
Cons Requires a base, can be slower than Negishi.High toxicity of tin reagents, difficult byproduct removal.Reagents are air/moisture sensitive, requires anhydrous techniques.

Emerging Frontiers: Greener and More Efficient Alternatives

For drug development professionals, staying ahead of the curve means exploring modern synthetic technologies that offer advantages in terms of atom economy, safety, and scalability.

Direct C-H Arylation

A more atom-economical approach is the direct C-H arylation, which avoids the pre-functionalization (halogenation or borylation) of one of the coupling partners.[15] For our target, this could theoretically involve the direct coupling of 5-nitropyridine with anisole. However, controlling regioselectivity on the pyridine ring can be challenging, often requiring directing groups or specific electronic properties of the substrates.[16]

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for C-C bond formation.[17] Recent methods allow for the C-H arylation of pyridines using anilines as the aryl source, which are converted in situ to diazonium salts.[18][19] This approach operates at room temperature under mild conditions, representing a significant step towards greener chemical synthesis.

Synthesis in Continuous Flow

For scalability, safety, and reproducibility, continuous flow chemistry offers significant advantages over traditional batch processing.[20] Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are well-suited for flow reactors.[21][22][23] A flow setup allows for precise control over temperature, pressure, and reaction time, leading to higher yields, cleaner reaction profiles, and the ability to safely handle reaction intermediates.

G cluster_flow Continuous Flow Suzuki Coupling Workflow ReagentA Reagent Stream A (2-Halo-5-nitropyridine, Base, Solvent) Mixer T-Mixer ReagentA->Mixer ReagentB Reagent Stream B (4-Methoxyphenylboronic acid, Solvent) ReagentB->Mixer Catalyst Catalyst Stream (Pd Catalyst, Ligand) Catalyst->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Figure 3: A conceptual workflow for the synthesis of this compound using a continuous flow system.

Conclusion and Recommendation

For the synthesis of this compound, the Suzuki-Miyaura coupling represents the most balanced and practical choice for most research and development labs. Its operational simplicity, the stability of its reagents, and lower toxicity profile outweigh the often marginal gains in reactivity offered by the Negishi coupling or the toxicity concerns of the Stille reaction.

For process development and scale-up applications, transitioning the optimized Suzuki protocol to a continuous flow system is highly recommended. This approach will maximize efficiency, reproducibility, and safety, aligning with the modern demands of pharmaceutical manufacturing. While emerging methods like C-H activation and photoredox catalysis are promising, they currently lack the broad substrate scope and proven scalability of the classic cross-coupling reactions for this specific class of compounds.

References

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  • Koenigs, R. M. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. The Journal of Organic Chemistry. [Link]

  • Noël, T., Musacchio, A. J., & Buchwald, S. L. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters. [Link]

  • Hagui, W., & Soulé, J. F. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation With in Situ Diazotization of Anilines. The Journal of organic chemistry. [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115. [Link]

  • Noël, T., Musacchio, A. J., & Buchwald, S. L. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. [Link]

  • Kelly, C. B., & Molander, G. A. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters. [Link]

  • Hagui, W., & Soulé, J. F. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in-situ Diazotization of Anilines. Semantic Scholar. [Link]

  • Ceylan, S., & Gürbüz, N. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]

  • UCL Discovery. (2021). Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling and Heck Alkenylation of 5-Iodo. [Link]

  • Bruno, N. C., & Borbone, N. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]

  • Bruno, N. C., & Borbone, N. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]

  • LibreTexts Chemistry. (2023). Stille Coupling. [Link]

  • Karageorgiou, V., et al. (2024). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. RSC Advances. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Gries, G., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Jia, Z., et al. (2024). Non‐Directed C−H Arylation of Anisole Derivatives via Pd/S,O‐Ligand Catalysis. Chemistry – An Asian Journal. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yang, Y., et al. (2018). Palladium-catalyzed C–H activation of anisole with electron-deficient auxiliary ligands: a mechanistic investigation. Organic & Biomolecular Chemistry. [Link]

  • Liu, Y., et al. (2022). Structure–kinetic relationship study of organozinc reagents. Dalton Transactions. [Link]

  • Jia, Z., et al. (2024). Non-Directed C-H Arylation of Anisole Derivatives via Pd/S,O-Ligand Catalysis. Chemistry, an Asian journal. [Link]

  • Organic Syntheses. (n.d.). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]

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A Comparative Guide to the Characterization and Validation of 2-(4-Methoxyphenyl)-5-nitropyridine Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the critical steps involved in the characterization and validation of 2-(4-methoxyphenyl)-5-nitropyridine derivatives. Pyridine-based ring systems are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] The introduction of a nitro group and a methoxyphenyl substituent creates a unique scaffold with significant potential for biological activity, particularly in the realms of antimicrobial and anticancer research.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to compound evaluation. We will explore the complete workflow from synthesis and structural elucidation to the validation of biological efficacy through standardized in vitro assays, comparing the derivative's performance against established therapeutic agents.

Synthesis and Structural Elucidation: Building the Foundation

The journey of any novel compound begins with its synthesis and unambiguous confirmation of its molecular structure. The choice of synthetic route is critical for yield and purity, while rigorous characterization is non-negotiable for establishing a definitive structure-activity relationship (SAR).

Rationale for Synthesis: Nucleophilic Aromatic Substitution

A common and efficient method for synthesizing aryloxy-pyridines involves the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the pyridine ring activates the C2 position for nucleophilic attack by the phenoxide ion. We select the reaction between 2-chloro-5-nitropyridine and 4-methoxyphenol due to its reliability and the ready availability of starting materials.[4][5]

Experimental Protocol: Synthesis
  • Preparation of Sodium 4-methoxyphenoxide: In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq.) in a suitable solvent like Tetrahydrofuran (THF). Add sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the phenoxide.

  • SNAr Reaction: Add a solution of 2-chloro-5-nitropyridine (1.0 eq.) in THF dropwise to the flask containing the sodium 4-methoxyphenoxide.

  • Reaction Monitoring & Workup: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature and quench with distilled water.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from ethanol to yield the title compound as a crystalline solid.

G cluster_synthesis Synthesis Workflow A Reactants (2-chloro-5-nitropyridine, 4-methoxyphenol) B S N Ar Reaction (THF, NaH) A->B C Reaction Workup (Quenching, Extraction) B->C D Purification (Recrystallization) C->D E Pure Compound D->E

Sources

Safety Operating Guide

Proper Disposal of 2-(4-Methoxyphenyl)-5-nitropyridine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are paramount, not only for regulatory compliance but as a fundamental pillar of a responsible research environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(4-Methoxyphenyl)-5-nitropyridine (CAS No. 131941-25-8). This document moves beyond a simple checklist, offering insights into the chemical reasoning that informs these critical safety procedures.

Hazard Profile & Core Safety Principles

The structure of this compound, featuring a nitropyridine core, suggests a specific set of hazards that must be diligently managed.

  • Toxicity: Nitropyridine derivatives are often classified as harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The nitroaromatic functionality is a well-known toxicophore.

  • Irritation: Compounds of this class are typically irritants to the skin, eyes, and respiratory system.[1][3]

  • Environmental Hazard: Pyridine and its derivatives can be persistent in the environment and exhibit toxicity to aquatic life.[4] Therefore, disposal via sanitary sewer systems is strictly prohibited.

  • Reactivity: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Thermal decomposition may lead to the release of hazardous vapors, including oxides of nitrogen (NOx) and carbon monoxide (CO).[3]

The core principle guiding the disposal of this compound is waste minimization and containment . At every stage, from experimental design to final disposal, your actions should be geared towards generating the minimum amount of waste and ensuring that it is securely contained and clearly identified.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any capacity, including for disposal, the following minimum PPE is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or accidental generation of dust, preventing severe eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption. Contaminated gloves must be disposed of as hazardous waste.[1]
Body Protection A laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection All handling should occur within a certified chemical fume hood to prevent inhalation of dusts or vapors.The compound and its analogs may cause respiratory irritation.[1] A fume hood provides essential engineering control.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[1]

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect unadulterated solid this compound, along with any grossly contaminated items (e.g., weighing paper, contaminated paper towels), in a designated, compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified. For example, do not mix with strong acids or oxidizing agents.[1]

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Empty Containers: "Empty" containers that once held this compound must be treated as hazardous waste unless properly decontaminated (e.g., triple-rinsed with a suitable solvent). The rinsate from this process must be collected as hazardous liquid waste.

Step 2: Container Management

Proper container selection and management are critical to prevent leaks and ensure safe transport.

  • Compatibility: The waste container must be constructed of a material compatible with the chemical. High-density polyethylene (HDPE) is a common choice.

  • Condition: Ensure the container is in good condition, free from cracks or damage, and has a secure, tight-fitting lid.[3]

  • Headspace: Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.

  • Closure: Keep the waste container closed at all times, except when adding waste. This is a primary EPA requirement.

Step 3: Labeling and Storage

Accurate labeling is a legal requirement and essential for the safety of all laboratory and waste management personnel.

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Contents: Clearly list the full chemical name: "this compound" and any other components in the waste mixture, including solvents, with their approximate percentages.

  • Storage Location: Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[1]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[3]

G cluster_lab Laboratory Operations cluster_disposal Disposal Workflow A Generation of Waste (Solid, Liquid, Sharps) B Select Compatible Waste Container A->B Segregate Waste C Affix 'Hazardous Waste' Label & List Contents B->C Begin Accumulation D Store in Secondary Containment in Satellite Accumulation Area (SAA) C->D Secure & Store E Container is Full or Accumulation Time Limit Reached D->E Continuous Process F Submit Online Waste Pickup Request E->F G EH&S / Licensed Waste Management Vendor Collects Waste F->G H Final Disposal at a Permitted Facility (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of this compound.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a contracted licensed professional waste disposal service.

  • Request Pickup: Once your waste container is nearly full (e.g., 90%) or has reached your institution's time limit for storage in an SAA, submit a hazardous waste pickup request through the appropriate institutional channels.

  • Professional Service: Do not attempt to treat or neutralize this chemical waste yourself. While methods exist for the degradation of nitroaromatic compounds, such as Fenton reagent treatment, these are specialized processes and not suitable for routine laboratory disposal.[5] Disposal must be handled by professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be managed via high-temperature incineration.[3]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe for any reason, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills: For a minor spill that you are trained and equipped to handle:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb a spill of an oxidizer.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soapy water, followed by a solvent rinse if appropriate), collecting all cleaning materials as hazardous waste.

    • Properly label the waste container and manage it for disposal as described above.

G cluster_large Large or Hazardous Spill cluster_small Small, Manageable Spill Spill Spill Occurs Assess Assess Spill (Size, Hazard) Spill->Assess Evacuate Evacuate Area Assess->Evacuate Is it large or dangerous? YES PPE Don Appropriate PPE Assess->PPE NO Notify Notify EH&S/ Emergency Response Evacuate->Notify Contain Contain with Absorbent Material PPE->Contain Collect Collect Waste into Hazardous Waste Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of all materials as Hazardous Waste Clean->Dispose

Caption: Decision-making workflow for a chemical spill.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect our environment, and ensure the continued integrity of your research.

References

  • Degradation of nitroaromatics with the Fenton reagent. (2003). Estonian Journal of Chemistry. Available at: [Link]

  • 2-Methoxy-5-nitropyridine Safety Data Sheet. (2020). Jubilant Ingrevia Limited.
  • Bacterial Degradation of Nitroaromatic Compounds. (2010). Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2024). Toxics. Available at: [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for 2-(4-Methoxyphenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, actionable guide to the safe handling of 2-(4-Methoxyphenyl)-5-nitropyridine (CAS No. 131941-25-8). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep-seated understanding of why specific protective measures are critical. The protocols outlined below are designed to create a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of your research. While specific safety data for this exact compound is limited, the following guidance is synthesized from authoritative data on structurally analogous nitropyridine and nitroaromatic compounds, a standard and prudent practice in chemical safety.

Hazard Profile: Understanding the Adversary

Before selecting Personal Protective Equipment (PPE), we must first understand the inherent risks posed by this compound. Based on the known hazards of the nitropyridine functional group and related aromatic nitro compounds, we must assume this substance presents the following primary threats[1][2][3]:

  • Skin Irritation and Absorption: Causes skin irritation. Aromatic nitro compounds can often be absorbed through the skin, leading to systemic effects.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs[1][3].

  • Toxicity if Swallowed: Ingestion may be harmful[3].

Our PPE strategy is therefore built upon creating impermeable barriers for these routes of exposure.

The Core Ensemble: Your Mandatory PPE

All handling of this compound, regardless of scale, mandates a baseline of essential PPE. The following table outlines the minimum required equipment, its specifications, and the rationale behind its use.

PPE CategoryItemSpecifications & StandardsRationale for Use
Eye & Face Protection Chemical Safety GogglesANSI Z87.1 (US) or EN 166 (EU) compliant; splash-proof with indirect ventilation.[2]Protects against accidental splashes and airborne dust particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Face Shield (Task-Dependent)Worn over safety goggles.Required when there is a significant risk of splashing or energetic reaction (e.g., during quenching, heating, or large-scale transfers). Provides a secondary layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesDouble-gloving with Nitrile gloves is recommended for incidental contact.[4][5]Provides a barrier against skin contact and absorption. Double-gloving minimizes exposure risk during glove removal and in case the outer glove is compromised. Nitrile offers good resistance to a range of chemicals, but is not intended for prolonged immersion[4][6][7]. For prolonged handling, consult manufacturer-specific resistance charts.
Body Protection Flame-Resistant Laboratory CoatNomex® or equivalent, fully buttoned with tight-fitting cuffs.Protects skin and personal clothing from contamination. Flame-resistant material is a best-practice standard when handling any organic chemical.
Foot Protection Closed-toe, Chemical-Resistant ShoesMade of a non-porous material (e.g., leather or synthetic equivalent).Prevents exposure from spills that may reach the floor. The entire foot must be covered.

Respiratory Protection: An Elevated Standard of Care

Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense against respiratory exposure.[8] However, specific scenarios demand the use of respiratory protection.

Respiratory protection is mandatory when:

  • Handling the solid powder outside of a fume hood or glove box.

  • An engineering control (e.g., fume hood) is not available or is malfunctioning.

  • Cleaning up a significant spill.

  • Aerosolization is likely.

Respirator TypeStandardWhen to Use
Air-Purifying Respirator (APR) NIOSH-approved N95 filterFor protection against solid particulates when handling the powder.
Air-Purifying Respirator (APR) NIOSH-approved with organic vapor cartridges and P100 particulate filters.For protection against vapors that may be generated during heating or in solution, and against particulates.

All personnel required to wear respirators must be medically cleared and participate in a formal respiratory protection program, including fit-testing, as mandated by OSHA (29 CFR 1910.134).[9]

Operational Plan: From Benchtop to Disposal

A successful safety protocol extends beyond simply wearing PPE. It involves a structured workflow designed to minimize risk at every stage.

Pre-Operation Safety Workflow

The following diagram illustrates the mandatory steps before handling the compound.

Pre_Operation_Workflow cluster_prep Preparation Phase A Verify Fume Hood Certification & Airflow B Assemble All Required Chemicals & Equipment A->B Control Verified C Locate & Verify Eyewash & Safety Shower B->C Materials Ready D Don Full, Inspected PPE C->D Emergency Access Confirmed E Proceed to Chemical Handling D->E Personnel Protected

Caption: Pre-operation safety verification workflow.
Step-by-Step Handling Protocol
  • Designate the Area: All work with this compound must be conducted within a designated area, clearly marked, inside a certified chemical fume hood.

  • Weighing the Compound:

    • Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain dust.

    • Use anti-static tools if available to prevent dispersal of fine powder.

    • Close the primary container immediately after dispensing.

  • Making Solutions:

    • Add the solid compound slowly to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath for temperature control.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of the wipes as hazardous waste.

    • Carefully remove PPE, starting with the outer gloves, then the lab coat, followed by the inner gloves, and finally eye protection. Avoid touching the outside of contaminated items. Wash hands thoroughly with soap and water immediately after PPE removal.

Disposal Plan: Ensuring a Safe Conclusion

Improper disposal is a critical failure point in laboratory safety. All materials contaminated with this compound must be treated as hazardous waste.[10][11]

Waste Segregation Workflow

Waste_Segregation cluster_waste_streams Waste Streams cluster_containers Labeled Hazardous Waste Containers Start Waste Generated Solid Solid Waste (Contaminated gloves, wipes, weigh paper, silica gel) Start->Solid Liquid_NonHalo Non-Halogenated Organic Liquid Waste (Solutions in Toluene, THF, etc.) Start->Liquid_NonHalo Liquid_Halo Halogenated Organic Liquid Waste (Solutions in DCM, Chloroform) Start->Liquid_Halo Aqueous Aqueous Waste (Contaminated with trace amounts) Start->Aqueous Sharps Sharps Waste (Contaminated needles, glassware) Start->Sharps Labeled_Solid Solid Waste Container Solid->Labeled_Solid Place in Designated Container Labeled_Liquid_NonHalo Non-Halogenated Liquid Container Liquid_NonHalo->Labeled_Liquid_NonHalo Place in Designated Container Labeled_Liquid_Halo Halogenated Liquid Container Liquid_Halo->Labeled_Liquid_Halo Place in Designated Container Labeled_Aqueous Aqueous Waste Container Aqueous->Labeled_Aqueous Place in Designated Container Labeled_Sharps Sharps Container Sharps->Labeled_Sharps Place in Puncture-Proof Container

Caption: Waste segregation for this compound.
Key Disposal Principles
  • Container Compatibility: Ensure waste containers are made of a material compatible with the waste stream (e.g., do not store strong acids in metal containers).[12]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[11]

  • Closed Containers: Waste containers must be kept tightly sealed at all times, except when adding waste.[11]

  • Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[11][12]

By adhering to this comprehensive guide, you are not just following rules; you are actively participating in a culture of safety that prioritizes scientific integrity and the well-being of every member of your team.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine. Retrieved from [Link]

  • Duke University Safety Office. (n.d.). Microflex Latex and Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Aeronautics and Space Administration (NASA). (n.d.). APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.